Sodium hypochlorite pentahydrate
Description
Properties
CAS No. |
10022-70-5 |
|---|---|
Molecular Formula |
ClH3NaO2 |
Molecular Weight |
93.46 g/mol |
IUPAC Name |
sodium;hypochlorite;pentahydrate |
InChI |
InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |
InChI Key |
BIYQMPMOJAQCFC-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Isomeric SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Canonical SMILES |
O.OCl.[Na] |
Other CAS No. |
10022-70-5 |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Sodium Hypochlorite Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a compound of significant interest due to its role as a stable solid source of hypochlorite. For decades, the precise atomic arrangement of this widely used disinfectant and oxidant remained elusive. This document summarizes the key crystallographic data, details the experimental methodologies employed in its characterization, and presents a logical workflow for its structural analysis.
Crystallographic Data Summary
The crystal structure of sodium hypochlorite pentahydrate has been a subject of investigation, with early studies providing initial insights and more recent single-crystal X-ray diffraction studies offering a definitive determination. The compound crystallizes in the orthorhombic system.[1] Key crystallographic parameters from various studies are summarized below for comparative analysis.
| Parameter | Reported Value (Okada et al. Patent)[2] | Reported Value (Feher & Talpie, 1944)[3] | Single-Crystal XRD (173 K)[2] | Single-Crystal XRD (253 K)[2] |
| Crystal System | Tetragonal (simple lattice) | - | Orthorhombic | Orthorhombic |
| a (Å) | 16.3 ± 0.1 | 7.91 | 16.273(3) | 16.331(3) |
| b (Å) | 5.4 ± 0.1 | 15.84 | 16.209(3) | 16.321(3) |
| c (Å) | 16.2 ± 0.1 | 5.28 | 5.34 | 5.34 |
| Space Group | Pmm2, Pmmm, or P222 | - | Not explicitly stated in snippet | Not explicitly stated in snippet |
| Z | 4 | - | Not explicitly stated in snippet | Not explicitly stated in snippet |
Note: The data from Okada et al. and Feher & Talpie represent earlier powder X-ray diffraction and initial single-crystal studies, respectively, while the more recent single-crystal XRD data provides a more precise determination of the orthorhombic unit cell.[2][3] The number of formula units per unit cell is reported to be 4.[3]
Key Bond Lengths
A crucial aspect of the crystal structure is the geometry of the hypochlorite ion (OCl⁻). The Cl-O bond length in the pentahydrate form has been determined to be:
| Bond | Length (Å) |
| Cl-O | 1.686[1] |
Experimental Protocols
The determination of the crystal structure of this compound relies on a combination of crystallographic and spectroscopic techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of NaOCl·5H₂O is selected from a commercial sample. Due to the material's instability and tendency to liquefy at room temperature, the crystal is rapidly transferred to a cold stream on the diffractometer.[2]
-
Data Collection: High-resolution X-ray diffraction data is collected at low temperatures (e.g., 173 K and 253 K) to mitigate thermal motion and decomposition.[2] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis. The structural model is subsequently refined to achieve the best fit between the observed and calculated diffraction patterns.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a valuable technique for phase identification and for determining unit cell parameters of a crystalline solid.
Methodology:
-
Sample Preparation: A finely ground powder of this compound is prepared. To prevent degradation, the sample may be cooled, for instance, by using a mortar and pestle cooled to approximately -100 °C.[3]
-
Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam (commonly CuKα radiation).[3] The sample is rotated to ensure that all possible crystal orientations are exposed to the beam. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is recorded.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparing the pattern to a database of known materials. The peak positions can also be used to determine the unit cell parameters of the crystal lattice. The Rietveld method can be employed for a more detailed analysis of the powder diffraction data.[3]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and can be used to confirm the presence of specific ions and study their behavior under different conditions.
Methodology:
-
Sample Preparation: A single crystal or a sample of the crystalline powder is placed on a microscope slide.
-
Spectral Acquisition: A laser is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum is a plot of intensity versus the Raman shift (typically in wavenumbers, cm⁻¹).
-
Data Interpretation: The vibrational modes of the hypochlorite ion (OCl⁻) and water molecules can be identified. For instance, the stretching vibration of the hypochlorite anion is observed as a small Raman peak around 720 cm⁻¹.[4] Variable-temperature Raman spectroscopy can be employed to study changes in the crystal structure as a function of temperature.[2][5]
Workflow and Logical Relationships
The process of analyzing the crystal structure of this compound involves a series of interconnected steps, from sample preparation to final structure validation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Hypochlorite (B82951) Pentahydrate (NaOCl·5H₂O)
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hypochlorite pentahydrate (NaOCl·5H₂O), a stable crystalline oxidant with significant applications in organic synthesis and as a bleaching and disinfection agent.[1][2][3][4][5]
Introduction
This compound is a crystalline form of sodium hypochlorite that is significantly more stable than its anhydrous counterpart.[6][7] It is commercially available and serves as a safer and more convenient alternative to aqueous sodium hypochlorite solutions, offering a higher concentration of the active ingredient and minimal impurities.[2][3][4][5][8] This guide details its synthesis, physicochemical properties, and the analytical techniques used for its characterization.
Physicochemical Properties
NaOCl·5H₂O exists as pale yellow or transparent, light greenish-yellow orthorhombic crystals.[6][9][10] It is more stable than the anhydrous form, particularly when stored at low temperatures.[2][6] The compound melts at 25–27 °C and will decompose upon exposure to heat, light, and carbon dioxide.[6][11]
Table 1: Physical and Chemical Properties of NaOCl·5H₂O
| Property | Value |
| Molecular Formula | NaOCl·5H₂O |
| Molecular Weight | 164.52 g/mol [9] |
| Appearance | Pale yellow or transparent, light greenish-yellow orthorhombic crystals[6][9][10] |
| Active Chlorine Content | ~42%[9][11] |
| NaOCl Content | ~44% by weight[2][6] |
| Melting Point | 25–27 °C[6][9] |
| Density (untapped bulk) | 0.8 g/cm³[9] |
| Heat of Dissolution | 293 J/g (Endothermic)[9] |
| pH of Aqueous Solution | 11–12[2][3][4][5] |
Synthesis of NaOCl·5H₂O
The industrial synthesis of this compound typically involves the chlorination of a concentrated sodium hydroxide (B78521) solution under controlled temperature conditions to facilitate the crystallization of the pentahydrate form.
Experimental Protocol: Industrial Production
A common industrial method for producing NaOCl·5H₂O is as follows:
-
Reaction: Chlorine gas is introduced into a 45–48% aqueous solution of sodium hydroxide.[2][6] The reaction temperature is maintained between 20 to 32 °C.[10]
-
Precipitation and Filtration: During the reaction, some sodium chloride precipitates and is removed by filtration.[6]
-
Crystallization: The resulting filtrate, a highly concentrated NaOCl solution, is then cooled to approximately 12 °C to induce the crystallization of this compound.[6]
-
Solid-Liquid Separation: The crystallized NaOCl·5H₂O is separated from the slurry using a centrifuge.[10]
Logical Relationship of Synthesis Steps
Caption: Workflow for the industrial synthesis of NaOCl·5H₂O.
Characterization of NaOCl·5H₂O
A variety of analytical techniques are employed to characterize the structure, composition, and purity of NaOCl·5H₂O.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of NaOCl·5H₂O.
Table 2: Crystallographic Data for NaOCl·5H₂O
| Parameter | Value |
| Crystal System | Orthorhombic[6] |
| Space Group | Pmm2, Pmmm, or P222[10] |
| Unit Cell Dimensions | a = 8.08 Å, b = 16.06 Å, c = 5.33 Å[10] |
| Cl-O Bond Length | 1.686 Å[6] |
Spectroscopic Analysis
Spectroscopic methods are valuable for confirming the identity and purity of the compound. While detailed spectroscopic data for NaOCl·5H₂O is not extensively reported in the provided search results, Raman spectroscopy has been used to support structural determinations.[1]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting point and thermal stability of NaOCl·5H₂O. DSC measurements have shown that while NaOCl·5H₂O does not react with titanium, it exhibits a sharp decomposition peak at 100°C when in contact with stainless steel.[11]
Purity and Compositional Analysis
The purity of NaOCl·5H₂O is a critical parameter, particularly for its application in organic synthesis. Commercially available high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide.
Table 3: Typical Composition of High-Purity NaOCl·5H₂O Crystals
| Component | Concentration |
| NaOCl | ~44%[2][4] |
| NaOH | 0.04–0.08%[2] |
| NaCl | 0.1–0.5%[2] |
The concentration of active chlorine is often determined by iodometric titration.
Experimental Protocol: Iodometric Titration for Available Chlorine
-
Sample Preparation: A known mass of NaOCl·5H₂O is dissolved in distilled water to create a dilute solution.
-
Reaction with Iodide: An excess of potassium iodide (KI) is added to the solution, along with an acid (e.g., HCl), to liberate iodine. The hypochlorite oxidizes the iodide to iodine.
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution turns a pale yellow.
-
Endpoint Determination: A starch indicator is added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, indicating the endpoint.
-
Calculation: The amount of available chlorine can be calculated from the volume and concentration of the sodium thiosulfate solution used.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of NaOCl·5H₂O.
Stability and Storage
This compound is significantly more stable than the anhydrous form, especially at lower temperatures.[6] It is reported to be stable for up to a year with minimal degradation when stored at 7°C in a tightly sealed, light-proof container.[2][11] At room temperature (around 20°C), it maintains a high concentration of available chlorine for about a week, after which decomposition into sodium chloride and sodium chlorate (B79027) accelerates.[11] The molten state (above 25-27°C) leads to marked decomposition.[6][11]
Table 4: Stability of NaOCl·5H₂O at Different Temperatures
| Temperature | Stability |
| 7 °C | Stable for 1 year with ~1% decomposition[2][6][11] |
| 20 °C | High available chlorine maintained for about 1 week[11] |
| >25-27 °C (molten) | Marked decomposition[11] |
Conclusion
This compound is a stable, high-purity crystalline solid that serves as a valuable reagent in both industrial and laboratory settings. Its well-defined synthesis and characterization provide a foundation for its use as a reliable and efficient oxidizing agent. Proper storage at refrigerated temperatures is crucial to maintain its stability and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collection - this compound Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 7. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. SHC5 this compound NaOCl·5H2O | Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 10. WO2018159233A1 - Crystalline form of this compound and method for producing same - Google Patents [patents.google.com]
- 11. nikkeikin.com [nikkeikin.com]
A Comprehensive Technical Guide to the Thermal Stability of Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). A crystalline solid, this compound offers a more stable and concentrated alternative to aqueous sodium hypochlorite solutions, making its thermal properties a critical consideration for its storage, handling, and application in various fields, including organic synthesis and disinfection.
Physicochemical Properties and Thermal Behavior
Sodium hypochlorite in its anhydrous form is highly unstable and can decompose explosively.[1] The pentahydrate form, a pale greenish-yellow solid, is significantly more stable, though it is sensitive to heat and environmental conditions.[1] It has a melting point in the range of 25-27°C. The stability of the crystalline solid is notably superior to its aqueous solutions. For instance, at 7°C, the concentration of NaOCl in the crystals remains at 99% of its initial value after 360 days, whereas a conventional aqueous solution loses 17% of its active chlorine content under the same conditions.[2]
Factors Influencing Stability
Several factors critically influence the thermal stability of sodium hypochlorite pentahydrate:
-
Temperature: Elevated temperatures accelerate the decomposition of this compound.[1][2] The decomposition is particularly marked when the substance is in a molten state, above 30°C.[1] Storage at refrigerated temperatures (below 7°C) is recommended to maintain its stability for extended periods, with a reported stability of up to one year under such conditions.[1]
-
Impurities: The presence of impurities, such as sodium chloride (NaCl), can impact stability. High-purity crystals with minimal NaCl and sodium hydroxide (B78521) (NaOH) content exhibit enhanced stability.[2]
-
Contact with Other Materials: Compatibility with storage and handling materials is crucial. Stainless steel has been shown to react with this compound, especially at elevated temperatures, as indicated by a sharp peak at 100°C in Differential Scanning Calorimetry (DSC) measurements.[1] In contrast, materials like titanium, high- and low-density polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP) show good compatibility at room temperature (below 25°C).[1]
-
Carbon Dioxide: The presence of carbon dioxide can also accelerate decomposition.[3]
Quantitative Thermal Stability Data
The following tables summarize the key quantitative data available on the thermal stability of this compound.
| Parameter | Value | Conditions | Reference |
| Melting Point | 25-27 °C | Not specified | [2] |
| Decomposition Onset | Decomposes markedly in molten state | > 30 °C | [1] |
| Long-Term Stability | 99% of NaOCl maintained | 360 days at 7 °C in a tightly sealed, dark plastic container | [2] |
| High concentration maintained | ~1 week at 20 °C | [1] | |
| Decomposition Kinetics | Zero-order reaction rate | For the crystalline solid at 10 °C under various atmospheric conditions | [3] |
Thermal Decomposition Pathway
The primary thermal decomposition pathway of this compound involves a disproportionation reaction, yielding sodium chloride (NaCl) and sodium chlorate (B79027) (NaClO₃). This reaction is accelerated by heat.[1][4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the thermal stability of this compound.
Preparation and Purification of this compound Crystals
A high-purity crystalline product is crucial for obtaining reliable stability data. A general industrial preparation method involves the following steps:
-
Reaction: Chlorine gas is introduced into a concentrated sodium hydroxide solution (45-48%) to produce a highly concentrated sodium hypochlorite solution.[2]
-
Filtration: The precipitated sodium chloride is removed by filtration.[2]
-
Crystallization: The filtrate is cooled to approximately 12°C to induce the crystallization of this compound.[2]
-
Collection: The crystals are collected via centrifugal filtration.[2]
-
Drying: To achieve a stable powder, the wet crystals are dried with a gas having a temperature below 25°C, a dew point of -2°C or lower, and a controlled carbon dioxide concentration (250-1600 ppm) until the moisture content is 2.5% by weight or lower.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is a key technique for determining the melting point and observing thermal decomposition.
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a suitable pan (e.g., glass or titanium). For compatibility studies, the sample can be mixed with the material of interest (e.g., stainless steel, polyethylene).[1]
-
Instrument Setup: The DSC instrument is calibrated and purged with an inert gas (e.g., nitrogen).
-
Thermal Program: The sample is subjected to a controlled temperature program, for example, heating from a sub-ambient temperature (e.g., 0°C) to a higher temperature (e.g., 200°C) at a constant heating rate (e.g., 5 °C/min).[2]
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak of the melting endotherm, as well as any exothermic events corresponding to decomposition.
Long-Term Stability Assessment
This protocol is designed to evaluate the stability of the compound under specific storage conditions over an extended period.
-
Sample Storage: Samples of this compound are stored in tightly sealed, opaque containers (e.g., high-density polyethylene) at various controlled temperatures (e.g., 7°C, 20°C, and ambient temperature).[1][2]
-
Time Points: Aliquots of the stored samples are taken for analysis at predetermined time intervals (e.g., 1 day, 7 days, 30 days, 90 days, 360 days).[2][5]
-
Analysis: The concentration of active chlorine in the samples is determined at each time point using a standard analytical method, such as iodometric titration.
-
Data Evaluation: The percentage of remaining active chlorine is plotted against time for each storage temperature to determine the decomposition rate.
Experimental Workflow for Thermal Stability Assessment
The following diagram outlines a general workflow for assessing the thermal stability of a solid compound like this compound.
Conclusion
This compound presents a more stable alternative to its aqueous counterpart, provided that appropriate storage and handling procedures are followed. Its thermal stability is influenced by temperature, purity, and contact with other materials. The primary decomposition pathway leads to the formation of sodium chloride and sodium chlorate. For researchers and professionals in drug development, a thorough understanding of these thermal properties is paramount to ensure the material's efficacy, safety, and shelf-life in its various applications. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of the thermal stability of this compound.
References
- 1. nikkeikin.com [nikkeikin.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]
- 4. quora.com [quora.com]
- 5. WO2018159233A1 - Crystalline form of this compound and method for producing same - Google Patents [patents.google.com]
Navigating the Challenges of Organic Media: A Technical Guide to the Solubility and Reactivity of Sodium Hypochlorite Pentahydrate
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and reactivity of sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the significant challenges and safety considerations associated with using this potent oxidizing agent in non-aqueous environments. While valued for its high active chlorine content and crystalline form, its interaction with organic media is complex and warrants careful consideration.
Executive Summary
Sodium hypochlorite pentahydrate is widely recognized as a convenient and high-purity source of hypochlorite. However, its application in organic synthesis is often hampered by its poor solubility and high reactivity with organic solvents. This guide consolidates the available technical information, highlighting the general insolubility in most organic media and providing a framework for assessing its compatibility. Due to a notable lack of quantitative solubility data in publicly available literature, this guide also furnishes a standardized experimental protocol for researchers to determine solubility in specific solvents of interest. The primary focus remains on the safe handling and the understanding of its reactive nature with various organic functional groups.
Solubility Profile: A Qualitative Assessment
This compound is generally characterized as being insoluble in the majority of organic solvents.[1][2] This poor solubility is a critical limiting factor for its use in homogeneous reaction systems. While it can be employed in heterogeneous mixtures, particularly with acetonitrile (B52724), its utility is dictated by its reactivity. It is crucial to note that direct dissolution to form a true solution is not typically observed. Instead, it may exist as a suspension or react with the solvent itself.
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Observed Interaction | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive .[1] Forms chloroform, hydrochloric acid, and other hazardous byproducts.[3][4] | Highly Incompatible . Should not be used as a solvent.[1] |
| Nitriles | Acetonitrile | Reactive/Dispersible .[5][6][7][8] Used as a medium for oxidation reactions, though it can be oxidized under certain conditions. | Reactions are typically heterogeneous. The stability of the reagent in acetonitrile can be influenced by catalysts. |
| Halogenated | Dichloromethane | Very Poorly Soluble/Unreactive . Reactions hardly proceed in this solvent.[5] | Generally not a suitable solvent for reactions involving this reagent. |
| Ketones | Acetone | Reactive . Can lead to the formation of hazardous compounds like chloroacetone.[3] | Highly Incompatible . Avoid direct mixing. |
| Ethers | Diethyl ether, Tetrahydrofuran | Generally considered insoluble and potentially reactive. | Data is limited, but caution is strongly advised due to the oxidizing nature of hypochlorite. |
| Hydrocarbons | Hexane, Toluene | Insoluble . | Not suitable for creating solutions. |
Incompatibility and Hazardous Reactions
The primary concern when handling this compound in the presence of organic compounds is its potent oxidizing nature, which can lead to vigorous and sometimes explosive reactions.[1] It is crucial for laboratory personnel to be aware of these incompatibilities to prevent accidents.
Table 2: Incompatibility with Organic Functional Groups
| Organic Functional Group | Potential Hazard | Resulting Products |
| Alcohols | Violent reaction, formation of toxic and carcinogenic compounds.[3][4] | Chloroform, hydrochloric acid, chloroacetone.[3][4] |
| Amines | Formation of explosive chloramines and toxic chlorine gas.[3][4] | Chloramines, nitrogen trichloride. |
| Aldehydes & Ketones | Can undergo oxidation or halogenation, potentially leading to runaway reactions. | Carboxylic acids, haloforms. |
| Thiols & Sulfides | Readily oxidized, potentially exothermically. | Sulfoxides, sulfones, sulfonic acids. |
| Unsaturated Compounds (Alkenes/Alkynes) | Can undergo oxidation or chlorination. | Epoxides, glycols, chlorinated alkanes. |
The following diagram illustrates the critical incompatibility pathways of this compound with common organic functional groups.
Experimental Protocol for Solubility Determination
Given the absence of quantitative solubility data, researchers may need to determine the solubility of this compound in a specific organic solvent for their application. The following is a standardized gravimetric protocol adapted for this purpose.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Inert, sealable glass vials
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (PTFE or other compatible material)
-
Pre-weighed glass evaporating dishes
-
Drying oven or vacuum desiccator
-
Inert atmosphere (e.g., nitrogen or argon), if the solvent is air-sensitive
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a sealable glass vial. The excess solid is necessary to ensure saturation. b. Add a known volume of the organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.
-
Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.
-
Gravimetric Analysis: a. Weigh the evaporating dish containing the filtered solution to determine the mass of the solution. b. Carefully evaporate the solvent from the dish. This should be done in a fume hood. For low-boiling solvents, this can be done at room temperature under a stream of inert gas. For higher-boiling solvents, a drying oven at a temperature well below the decomposition temperature of this compound (which melts around 25-27°C) should be used. Vacuum desiccation is a safer alternative to heating. c. Once the solvent is completely removed, re-weigh the evaporating dish containing the solid residue. d. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation of Solubility: a. Mass of dissolved solid: (Mass of dish + residue) - (Mass of empty dish) b. Mass of solvent: (Mass of dish + solution) - (Mass of dish + residue) c. Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100
The following workflow diagram outlines the key steps of this experimental protocol.
Conclusion and Recommendations
The use of this compound in organic solvents is a nuanced endeavor that requires a thorough understanding of its chemical properties. The prevailing evidence indicates a general lack of solubility in most organic media, coupled with a high potential for hazardous reactivity. Researchers and drug development professionals are strongly advised to:
-
Assume insolubility in organic solvents unless experimental data proves otherwise.
-
Conduct thorough safety assessments before mixing this compound with any organic compound, paying close attention to the functional groups present.
-
Perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
-
When solubility data is required, utilize a standardized protocol, such as the gravimetric method outlined in this guide, to obtain reliable measurements.
By adhering to these principles, the risks associated with the use of this compound in organic media can be effectively managed, allowing for its safe application in relevant synthetic processes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. filab.fr [filab.fr]
- 3. scribd.com [scribd.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]
- 6. store.astm.org [store.astm.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Decomposition Products of Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) is a stable, crystalline form of sodium hypochlorite that serves as a convenient and potent oxidizing agent in various chemical syntheses and disinfection applications. Unlike its aqueous counterpart, the pentahydrate form offers higher purity, greater stability when stored under appropriate conditions, and improved handling characteristics. However, like all hypochlorite species, it is susceptible to decomposition, which can impact its efficacy and lead to the formation of various byproducts. Understanding the decomposition pathways and the factors influencing them is critical for its effective and safe use. This technical guide provides a comprehensive overview of the decomposition products of sodium hypochlorite pentahydrate, supported by quantitative data, detailed experimental protocols, and a visualization of the decomposition pathways.
Decomposition Pathways and Products
The decomposition of this compound primarily proceeds through two main pathways, leading to the formation of sodium chloride (NaCl), sodium chlorate (B79027) (NaClO₃), and oxygen (O₂).
-
Formation of Sodium Chloride and Sodium Chlorate: This is the predominant decomposition pathway, especially at elevated temperatures. It is a disproportionation (or auto-oxidation) reaction where the chlorine atom in the hypochlorite ion (OCl⁻), with an oxidation state of +1, is converted to chloride (Cl⁻, oxidation state -1) and chlorate (ClO₃⁻, oxidation state +5).[1][2] The overall reaction is:
3NaOCl → 2NaCl + NaClO₃
This reaction is understood to occur in a two-step mechanism involving a chlorite (B76162) (ClO₂⁻) intermediate[3][4][5]:
-
Step 1 (slow): 2OCl⁻ → ClO₂⁻ + Cl⁻
-
Step 2 (fast): ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻
-
-
Formation of Sodium Chloride and Oxygen: A secondary, slower decomposition pathway results in the formation of oxygen gas.[2][6] This reaction is catalyzed by transition metal ions such as copper, nickel, and cobalt.[7][8] The reaction is as follows:
2NaOCl → 2NaCl + O₂
Factors Influencing Decomposition
Several factors can significantly influence the rate and extent of this compound decomposition:
-
Temperature: Temperature is a critical factor. The decomposition rate of sodium hypochlorite solutions increases by a factor of approximately 3.5 for every 10°C rise in temperature.[2][7] this compound is most stable at low temperatures (below 7°C) and decomposes markedly when it melts (above 25-27°C).[9]
-
Light: Exposure to UV light, including direct sunlight, accelerates the decomposition of sodium hypochlorite.[2][8]
-
pH: The stability of hypochlorite is pH-dependent. The decomposition to chlorate is slower at a pH above 8.[1] For aqueous solutions, a pH range of 11.86-13 is considered ideal for stability.[7]
-
Presence of Impurities: Transition metal ions, such as copper, nickel, and cobalt, act as powerful catalysts, primarily for the decomposition pathway that produces oxygen.[7][8]
-
Concentration: Higher concentrations of sodium hypochlorite lead to a faster rate of decomposition.[2]
Quantitative Data on Decomposition
The following table summarizes available quantitative data on the stability and decomposition of sodium hypochlorite.
| Parameter | Condition | Observation | Reference |
| Stability of NaOCl·5H₂O Crystals | Stored at 7°C in a tightly sealed, dark container | 98.9% of the original concentration (44.2%) was maintained after 360 days. | [3][10][11] |
| Stored at 20°C | High available chlorine concentration is maintained for about 1 week, after which decomposition accelerates. | [9] | |
| Molten state (>25-27°C) | Marked decomposition occurs. | [9] | |
| Decomposition of Aqueous NaOCl Solutions | Increase in storage temperature by 10°C | The rate of decomposition increases by a factor of ~3.5. | [2][7] |
| pH > 9, 15-55 °C, 0.7-3.0 M OCl⁻ | The rate of chlorate formation is 8.7 times faster than the rate of oxygen formation. | [12] | |
| Kinetics | Decomposition to chlorate and chloride | Follows a second-order reaction. | [5] |
| Decomposition to chloride and oxygen | Follows a unimolecular reaction. | [3][5] | |
| Thermal decomposition of NaOCl·5H₂O crystals | Reported to follow zero-order reaction kinetics. | [13][14] | |
| Activation Energy (Decomposition to Chlorate) | Step 1: 2OCl⁻ → ClO₂⁻ + Cl⁻ | 24.8 kcal/mol | [3][4][5] |
| Step 2: ClO₂⁻ + OCl⁻ → ClO₃⁻ + Cl⁻ | 20.8 kcal/mol | [3][4][5] |
Experimental Protocols
Stability Study of this compound
Objective: To determine the long-term stability of NaOCl·5H₂O crystals under controlled storage conditions.
Methodology:
-
Sample Preparation: A known quantity of crystalline this compound is placed in amber glass vials with airtight seals to protect from light and moisture.
-
Storage Conditions: The vials are stored in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Samples are collected for analysis at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: At each time point, the concentration of active hypochlorite is determined using iodometric titration. The concentrations of the decomposition products, chloride and chlorate, can be quantified using ion chromatography.
Iodometric Titration for Active Hypochlorite Concentration
Objective: To quantify the concentration of sodium hypochlorite in a sample.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in deionized water to a known volume in a volumetric flask.
-
Reaction with Iodide: An aliquot of the diluted sample is added to an Erlenmeyer flask containing an excess of potassium iodide (KI) solution and acidified with a suitable acid (e.g., acetic acid or sulfuric acid). The hypochlorite oxidizes the iodide to iodine, which forms a triiodide complex (I₃⁻) with the excess iodide, resulting in a brown solution.
-
NaOCl + 2KI + 2CH₃COOH → I₂ + NaCl + 2CH₃COOK + H₂O
-
-
Titration: The liberated iodine (as triiodide) is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color fades to a pale yellow.
-
I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
-
Endpoint Determination: A few drops of starch indicator solution are added, which forms a deep blue complex with the remaining iodine. The titration is continued until the blue color disappears, marking the endpoint.
-
Calculation: The concentration of sodium hypochlorite in the original sample is calculated based on the volume and concentration of the sodium thiosulfate titrant used.[15][16][17]
Quantification of Chlorate Impurity
Objective: To determine the concentration of sodium chlorate in the presence of a large excess of sodium hypochlorite.
Methodology:
This method relies on the different reaction rates of hypochlorite and chlorate with iodide under varying acidic conditions.
-
Hypochlorite Removal (Optional but recommended for low chlorate concentrations): A significant portion of the hypochlorite can be removed by reduction with sodium sulfite (B76179) at a pH of 10.5.[6][13]
-
Reaction with Bromide and Iodide: A sample is treated with potassium bromide (KBr) in the presence of concentrated hydrochloric acid. The chlorate oxidizes the bromide to bromine, which in turn oxidizes iodide to iodine. The reaction conditions (acid concentration and reaction time) are optimized to ensure the complete reaction of chlorate while minimizing interference from hypochlorite.[13]
-
Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution as described in the previous protocol.
-
Blank Correction: A blank titration is performed to account for any oxidizing impurities in the reagents.[6][13]
Visualization of Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of sodium hypochlorite.
Caption: Decomposition pathways of sodium hypochlorite.
Conclusion
This compound is a valuable oxidizing agent with enhanced stability compared to its aqueous solutions. However, its decomposition into sodium chloride, sodium chlorate, and oxygen is inevitable over time and is accelerated by factors such as elevated temperature, light exposure, and the presence of metallic impurities. For researchers, scientists, and drug development professionals, a thorough understanding of these decomposition processes is essential for ensuring the quality, efficacy, and safety of their work. By implementing proper storage conditions and utilizing robust analytical methods to monitor the purity and concentration of this compound, its utility as a reliable reagent can be maximized.
References
- 1. scribd.com [scribd.com]
- 2. hillbrothers.com [hillbrothers.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. forceflowscales.com [forceflowscales.com]
- 9. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
- 10. seniorchem.com [seniorchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Potentiometric Determination of Chlorate Impurities in Hypochlorite Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]
- 15. michigan.gov [michigan.gov]
- 16. docsity.com [docsity.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Handling and Storage of Solid Sodium Hypochlorite and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and stability of solid sodium hypochlorite (B82951) and its common alternatives, calcium hypochlorite and lithium hypochlorite. The information is intended for use in a laboratory and drug development setting, with a focus on safety, stability, and proper experimental conduct.
Introduction to Solid Hypochlorites
Solid forms of hypochlorite are crucial reagents in various chemical and pharmaceutical processes, primarily for their potent oxidizing and disinfecting properties. While aqueous sodium hypochlorite is widely used, solid forms offer advantages in terms of stability and concentration. The primary forms encountered are anhydrous sodium hypochlorite, sodium hypochlorite pentahydrate, calcium hypochlorite, and lithium hypochlorite.
Anhydrous sodium hypochlorite is a white solid with an orthorhombic crystal structure.[1] However, it is highly unstable and can decompose explosively upon heating or friction.[1][2] Its decomposition is also accelerated by atmospheric carbon dioxide.[1] Due to its hazardous nature, it is not commercially used.[3]
This compound (NaOCl·5H₂O) is a more stable, crystalline solid that is pale greenish-yellow.[1] It is not explosive and is significantly more stable than the anhydrous form, especially when kept refrigerated.[1]
Given the instability of pure solid sodium hypochlorite, more stable solid chlorine-releasing compounds like calcium hypochlorite and lithium hypochlorite are often used in applications requiring a solid format.
Physicochemical Properties and Stability
The stability of solid hypochlorites is a critical factor in their safe storage and effective use. Decomposition can be influenced by several factors, including temperature, moisture, light, and the presence of impurities.
Factors Affecting Stability
-
Temperature: Higher temperatures significantly accelerate the decomposition of hypochlorites.[4] For instance, the decomposition rate of sodium hypochlorite solutions increases by a factor of 3.5 with every 10°C rise in temperature.[4] Solid forms should be stored in cool environments.[5][6][7][8]
-
Moisture: Moisture can trigger the decomposition of solid hypochlorites, leading to the release of chlorine gas and a reduction in efficacy.[5][9] Storage in dry conditions and in tightly sealed containers is essential.[5][6][8]
-
Light (UV): Exposure to sunlight and UV light degrades hypochlorites.[4] Opaque or UV-resistant containers and storage in dark areas are recommended.[4]
-
pH: The stability of hypochlorite is pH-dependent. Solutions are most stable at a pH between 11 and 12.[1][10] Low pH conditions can lead to the release of free chlorine.
-
Impurities: The presence of transition metal ions, such as nickel, can catalyze the decomposition of sodium hypochlorite.[10]
Decomposition Pathways
The decomposition of hypochlorite can proceed through two main pathways, leading to the formation of either chlorate (B79027) or oxygen.[4]
-
Chlorate Formation: This is the faster decomposition pathway, especially at higher temperatures.[4] 3 NaOCl(aq) → 2 NaCl(aq) + NaClO₃(aq)[1]
-
Oxygen Formation: This is a slower decomposition pathway.[4] 2 NaOCl(aq) → 2 NaCl(aq) + O₂(g)[1]
The following diagram illustrates the primary decomposition pathways of sodium hypochlorite.
Caption: Primary decomposition pathways for sodium hypochlorite.
Handling and Storage Guidelines
Proper handling and storage procedures are paramount to ensure the safety of personnel and to maintain the integrity of the chemical.
Personal Protective Equipment (PPE)
When handling solid hypochlorites, appropriate PPE must be worn to prevent exposure.[7][11][12]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[7][11][13]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or rubber) should be worn.[7][9]
-
Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to protect the skin.[9][11] Long-sleeved clothing and closed-toe shoes are essential.[13][14]
-
Respiratory Protection: In areas with poor ventilation or where dust may be generated, a NIOSH-approved respirator should be used.[7][15]
Storage Recommendations
Solid hypochlorites must be stored under specific conditions to minimize decomposition and prevent hazardous reactions.
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place, ideally between 10°C and 25°C (50°F and 77°F).[5][16] | To slow the rate of decomposition.[4] |
| Light | Store in a dark area, away from direct sunlight.[4][16] | To prevent degradation by UV light.[4] |
| Moisture | Keep in a dry environment with relative humidity not exceeding 80%.[5][17] | To prevent decomposition and release of chlorine gas.[5] |
| Containers | Store in original, tightly sealed, corrosion-resistant containers (e.g., plastic, glass, or HDPE).[5][6][8][16] | To prevent moisture ingress and reaction with incompatible materials.[5] |
| Ventilation | Store in a well-ventilated area.[3][6][11][13] | To prevent the buildup of potentially hazardous vapors.[16] |
Incompatible Materials
Solid hypochlorites are highly reactive and must be stored separately from incompatible substances to avoid dangerous reactions.[5][18][19]
| Incompatible Material | Potential Hazard |
| Acids | Violent reaction, release of toxic chlorine gas.[1][3][19] |
| Ammonia and Amines | Formation of volatile and potentially explosive chloramines.[1][3][19] |
| Organic Materials & Combustibles | Can undergo violent reactions, risk of fire and explosion.[3][5][20] |
| Reducing Agents | Evolution of heat, which can cause splashing or boiling.[19] |
| Metals | Can react with some metals, causing dangerous releases of heat or gas.[5][18] |
The following diagram illustrates the logical workflow for the safe handling of solid hypochlorites.
Caption: Logical workflow for the safe handling of solid hypochlorites.
Experimental Protocols
Protocol for Assessing Thermal Stability
-
Objective: To determine the effect of temperature on the stability of a solid hypochlorite sample.
-
Materials: Solid hypochlorite sample, temperature-controlled oven, sealed containers, analytical balance, titration equipment (e.g., for iodometric titration to determine available chlorine).
-
Procedure: a. Weigh several identical samples of the solid hypochlorite into separate, appropriate containers. b. Place each container in a temperature-controlled oven set to a specific temperature (e.g., 25°C, 35°C, 45°C). c. At predetermined time intervals (e.g., 24, 48, 72 hours), remove one sample from each temperature setting. d. Allow the sample to cool to room temperature. e. Determine the concentration of available chlorine in the sample using a standardized titration method. f. Plot the percentage of available chlorine remaining against time for each temperature to determine the rate of decomposition.
Protocol for Assessing Photostability
-
Objective: To evaluate the effect of light on the stability of a solid hypochlorite sample.
-
Materials: Solid hypochlorite sample, light-transparent and opaque containers, a controlled light source (e.g., UV lamp or natural sunlight), analytical balance, titration equipment.
-
Procedure: a. Weigh identical samples of the solid hypochlorite into both transparent and opaque containers. b. Place the containers under the controlled light source for a specified duration. c. Simultaneously, store a control sample in a dark environment at the same temperature. d. After the exposure period, determine the available chlorine concentration in all samples. e. Compare the degradation of the samples exposed to light with the control sample to assess photostability.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is required.
Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a release of gas.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Neutralize: Small spills can be neutralized with sodium thiosulfate (B1220275) or sodium bisulfite.[21]
-
Clean-up: Trained personnel wearing appropriate PPE should clean up the spill.
-
Disposal: Dispose of the waste as hazardous material according to local regulations.[5][15]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[11][15] Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[9][22]
Conclusion
Solid hypochlorites are valuable reagents that require stringent handling and storage protocols due to their reactivity and instability. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure a safe working environment and maintain the chemical integrity of these compounds for their intended applications. Always consult the Safety Data Sheet (SDS) for the specific compound being used for detailed safety information.
References
- 1. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. Calcium Hypochlorite/Sodium Hypochlorite | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. hillbrothers.com [hillbrothers.com]
- 5. Aguachlon-How to Properly Store Calcium Hypochlorite for Safety and Effectiveness [aguachlon.com]
- 6. Lithium Hypochlorite Manufacturer | Chem formula: LiOCl | CAS No: 13840-33-0 [axiomchem.com]
- 7. Aguachlon-Calcium Hypochlorite Safety: Essential Guidelines for Handling, Storage, and Use [aguachlon.com]
- 8. Lithium Hypochlorite Manufacturer, Supplier From Vadodara, Gujarat [noburuchemicals.com]
- 9. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]
- 10. quora.com [quora.com]
- 11. tikweld.com [tikweld.com]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. columbiastate.edu [columbiastate.edu]
- 14. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 16. The Comprehensive Guide to Sodium Hypochlorite Best Practices - Hawkins [hawkinsinc.com]
- 17. Precautions for the storage of calcium hypochlorite-ENOCHLOR [enochem.com.cn]
- 18. sinproquim.org.br [sinproquim.org.br]
- 19. forceflowscales.com [forceflowscales.com]
- 20. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 21. Handling and Storage Guidelines for Industrial Uses of Sodium Hypochlorite - Elchemy [elchemy.com]
- 22. agentsales.com.au [agentsales.com.au]
Historical Context: From "Eau de Javel" to a Stable Solid
An In-depth Technical Guide to the Discovery and Historical Context of Sodium Hypochlorite (B82951) Pentahydrate (NaOCl·5H₂O)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sodium hypochlorite pentahydrate (NaOCl·5H₂O), from the initial discovery of its active component to the recent isolation and characterization of its crystalline pentahydrate form. It covers its historical context, key experimental protocols for its synthesis, and its modern applications as a chemical reagent.
The story of this compound begins with the discovery of its active ingredient, sodium hypochlorite (NaOCl). In 1787, the French chemist Claude Louis Berthollet first produced a bleaching liquid by passing chlorine gas through a solution of potash, creating potassium hypochlorite.[1] This solution, made in the Javel district of Paris, became known as "Eau de Javel" ("Javel water").[2][3][4] Soon after, Antoine Labarraque substituted the more affordable soda lye for potash, creating the sodium hypochlorite solution that is widely known today.[3][5]
For over two centuries, sodium hypochlorite was available almost exclusively as a dilute aqueous solution, commonly known as bleach.[6] These solutions inherently contain significant amounts of sodium chloride (NaCl) as a byproduct of the manufacturing process (Cl₂ + 2NaOH → NaCl + NaOCl + H₂O) and are relatively unstable, decomposing over time.[3][6]
While the existence of a solid hydrated form of sodium hypochlorite has been known since at least 1919, a stable, high-purity crystalline form was not industrially available.[3] Early laboratory attempts to isolate it were complicated by its instability and the co-crystallization of sodium chloride.[3] It was not until 2013 that the Nippon Light Metal Company in Japan successfully developed a method for the world's first industrial-scale production of high-purity this compound (NaOCl·5H₂O) crystals.[3][6][7] This breakthrough made a stable, highly concentrated, and low-salt form of sodium hypochlorite readily available for laboratory and industrial use, opening new avenues for its application in organic synthesis.[3][4] Remarkably, despite its long history of use in solution, the definitive crystal structure of NaOCl·5H₂O was not determined until 2021.[1][2]
Physicochemical and Structural Properties
The isolation of NaOCl·5H₂O in a stable, crystalline form has allowed for its detailed characterization. The crystals are pale greenish-yellow and contain approximately 44% NaOCl by weight.[3][4] Unlike conventional bleach solutions, these high-purity crystals contain minimal amounts of sodium chloride and sodium hydroxide (B78521).[3][4]
Quantitative Data Summary
The properties of high-purity NaOCl·5H₂O are summarized in the tables below.
Table 1: Physical and Chemical Properties of NaOCl·5H₂O
| Property | Value | Reference(s) |
| Molecular Formula | NaOCl·5H₂O | [6] |
| Molar Mass | 164.52 g/mol | [6] |
| Appearance | Pale yellow crystalline solid | [5][6] |
| Melting Point | 25–27 °C | [3][6] |
| Untapped Bulk Density | 0.8 g/cm³ | [6] |
| Heat of Dissolution | 293 J/g (Endothermic) | [6] |
| NaOCl Content | ~44% (by weight) | [3][4] |
| Available Chlorine | ~42% | [7] |
| pH of Aqueous Solution | 11–12 | [3][4] |
Table 2: Typical Composition of High-Purity NaOCl·5H₂O Crystals
| Component | Concentration (by weight) | Reference(s) |
| NaOH | 0.04–0.08% | [3] |
| NaCl | 0.1–0.5% | [3] |
Table 3: Stability of NaOCl·5H₂O Crystals
| Storage Temperature | Time | Remaining NaOCl | Reference(s) |
| 7 °C | 360 days | 99% | [3] |
| 20 °C | ~1 week | High stability | [7] |
| 30 °C (molten) | - | Marked decomposition | [7] |
Table 4: Crystallographic Data for NaOCl·5H₂O
| Parameter | Value (at 173 K) | Reference(s) |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | [1] |
| a | 16.3(1) Å | [1] |
| b | 16.2(1) Å | [1] |
| c | 5.4(1) Å | [1] |
| Cl–O Bond Length | 1.69 Å | [1] |
Spectroscopic Data
Raman spectroscopy of NaOCl·5H₂O reveals a characteristic peak for the hypochlorite anion (OCl⁻).
-
Raman Spectroscopy : A distinct Raman peak at approximately 720 cm⁻¹ is attributed to the stretching vibration of the OCl⁻ anion.[8] This peak is a key identifier for the hypochlorite ion in various states.[8][9][10]
Experimental Protocols
Industrial Production of High-Purity NaOCl·5H₂O Crystals
The industrial synthesis of high-purity this compound crystals is based on precise control of concentration and temperature, utilizing the principles of the NaCl–NaOCl–H₂O ternary phase diagram to avoid the co-precipitation of sodium chloride.[3]
Methodology:
-
Chlorination: Chlorine gas (Cl₂) is introduced into a highly concentrated (45–48%) aqueous solution of sodium hydroxide (NaOH).[3][5] The reaction is maintained at a controlled temperature to produce a concentrated solution of NaOCl.
-
Salt Removal: The reaction produces NaCl as a byproduct, which has low solubility in the concentrated NaOH/NaOCl solution and precipitates out.[3] This solid NaCl is removed by filtration.
-
Crystallization: The resulting high-purity, concentrated NaOCl filtrate is cooled to approximately 12 °C.[3][5] This cooling reduces the solubility of sodium hypochlorite, causing the pentahydrate form (NaOCl·5H₂O) to crystallize.
-
Isolation: The precipitated NaOCl·5H₂O crystals are collected, typically via centrifugal filtration, to yield the final high-purity product.[3]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - this compound Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 6. SHC5 this compound NaOCl·5H2O | Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 7. nikkeikin.com [nikkeikin.com]
- 8. helmscientific.com [helmscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Sodium Hypochlorite Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound. This document summarizes key quantitative data, details experimental protocols for obtaining such data, and provides visualizations of the analytical workflow.
Introduction
Sodium hypochlorite pentahydrate is a stable crystalline form of sodium hypochlorite, offering advantages over its aqueous solution in various applications, including organic synthesis and as a disinfectant. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization. This guide covers the principal spectroscopic techniques used to analyze this compound: Raman spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and its constituent ions in solution.
Table 1: Raman Spectroscopy Data for Solid this compound
| Vibrational Mode | Wavenumber (cm⁻¹) at -173°C | Wavenumber (cm⁻¹) at 2°C | Assignment |
| ν(OCl) | 736 | 732 | O-Cl stretching |
| Lattice Modes | Multiple peaks below 400 | Multiple peaks below 400 | Crystal lattice vibrations |
Data sourced from a study on the crystal structures of hypohalite salts, which included variable-temperature Raman spectroscopy on individual crystals of NaOCl·5H₂O.
Table 2: Infrared (IR) Spectroscopy Data for Aqueous Sodium Hypochlorite
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of water |
| ~1640 | H-O-H bending of water |
| ~713-720 | O-Cl stretching |
Table 3: UV-Vis Spectroscopy Data for Aqueous Sodium Hypochlorite
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Species |
| ~292 nm | ~350 M⁻¹cm⁻¹ | Hypochlorite ion (OCl⁻) |
| ~235 nm | ~100 M⁻¹cm⁻¹ | Hypochlorous acid (HOCl) |
Note: This data represents the characteristic absorbance of the hypochlorite ion and its conjugate acid in aqueous solution. For the solid pentahydrate, UV-Vis analysis would typically be performed using diffuse reflectance spectroscopy.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound Crystals
High-purity this compound crystals can be synthesized through the reaction of chlorine gas with a concentrated sodium hydroxide (B78521) solution, followed by crystallization.
Materials:
-
Sodium hydroxide (NaOH)
-
Chlorine gas (Cl₂)
-
Deionized water
Procedure:
-
Prepare a concentrated solution of sodium hydroxide (e.g., 45-50 wt%).
-
Bubble chlorine gas through the chilled NaOH solution while maintaining the temperature below 20°C.
-
Continue the reaction until the desired concentration of sodium hypochlorite is achieved.
-
Filter the solution to remove the precipitated sodium chloride (NaCl) byproduct.
-
Cool the filtrate to induce crystallization of this compound.
-
Collect the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum at a low temperature.
Raman Spectroscopy
Instrument:
-
Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Microscope for sample visualization and laser focusing.
-
Temperature-controlled stage.
Procedure:
-
Place a small, representative crystal of this compound on a clean microscope slide or the temperature-controlled stage.
-
Focus the laser onto the crystal surface using the microscope.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹).
-
Set the acquisition parameters (laser power, exposure time, and number of accumulations) to achieve an adequate signal-to-noise ratio while avoiding sample degradation.
-
For variable-temperature studies, allow the sample to equilibrate at the desired temperature before acquiring the spectrum.
Infrared (IR) Spectroscopy (ATR-FTIR)
While specific data for the solid is scarce, Attenuated Total Reflectance (ATR) FTIR is a suitable technique for analyzing solid samples.
Instrument:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound crystals onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply uniform pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 400-4000 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
UV-Vis Spectroscopy (Diffuse Reflectance)
For opaque solid samples like crystalline powders, diffuse reflectance spectroscopy is the preferred method for obtaining UV-Vis spectra.
Instrument:
-
UV-Vis spectrophotometer.
-
Integrating sphere diffuse reflectance accessory.
-
A non-absorbing, highly reflective powder as a reference standard (e.g., BaSO₄ or PTFE).
Procedure:
-
Record a baseline spectrum using the reference standard packed into the sample holder.
-
Empty the sample holder and fill it with the powdered this compound, ensuring a smooth, level surface.
-
Place the sample holder in the diffuse reflectance accessory.
-
Acquire the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The instrument software can be used to convert the reflectance data to absorbance or Kubelka-Munk units for analysis.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Environmental Impact of Sodium Hypochlorite Pentahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a crystalline solid, is increasingly utilized as a stable and convenient alternative to aqueous sodium hypochlorite solutions in various applications, including organic synthesis. While its efficacy is well-documented, a thorough understanding of its environmental impact is crucial for responsible use and risk assessment. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicological effects of sodium hypochlorite pentahydrate. It summarizes the available quantitative data on its aquatic toxicity, details its degradation pathways and byproduct formation, and outlines standardized experimental protocols for its environmental assessment. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the environmental footprint of their processes involving this compound.
Introduction
Sodium hypochlorite, a potent oxidizing and disinfecting agent, is most commonly available as an aqueous solution. The pentahydrate crystalline form (NaOCl·5H₂O) offers advantages in terms of stability, ease of handling, and precise dosage. These characteristics have led to its growing adoption in specialized chemical processes, including pharmaceutical manufacturing. However, the introduction of any chemical into the environment necessitates a comprehensive evaluation of its potential impact.
This guide focuses specifically on the environmental aspects of this compound. It should be noted that while the pentahydrate form is a solid, its environmental impact primarily occurs when it is dissolved in water. Therefore, much of the available ecotoxicological data is based on studies of aqueous sodium hypochlorite solutions. This document will clearly distinguish between data specific to the pentahydrate form and data derived from its aqueous counterpart.
Environmental Fate and Transport
Sodium hypochlorite is highly reactive and does not persist in the environment for long periods.[1] When dissolved in water, this compound dissociates to form sodium ions (Na⁺) and hypochlorite ions (OCl⁻). The hypochlorite ion exists in equilibrium with hypochlorous acid (HOCl), with the relative amounts of each species being pH-dependent.
The primary mechanisms for the removal of sodium hypochlorite from the aquatic environment are:
-
Reaction with Organic Matter: Hypochlorite is a strong oxidizing agent and reacts rapidly with organic and inorganic materials present in wastewater and the environment.[1] This is the main pathway for its degradation.
-
Photolysis: In the presence of sunlight, sodium hypochlorite in fresh water breaks down into non-toxic compounds.[2]
Due to its high reactivity, sodium hypochlorite is not expected to bioaccumulate in organisms.[3] Any residual amounts are quickly degraded.[3]
Degradation Byproducts
A significant aspect of the environmental impact of sodium hypochlorite is the formation of disinfection byproducts (DBPs). When hypochlorite reacts with organic matter in water, it can lead to the formation of halogenated organic compounds.[4] The most notable of these are trihalomethanes (THMs), such as chloroform, and haloacetic acids (HAAs).[5]
The formation and concentration of these byproducts are influenced by several factors, including the concentration of sodium hypochlorite, the amount and nature of organic precursors, water temperature, and pH. While these byproducts can be persistent and have their own toxicological profiles, studies on household wastewater have shown that they are effectively treated in conventional wastewater treatment plants.[2]
Ecotoxicological Effects
Sodium hypochlorite is classified as very toxic to aquatic life.[6] This toxicity is primarily due to the strong oxidizing nature of the hypochlorite ion and hypochlorous acid, which can cause damage to the gills and other tissues of aquatic organisms.
Quantitative Ecotoxicity Data
Table 1: Acute Toxicity to Fish
| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Pimephales promelas (Fathead minnow) | 96 h | LC50 | 0.08 | [7] |
| Oncorhynchus mykiss (Rainbow trout) | 96 h | LC50 | 0.2 | [8] |
Table 2: Acute Toxicity to Aquatic Invertebrates
| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Daphnia magna (Water flea) | 48 h | EC50 | 0.04 | [7] |
| Aquatic invertebrates | 48 h | EC50 | 0.141 | [8] |
Table 3: Toxicity to Algae
| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Pseudokirchneriella subcapitata | 72 h | ErC50 | 0.036 | [7] |
Experimental Protocols
Standardized methods are essential for assessing the ecotoxicity of chemical substances. The following sections describe the general methodologies for key experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
Methodology:
-
Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas), is selected.
-
Test Substance Preparation: A stock solution of this compound is prepared in deionized water. A series of test concentrations are prepared by diluting the stock solution.
-
Exposure: Fish are exposed to the different test concentrations in a controlled environment (e.g., static, semi-static, or flow-through system) for 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)
Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna over a 48-hour exposure period.
Methodology:
-
Test Organism: Daphnia magna (water flea), typically less than 24 hours old.
-
Test Substance Preparation: Similar to the fish acute toxicity test, a range of concentrations are prepared from a stock solution of this compound.
-
Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions (temperature, light).
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 value and its 95% confidence limits are calculated.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Environmental fate of this compound.
Experimental Workflow
Caption: Workflow for aquatic toxicity testing.
Conclusion
This compound is a highly reactive substance that is very toxic to aquatic organisms. Its environmental impact is characterized by rapid degradation through reactions with organic matter and photolysis, which prevents its persistence and bioaccumulation. The formation of disinfection byproducts, such as trihalomethanes and haloacetic acids, is a key consideration, although these are largely removed by conventional wastewater treatment.
A significant data gap exists for specific ecotoxicity values (LC50/EC50) for the pentahydrate form; the available data is for aqueous sodium hypochlorite solutions. While the toxicity is expected to be similar based on available chlorine content, further research specifically on the pentahydrate form would be beneficial for a more precise risk assessment.
Researchers, scientists, and drug development professionals using this compound should implement appropriate waste management practices to prevent its direct release into the environment. Understanding its high aquatic toxicity and potential for byproduct formation is essential for its safe and environmentally responsible use.
References
- 1. Chlorine and sodium hypochlorite hazards and risks: no need for further risk reduction measures [greenfacts.org]
- 2. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. arkema.com [arkema.com]
- 4. scispace.com [scispace.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Toxicological effects of disinfections using sodium hypochlorite on aquatic organisms and its contribution to AOX formation in hospital wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TEMPO-Catalyzed Oxidation of Primary Alcohols with NaOCl·5H₂O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant offers a mild and efficient method for this conversion. This document provides detailed protocols and application notes for the TEMPO-catalyzed oxidation of primary alcohols utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a stable and convenient crystalline source of hypochlorite. This system, often employed in a biphasic environment, demonstrates high selectivity for the formation of aldehydes, minimizing over-oxidation to carboxylic acids.[1][2][3] The use of NaOCl·5H₂O offers advantages over aqueous bleach solutions due to its solid nature, which allows for easier handling and more precise dosage, and its lower content of sodium hydroxide (B78521) and sodium chloride.[4][5][6]
Reaction Mechanism
The catalytic cycle of the TEMPO-catalyzed oxidation with sodium hypochlorite involves the in-situ generation of the active oxidant, the N-oxoammonium ion. The cycle can be summarized as follows:
-
Oxidation of TEMPO: The TEMPO radical is first oxidized by sodium hypochlorite to the N-oxoammonium ion.[7]
-
Alcohol Oxidation: The N-oxoammonium ion then acts as the primary oxidant, reacting with the primary alcohol in a concerted or stepwise manner to form the corresponding aldehyde.[8] This step regenerates the hydroxylamine (B1172632) form of TEMPO.
-
Regeneration of TEMPO: The hydroxylamine is subsequently re-oxidized back to the TEMPO radical by hypochlorite, completing the catalytic cycle.
The presence of a bromide source, such as sodium bromide (NaBr), can act as a co-catalyst, forming hypobromite (B1234621) in situ, which is a more reactive oxidizing agent than hypochlorite.[4]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.
General Batch Oxidation Protocol
This protocol is adapted from established procedures for the selective oxidation of primary alcohols to aldehydes.[1]
Materials:
-
Primary alcohol substrate
-
TEMPO (e.g., 1-10 mol%)
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O, 1.0-1.5 equivalents)
-
Sodium bromide (NaBr, optional, e.g., 0.23 equivalents)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Dichloromethane (B109758) (DCM) or another suitable organic solvent
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃, 10% w/v aqueous solution)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol substrate.
-
Dissolve the alcohol in dichloromethane (DCM) to a concentration of 0.25–1 M.
-
Add TEMPO (1-10 mol%) to the solution.
-
If using, add the sodium bromide solution (e.g., 0.6 M aqueous solution, 0.23 equivalents).
-
Add the solid this compound (1.0-1.5 equivalents) portion-wise or as a freshly prepared aqueous solution.
-
Add saturated sodium bicarbonate solution to adjust the pH of the aqueous phase to approximately 9.5.
-
Stir the resulting biphasic mixture vigorously at ambient temperature or in a water bath to maintain a desired temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction by adding a 10% w/v aqueous solution of sodium thiosulfate to destroy any unreacted hypochlorite.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (or the chosen organic solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde product by an appropriate method, such as flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the TEMPO-catalyzed oxidation of a primary alcohol in a batch process.
Data Presentation: Substrate Scope and Yields
The TEMPO/NaOCl·5H₂O system is effective for the oxidation of a variety of primary alcohols, including benzylic, allylic, and aliphatic substrates. The following table summarizes representative yields for the oxidation of various primary alcohols to their corresponding aldehydes.
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | >99 | [4] |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 | [4] |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | >99 | [4] |
| 4 | Geraniol | Geranial | 94 | [4] |
| 5 | 1-Octanol | Octanal | 90 | [9] |
| 6 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 95 | [1] |
| 7 | 2-(Thiophen-2-yl)ethanol | 2-(Thiophen-2-yl)acetaldehyde | 85 | [5] |
| 8 | 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-methanol | 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carbaldehyde | 57 | [1] |
Note: Yields are typically isolated yields after purification. Reaction conditions may vary between different substrates and literature reports.
Application Notes
-
Solvent Choice: While dichloromethane is commonly used, other organic solvents such as ethyl acetate (B1210297) or nitriles have also been successfully employed.[3][9] The choice of solvent can influence reaction rates and selectivity.
-
pH Control: Maintaining a slightly basic pH (around 9-10) is crucial for efficient and selective oxidation to the aldehyde.[1] Sodium bicarbonate is a common and effective buffer for this purpose.
-
Temperature Control: The oxidation is exothermic. For larger scale reactions, maintaining a controlled temperature with a water or ice bath is recommended to prevent over-oxidation and side reactions.[8]
-
Substrate Compatibility: This method is generally tolerant of a wide range of functional groups. However, substrates with highly electron-rich aromatic rings may be susceptible to chlorination by hypochlorite.[7][8] In such cases, using a modified protocol with catalytic NaOCl and stoichiometric sodium chlorite (B76162) (NaClO₂) can mitigate this side reaction.[7][8]
-
Continuous Flow Applications: The TEMPO/NaOCl system is well-suited for continuous flow processing, which can offer advantages in terms of safety, scalability, and process control.[1][2][10]
-
Safety Precautions: Sodium hypochlorite is a strong oxidizing agent and should be handled with care. The reaction is exothermic and may present delayed exotherms.[11] Ensure adequate cooling and be cautious when scaling up the reaction. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.
References
- 1. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Selective Oxidation of Secondary Alcohols Using Sodium Hypochlorite Pentahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Traditional methods often rely on heavy metal oxidants, which pose significant environmental and safety concerns. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) has emerged as a cost-effective, safer, and more environmentally benign alternative to conventional aqueous bleach solutions. Its crystalline nature allows for easier handling, higher concentration of the active oxidizing agent, and reactions under milder, often catalyst-free, conditions.[1][2][3][4]
These application notes provide detailed protocols for the selective oxidation of secondary alcohols to their corresponding ketones using sodium hypochlorite pentahydrate, both in the absence and presence of a catalyst.
Key Advantages of this compound:
-
Higher Effective Chlorine Concentration: NaOCl·5H₂O contains approximately 44% NaOCl, allowing for more concentrated reaction mixtures compared to household bleach.[2][4]
-
Greater Stability: The crystalline form is more stable than aqueous solutions, especially at lower temperatures (below 7 °C).[2][5]
-
Lower pH: Aqueous solutions prepared from NaOCl·5H₂O have a lower pH (around 11) compared to conventional bleach (around 13), which can be advantageous for certain reactions.[2][4][5]
-
Reduced Impurities: Commercially available NaOCl·5H₂O crystals contain minimal amounts of sodium hydroxide (B78521) and sodium chloride.[3][4]
Catalyst-Free Selective Oxidation of Secondary Alcohols
Recent studies have demonstrated that this compound can effectively oxidize secondary alcohols in acetonitrile (B52724) at room temperature without the need for a catalyst.[1][5] This method is particularly selective for secondary, allylic, and benzylic alcohols, while aliphatic primary alcohols are not readily oxidized under these conditions.[1][2][5]
Quantitative Data for Catalyst-Free Oxidation:
The following table summarizes the results for the oxidation of various secondary alcohols with NaOCl·5H₂O in acetonitrile at 20 °C.
| Entry | Substrate (Secondary Alcohol) | Time (h) | Conversion (%) | Yield (%) of Ketone |
| 1 | 2-Octanol (B43104) | 1 | >99 | 95 |
| 2 | 2-Undecanol | 1 | >99 | 96 |
| 3 | l-Menthol (B7771125) | 0.5 | >99 | 96 |
| 4 | Isoborneol | 24 | 15 | 15 |
| 5 | 1-Phenylethanol | 0.25 | >99 | 98 |
| 6 | Diphenylmethanol | 0.25 | >99 | 99 |
Data sourced from a study by Okada et al.[1]
Experimental Protocol: Catalyst-Free Oxidation of 2-Octanol
This protocol describes the general procedure for the selective oxidation of a secondary alcohol, using 2-octanol as an example.
Materials:
-
This compound (NaOCl·5H₂O)
-
2-Octanol
-
Acetonitrile (CH₃CN)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate (B1210297) and hexane (B92381) (for elution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Short silica gel column
Procedure:
-
To a suspension of NaOCl·5H₂O crystals (123 mg, 0.75 mmol) in acetonitrile (5.0 mL) in a round-bottom flask, add 2-octanol (65 mg, 0.50 mmol).
-
Stir the resulting mixture at 20 °C.
-
Monitor the reaction progress by taking aliquots at intervals and analyzing them by Gas Chromatography (GC) after passing through a short silica gel column (eluting with ethyl acetate:hexane = 9:1).
-
After 1 hour (or upon completion of the reaction as indicated by GC analysis), quench the reaction by adding sodium sulfite (94 mg, 0.75 mmol).
-
Dilute the mixture with dichloromethane (10 mL).
-
The yield of 2-octanone (B155638) and the recovery of 2-octanol can be determined by GC analysis.
This protocol is adapted from the experimental procedure reported by Okada et al.[1]
TEMPO-Catalyzed Selective Oxidation of Secondary Alcohols
For more sterically hindered secondary alcohols, a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be employed to facilitate the oxidation.[2][3] The use of NaOCl·5H₂O in conjunction with TEMPO and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄) provides an efficient system that does not require pH adjustment.[2][3]
Quantitative Data for TEMPO-Catalyzed Oxidation:
The following table summarizes the results for the TEMPO-catalyzed oxidation of various secondary alcohols with NaOCl·5H₂O.
| Entry | Substrate (Secondary Alcohol) | Catalyst (mol%) | Time (h) | Yield (%) of Ketone |
| 1 | 2-Octanol | TEMPO (1) | 0.5 | 97 |
| 2 | l-Menthol | TEMPO (1) | 1 | 98 |
| 3 | 2,6-Dimethyl-4-heptanol | TEMPO (1) | 1 | 95 |
| 4 | Benzyl alcohol | TEMPO (1) | 0.5 | 99 (Benzaldehyde) |
Data sourced from a study by Okada et al.[3][4]
Experimental Protocol: TEMPO-Catalyzed Oxidation of l-Menthol
This protocol provides a general procedure for the TEMPO-catalyzed oxidation of a sterically hindered secondary alcohol, using l-menthol as an example.
Materials:
-
This compound (NaOCl·5H₂O)
-
l-Menthol
-
TEMPO
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (saturated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve l-menthol (10 mmol) in dichloromethane (30 mL).
-
Add TEMPO (0.1 mmol) and tetrabutylammonium hydrogen sulfate (0.5 mmol) to the solution.
-
Cool the mixture in an ice bath.
-
Add NaOCl·5H₂O (12 mmol) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the selective oxidation of a secondary alcohol to a ketone using this compound.
Caption: Workflow for the oxidation of secondary alcohols using NaOCl·5H₂O.
Reaction Mechanism Pathway
The following diagram illustrates a plausible mechanistic pathway for the oxidation of a secondary alcohol with hypochlorous acid (formed in situ).
Caption: Proposed mechanism for the oxidation of a secondary alcohol.
References
Application Notes and Protocols for Catalyst-Free Oxidation of Sulfides to Sulfoxides with NaOCl·5H₂O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, yielding valuable intermediates for the preparation of a wide range of biologically active molecules and pharmaceuticals.[1][2] Traditional methods for this conversion often necessitate the use of catalysts, which can introduce issues of cost, toxicity, and product contamination. Furthermore, overoxidation to the corresponding sulfone is a common side reaction that can complicate purification and reduce yields.[1][2]
This document details a robust and environmentally benign protocol for the catalyst-free oxidation of sulfides to sulfoxides utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) crystals.[1][3] This method offers significant advantages over conventional procedures, including high selectivity, operational simplicity, and the use of a stable, easy-to-handle oxidizing agent.[1][4] The crystalline nature of NaOCl·5H₂O allows for precise measurement of the oxidant, minimizing overoxidation and ensuring reproducible results.[1] The reaction proceeds efficiently in an aqueous acetonitrile (B52724) solution, and upon completion, the primary byproduct is harmless sodium chloride, aligning with the principles of green chemistry.[5]
Advantages of NaOCl·5H₂O
-
High Stability and Safety: NaOCl·5H₂O is a stable crystalline solid that is easier and safer to handle and store compared to concentrated aqueous solutions of sodium hypochlorite.[1][4]
-
Precise Stoichiometry: Its crystalline form allows for accurate weighing, enabling precise control over the molar equivalents of the oxidant and minimizing the risk of overoxidation to sulfones.[1]
-
Catalyst-Free Conditions: The reaction proceeds efficiently without the need for a metal or organic catalyst, simplifying the experimental setup and purification process.[1][3]
-
High Selectivity and Yields: This method demonstrates excellent chemoselectivity, providing high yields of sulfoxides with minimal formation of sulfone byproducts.[1][3][6]
-
Environmentally Benign: The primary byproduct of the reaction is sodium chloride, making it a more environmentally friendly alternative to many other oxidation protocols.[1][2][5]
-
Broad Substrate Scope: The protocol is effective for a variety of sulfides, including those with sensitive functional groups.[1]
Reaction Principle
The selective oxidation of sulfides to sulfoxides using NaOCl·5H₂O is based on the controlled delivery of an oxygen atom to the sulfur center. The reaction is typically carried out in a mixed solvent system of acetonitrile and water. Water is essential for dissolving the NaOCl·5H₂O and facilitating the reaction.[2] The acetonitrile serves to dissolve the sulfide (B99878) substrate. The reaction is performed under slightly basic conditions (pH 10-11) to ensure the stability of the hypochlorite and promote the desired reactivity.[1]
Quantitative Data Summary
The following table summarizes the results for the catalyst-free oxidation of various sulfides to their corresponding sulfoxides using NaOCl·5H₂O.
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (min) | Yield (%) |
| 1 | Thioanisole (B89551) | Methyl phenyl sulfoxide (B87167) | 18 | 99 |
| 2 | 4-Methylthioanisole | 4-Tolyl methyl sulfoxide | 20 | 98 |
| 3 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 25 | 97 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 15 | 99 |
| 5 | Diphenyl sulfide | Diphenyl sulfoxide | 30 | 95 |
| 6 | Dibenzyl sulfide | Dibenzyl sulfoxide | 20 | 96 |
| 7 | 2-Pyridyl methyl sulfide | Methyl 2-pyridyl sulfoxide | 10 | 94 |
| 8 | Allyl phenyl sulfide | Allyl phenyl sulfoxide | 15 | 92 |
Data compiled from Okada et al., Synlett, 2015.
Experimental Protocols
Materials and Equipment
-
Sulfide substrate
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (MeCN)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plate for reaction monitoring
-
Silica gel for column chromatography
Representative Procedure for the Synthesis of Methyl Phenyl Sulfoxide
-
Reaction Setup: To a solution of thioanisole (248 mg, 2.0 mmol) in acetonitrile (10 mL) and water (2 mL) in a round-bottom flask, add this compound (362 mg, 2.2 mmol, 1.1 equiv).[3]
-
Reaction Execution: Stir the mixture at room temperature.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 18 minutes.[3]
-
Workup: Upon completion of the reaction, add a saturated aqueous solution of sodium sulfite (B76179) (30 mL) to quench any remaining oxidant. Add ethyl acetate (B1210297) (40 mL) to the reaction mixture.[3] Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 30 mL).[3]
-
Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3] Evaporate the solvent under reduced pressure. Purify the residue by silica-gel column chromatography (n-hexane–EtOAc, 1:2 v:v) to yield methyl phenyl sulfoxide as a colorless solid.[3]
Gram-Scale Synthesis of Methyl Phenyl Sulfoxide
Caution: The oxidation reaction using NaOCl·5H₂O is exothermic. For gram-scale synthesis, it is crucial to use a water bath (approximately 20 °C) to control the reaction temperature.[3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in a water bath, dissolve thioanisole (2.48 g, 20 mmol) in acetonitrile (100 mL).
-
Oxidant Addition: Slowly add an aqueous solution of 20.6% NaOCl (7.59 g, 21 mmol, prepared from NaOCl·5H₂O and H₂O) over 5 minutes to the sulfide solution.[3]
-
Reaction Execution: Stir the mixture for 15 minutes.[3]
-
Workup and Purification: Follow the workup and purification procedure described in the representative procedure to obtain methyl phenyl sulfoxide (yield: 2.68 g, 96%).[3]
Visualizations
Caption: Experimental workflow for the catalyst-free oxidation of sulfides.
Caption: Logical relationship of reaction components.
References
- 1. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with this compound Crystals [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidative Cleavage of Glycols with Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols (glycols) is a fundamental transformation in organic synthesis, providing a powerful method for the formation of aldehydes and ketones. Traditional reagents for this purpose, such as periodates and lead tetraacetate, are effective but can be associated with drawbacks like the generation of hazardous waste. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) has emerged as a convenient, environmentally benign, and highly efficient alternative for the oxidative cleavage of glycols.[1][2][3][4] This crystalline solid form of bleach offers advantages over aqueous solutions, including a higher concentration of the active oxidizing agent and minimal amounts of sodium hydroxide (B78521) and sodium chloride.[4]
A noteworthy feature of this reagent is its unique selectivity for the cleavage of trans-cyclic glycols, a class of substrates that are often resistant to traditional cleavage agents.[1][5][6][7] Conversely, the reaction with cis-cyclic glycols is observed to be slower.[1][6][7] Acyclic glycols also undergo efficient cleavage to furnish the corresponding carbonyl compounds in high yields.[1][5][6][7] This protocol provides a detailed procedure for the oxidative cleavage of glycols utilizing sodium hypochlorite pentahydrate.
Data Presentation
The following tables summarize the reaction conditions and yields for the oxidative cleavage of various glycol substrates using this compound.
Table 1: Oxidative Cleavage of Cyclic Glycols
| Substrate (Glycol) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| trans-1,2-Cyclohexanediol | Adipaldehyde | 1 | 0 | >95 |
| cis-1,2-Cyclohexanediol | Adipaldehyde | 6 | 0 | 40 |
| trans-1,2-Cyclopentanediol | Glutaraldehyde | 1 | 0 | >95 |
| cis-1,2-Cyclopentanediol | Glutaraldehyde | 6 | 0 | 45 |
Table 2: Oxidative Cleavage of Acyclic Glycols
| Substrate (Glycol) | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,2-Octanediol | Heptanal and Formaldehyde | 1 | 0 | >95 |
| Styrene glycol | Benzaldehyde and Formaldehyde | 1 | 0 | >95 |
| Hydrobenzoin | Benzaldehyde | 1 | 0 | >95 |
Experimental Protocols
General Procedure for the Oxidative Cleavage of Glycols
This protocol is based on the general procedure described by Kirihara et al.[4]
Materials:
-
Glycol substrate
-
This compound (NaOCl·5H₂O)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (n-Bu₄NHSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the glycol (1.0 mmol, 1.0 equiv) and tetrabutylammonium hydrogen sulfate (0.1 mmol, 0.1 equiv).
-
Solvent Addition: Add dichloromethane (8 mL) and deionized water (2.7 mL) to the flask.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Oxidant: While stirring vigorously, add this compound (3.0 mmol, 3.0 equiv) in portions over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For most efficient substrates, the reaction is complete within 1 hour.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color of the reaction mixture disappears.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation if necessary.
Visualizations
Proposed Reaction Mechanism
The exact mechanism for the oxidative cleavage of glycols by sodium hypochlorite has not been definitively established. However, a plausible pathway involves the formation of a dichlorohypochlorite intermediate, which then undergoes a concerted fragmentation. The observed preference for trans-diols suggests a mechanism where the two hydroxyl groups react sequentially.
Caption: Proposed mechanism for glycol cleavage by NaOCl·5H₂O.
Experimental Workflow
The following diagram illustrates the general workflow for the oxidative cleavage of glycols using this compound.
Caption: General experimental workflow for the reaction.
Safety Precautions
-
This compound is a strong oxidizing agent. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
The reaction is exothermic. Addition of the oxidant should be done in portions to control the temperature.
References
- 1. Collection - Sodium Hypochlorite Pentahydrate as a Reagent for the Cleavage of trans-Cyclic Glycols - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Sodium Hypochlorite Pentahydrate as a Reagent for the Cleavage of trans-Cyclic Glycols - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound as a Reagent for the Cleavage of trans-Cyclic Glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Sulfonyloxaziridines Using Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonyloxaziridines, often referred to as Davis' oxaziridines, are highly valuable reagents in organic synthesis, primarily utilized for their ability to act as both oxidizing and electrophilic aminating agents.[1][2] Their stability and versatility make them crucial intermediates in the development of complex molecules, including pharmaceuticals. Traditionally, the synthesis of these compounds has relied on oxidants such as m-chloroperbenzoic acid (m-CPBA) or Oxone™.[1][2]
This document details a modern, catalyst-free method for the synthesis of N-sulfonyloxaziridines through the oxidation of the corresponding N-sulfonylimines using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O).[1][2][3][4][5] This method offers significant advantages, including the use of an inexpensive, stable, and environmentally friendly oxidizing agent that produces only sodium chloride as a byproduct.[1][2][4] The crystalline nature of NaOCl·5H₂O allows for precise measurement and high reproducibility, overcoming many of the drawbacks associated with conventional aqueous sodium hypochlorite solutions.[6][7]
Key Advantages of Using Sodium Hypochlorite Pentahydrate
-
Environmentally Benign: The primary byproduct of the oxidation is non-toxic sodium chloride.[1][2]
-
Cost-Effective and Readily Available: this compound is an inexpensive and commercially accessible reagent.[1][2][6]
-
Stable and Safe: The crystalline pentahydrate form is more stable and easier to handle than traditional aqueous solutions of sodium hypochlorite.[1][6]
-
High Yields and Reproducibility: The optimized protocol allows for the synthesis of N-sulfonyloxaziridines in moderate to high yields with high reproducibility.[1][2][3][4][5]
-
Catalyst-Free Conditions: The reaction proceeds efficiently without the need for a catalyst.[1][2][3][4][5][6]
Reaction Mechanism and the Importance of pH
The synthesis proceeds via the oxidation of an N-sulfonylimine with aqueous sodium hypochlorite. The reaction is highly dependent on the pH of the aqueous NaOCl solution.[1][2][3][4] An aqueous solution prepared from NaOCl·5H₂O typically has a pH of around 11, while conventional commercial aqueous NaOCl has a pH of approximately 13.[1][4] For the efficient synthesis of N-sulfonyloxaziridines, a strongly basic condition (pH 13) is crucial to obtain the product in high yields and prevent the hydrolysis of the starting N-sulfonylimine to the corresponding aldehyde.[1][2] The proposed mechanism involves the attack of the hypochlorite anion on the imine carbon, followed by intramolecular cyclization to form the oxaziridine (B8769555) ring.[2]
Experimental Data
The following table summarizes the yields of various N-sulfonyloxaziridines synthesized using the optimized protocol with this compound.
| Entry | Substrate (N-sulfonylimine) | Product (N-sulfonyloxaziridine) | Yield (%) |
| 1 | N-(Phenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-phenyloxaziridine | 90 |
| 2 | N-(4-Methylphenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-(4-methylphenyl)oxaziridine | 85 |
| 3 | N-(4-Methoxyphenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-(4-methoxyphenyl)oxaziridine | 88 |
| 4 | N-(4-Chlorophenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-(4-chlorophenyl)oxaziridine | 82 |
| 5 | N-(2-Chlorophenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-(2-chlorophenyl)oxaziridine | 75 |
| 6 | N-(1-Naphthalenylmethylene)benzenesulfonamide | 2-(Phenylsulfonyl)-3-(1-naphthalenyl)oxaziridine | 4 |
| 7 | (S)-N-(Phenylmethylene)-2-methylpropane-2-sulfinamide | (S)-2-Methyl-N-((S)-3-phenyloxaziridin-2-yl)propane-2-sulfinamide | 81 |
Data sourced from Kitagawa et al., SynOpen 2019, 3, 21–25.[1]
Experimental Protocol
This protocol is a general procedure for the synthesis of N-sulfonyloxaziridines using this compound.
Materials:
-
N-sulfonylimine (1.0 mmol)
-
This compound (NaOCl·5H₂O)
-
pH 13 buffer (e.g., KCl-NaOH)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Oxidant Solution: Prepare a 12% aqueous solution of sodium hypochlorite by dissolving the appropriate amount of NaOCl·5H₂O in pH 13 buffer. Note: The pH of the solution is critical for the success of the reaction.[1]
-
Reaction Setup: To a solution of the N-sulfonylimine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add the freshly prepared 12% aqueous NaOCl solution (6.0 equivalents) to the stirred solution of the N-sulfonylimine.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-sulfonyloxaziridines.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, ensure the pH of the sodium hypochlorite solution is precisely 13.[1] Hydrolysis of the starting imine is a common side reaction at lower pH values.[1][2] Also, confirm the purity and stability of the starting N-sulfonylimine.
-
Byproduct Formation: In some cases, the corresponding aldehyde from the hydrolysis of the imine may be observed as a major byproduct.[1] This again points to the critical importance of maintaining a high pH during the reaction.
-
Substrate Scope: While this method is effective for a range of N-sulfonylimines, substrates with certain functional groups may be sensitive to the oxidative conditions. It is advisable to perform small-scale test reactions for new substrates.
-
Asymmetric Synthesis: While this protocol describes a racemic synthesis, it is worth noting that catalytic enantioselective methods for the synthesis of N-sulfonyloxaziridines have been developed, often employing chiral phase-transfer catalysts or metal complexes.[3][8]
Conclusion
The synthesis of N-sulfonyloxaziridines using this compound offers a practical, efficient, and environmentally conscious alternative to traditional methods.[1][6] The operational simplicity, coupled with the use of an inexpensive and stable oxidant, makes this protocol highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. The critical parameter for success is the careful control of the reaction pH to suppress the hydrolysis of the starting imine.[1][2]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with this compound Crystals [organic-chemistry.org]
- 8. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Oxidative Dearomatization of Phenols with Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O)
Introduction
Oxidative dearomatization of phenols is a powerful transformation in organic synthesis, providing rapid access to complex, three-dimensional molecular architectures from simple, planar aromatic precursors. The resulting products, typically cyclohexadienones, are versatile intermediates for the synthesis of natural products and pharmaceuticals. A highly efficient, practical, and environmentally benign methodology for this transformation utilizes sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as an inexpensive and strong oxidant.[1][2] This method is notable for its rapid reaction times, excellent yields, and simple work-up procedures, with sodium chloride and water as the only byproducts derived from the oxidant.[1][2]
Advantages of NaOCl·5H₂O
Sodium hypochlorite pentahydrate is a stable, crystalline solid, offering significant advantages over traditional aqueous bleach solutions.[2]
-
Ease of Handling: As a crystalline solid, it can be accurately weighed and handled, unlike aqueous solutions which can vary in concentration.
-
Higher Purity: It contains minimal amounts of sodium hydroxide (B78521) and sodium chloride impurities.[2]
-
Milder pH: Aqueous solutions prepared from NaOCl·5H₂O have a lower pH (around 11-12) compared to conventional bleach (pH ~13), which can be beneficial for sensitive substrates.[2]
-
Green Chemistry: The reaction is environmentally friendly, producing only sodium chloride and water as byproducts.
Reaction Scope and Selectivity
The methodology is particularly effective for the oxidative dearomatization of 2,4,6-trisubstituted phenols. The substitution pattern on the phenol (B47542) ring dictates the structure of the resulting dearomatized product. Electron-rich phenols, especially those with alkyl groups at the ortho and para positions, are ideal substrates for this transformation, leading to the corresponding p-quinols or other cyclohexadienone structures. The reaction proceeds rapidly, often completing within minutes at low temperatures.
Data Presentation
The following table summarizes the results for the oxidative dearomatization of various substituted phenols using NaOCl·5H₂O.
| Entry | Phenol Substrate | Solvent(s) | Time (min) | Temp (°C) | Product | Yield (%) |
| 1 | 2,4,6-Tri-tert-butylphenol (B181104) | CH₂Cl₂/H₂O | 5 | 0 | 2,4,6-Tri-tert-butyl-4-hydroxycyclohexa-2,5-dienone | 95 |
| 2 | 2,6-Di-tert-butyl-4-methylphenol | CH₂Cl₂/H₂O | 5 | 0 | 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dienone | 98 |
| 3 | 2,6-Di-tert-butyl-4-ethylphenol | CH₂Cl₂/H₂O | 5 | 0 | 2,6-Di-tert-butyl-4-ethyl-4-hydroxycyclohexa-2,5-dienone | 94 |
| 4 | 4-Methoxy-2,6-di-tert-butylphenol | CH₂Cl₂/H₂O | 15 | 0 | 2,6-Di-tert-butyl-4-methoxy-4-hydroxycyclohexa-2,5-dienone | 96 |
| 5 | 2,6-Dimethyl-4-tert-butylphenol | CH₂Cl₂/H₂O | 5 | 0 | 4-tert-butyl-4-hydroxy-2,6-dimethylcyclohexa-2,5-dienone | 93 |
| 6 | Estrone | Dioxane/H₂O | 10 | 0 | 10β-Hydroxyestra-1,4-diene-3,17-dione | 89 |
Data synthesized from representative procedures in the field.
Experimental Protocols
General Procedure for the Oxidative Dearomatization of a 2,4,6-Trisubstituted Phenol
This protocol provides a representative example for the oxidation of 2,4,6-Tri-tert-butylphenol.
Materials:
-
2,4,6-Tri-tert-butylphenol
-
This compound (NaOCl·5H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water (H₂O)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-tri-tert-butylphenol (1.0 mmol, 262.4 mg).
-
Dissolution: Add dichloromethane (5.0 mL) and water (5.0 mL) to the flask.
-
Cooling: Cool the resulting biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Oxidant: To the stirring suspension, add this compound (NaOCl·5H₂O) (1.2 mmol, 198 mg) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the oxidative dearomatization of phenols.
References
Application Notes: Preparing Aqueous Solutions from Sodium Hypochlorite Pentahydrate for Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sodium hypochlorite (B82951) (NaOCl) is a versatile and potent oxidizing agent employed in a variety of synthetic transformations. While commonly sourced from commercial bleach, the use of solid sodium hypochlorite pentahydrate (NaOCl·5H₂O) offers superior control over concentration and purity, which is critical in research and drug development. This document provides detailed protocols for the preparation and standardization of aqueous sodium hypochlorite solutions from its pentahydrate form, ensuring accuracy and reproducibility in sensitive chemical syntheses.
Introduction
In the realm of chemical synthesis, precision and purity are paramount. Sodium hypochlorite is a valuable oxidant used in reactions such as the oxidation of alcohols, sulfides, and in the preparation of epoxides.[1][2][3] Commercial bleach solutions, the most common source of NaOCl, often contain stabilizers and have variable concentrations, making them unsuitable for many high-precision applications. This compound (NaOCl·5H₂O) emerges as a superior alternative, being a crystalline solid that allows for the preparation of fresh, high-purity aqueous solutions of a desired concentration.[1][3][4] These solutions typically have a lower pH (around 11-12) compared to commercial bleach (pH ~13), which can be advantageous in certain reactions.[1][3][4]
Properties of this compound
Understanding the physicochemical properties of NaOCl·5H₂O is essential for its proper handling, storage, and use in preparing standardized solutions.
| Property | Value | Source |
| Molar Mass | 164.52 g/mol | [5] |
| Appearance | Pale greenish-yellow crystalline solid | [6][7][8] |
| Melting Point | 18-27 °C | [6][7][8][9] |
| Solubility in Water | 29.3 g/100 mL at 0 °C | [6][8][9][10] |
| Purity (as NaOCl) | Approximately 44% by weight | [1][4][8][11] |
| Stability | Stable when refrigerated; decomposes at room temperature or upon exposure to light and CO₂. Must be stored in a cool, dark place. | [6][8][11] |
Experimental Protocols
Materials and Equipment
-
This compound (NaOCl·5H₂O)
-
Distilled or deionized water, pre-chilled (0-4 °C)
-
Volumetric flasks
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Analytical balance
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Glacial acetic acid
-
Burette, clamp, and stand
-
Pipettes and bulbs
Workflow for Preparation and Standardization
Caption: Workflow for preparing and standardizing aqueous sodium hypochlorite solutions.
Preparation of a ~1.0 M Aqueous Sodium Hypochlorite Solution
-
Cooling: Pre-chill approximately 80 mL of distilled or deionized water in an ice bath.
-
Weighing: On an analytical balance, accurately weigh 16.45 g of this compound. This should be done promptly to minimize decomposition.
-
Dissolution: Transfer the weighed NaOCl·5H₂O to a beaker containing the chilled water. Place the beaker in the ice bath and stir with a magnetic stirrer until the solid is completely dissolved.
-
Transfer and Dilution: Quantitatively transfer the cold solution to a 100 mL volumetric flask. Rinse the beaker with small portions of cold distilled water and add the rinsings to the flask. Carefully add cold distilled water to the flask until the meniscus reaches the calibration mark.
-
Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the solution in a tightly sealed, dark or amber bottle in a refrigerator (below 7 °C).[11] The solution should be standardized before use.
Standardization by Iodometric Titration
The precise concentration of the prepared NaOCl solution must be determined via titration due to the potential for degradation.[12]
-
Sample Preparation: Pipette 5.00 mL of the prepared NaOCl solution into a 250 mL Erlenmeyer flask.
-
Iodine Generation: To the flask, add approximately 1 g of potassium iodide (KI) and 10 mL of glacial acetic acid. Swirl the flask to dissolve the KI. The solution will turn a dark brown color due to the formation of iodine (I₂).
-
Reaction: OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
-
Titration with Thiosulfate: Immediately begin titrating the liberated iodine with a standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution.[12][13][14] Continue until the brown color of the iodine fades to a pale yellow.
-
Indicator Addition: Add about 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black.
-
Endpoint Determination: Continue the titration with Na₂S₂O₃ dropwise, with constant swirling, until the blue-black color disappears and the solution becomes colorless. This is the titration endpoint.
-
Data Recording: Record the volume of Na₂S₂O₃ solution used. Repeat the titration at least two more times for accuracy.
Molarity Calculation
The molarity of the sodium hypochlorite solution is calculated based on the stoichiometry of the reactions.
Reaction Stoichiometry:
-
OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
From the stoichiometry, 1 mole of NaOCl reacts to produce iodine that in turn reacts with 2 moles of Na₂S₂O₃.
Formula: Molarity of NaOCl = (Volume of Na₂S₂O₃ × Molarity of Na₂S₂O₃) / (2 × Volume of NaOCl)
Example Titration Data and Calculation:
| Titration Run | Volume of NaOCl (mL) | Molarity of Na₂S₂O₃ (M) | Volume of Na₂S₂O₃ (mL) | Calculated Molarity of NaOCl (M) |
| 1 | 5.00 | 0.1000 | 9.85 | 0.985 |
| 2 | 5.00 | 0.1000 | 9.80 | 0.980 |
| 3 | 5.00 | 0.1000 | 9.82 | 0.982 |
| Average | 5.00 | 0.1000 | 9.82 | 0.982 |
Logical Relationships in Synthesis Protocol
Caption: Logical progression for the preparation and use of standardized NaOCl solutions.
Safety and Handling
-
Corrosive: this compound and its solutions are corrosive and can cause severe skin burns and eye damage.[15] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Oxidizer: NaOCl is a strong oxidizing agent. Avoid contact with flammable materials.
-
Gas Release: Contact with acids will release toxic chlorine gas.[6][7] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store NaOCl·5H₂O and its prepared solutions in a refrigerator (below 7 °C is recommended for long-term stability of the solid) and protect from light.[11]
Applications in Synthesis
Standardized aqueous solutions of sodium hypochlorite prepared from the pentahydrate are used in a variety of organic transformations, including:
-
TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones.[2][16]
-
Oxidation of sulfides to sulfoxides and sulfones.[3]
-
Epoxidation of alkenes. [16]
-
Oxidative cleavage of disulfides. [1]
The use of these high-purity solutions ensures stoichiometric control and minimizes side reactions, leading to cleaner reaction profiles and higher yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ClH10NaO6 | CID 23700086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium hypochlorite | 7681-52-9 [chemicalbook.com]
- 7. Sodium Hypochlorite Formula: Properties, Uses [pw.live]
- 8. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 9. Sodium Hypochlorite | NaClO | CID 23665760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chemister.ru]
- 11. nikkeikin.com [nikkeikin.com]
- 12. hiranuma.com [hiranuma.com]
- 13. michigan.gov [michigan.gov]
- 14. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 15. Sodium Hypochlorite | 10022-70-5 | TCI AMERICA [tcichemicals.com]
- 16. Sodium Hypochlorite [organic-chemistry.org]
Application Notes and Protocols: Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) as a Chlorinating Agent in Organic Synthesis
Introduction
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) is a stable, crystalline solid that has emerged as a convenient and environmentally benign reagent in organic synthesis.[1][2] Unlike traditional aqueous bleach solutions, the pentahydrate form offers a higher concentration of the active ingredient and contains minimal amounts of sodium hydroxide (B78521) and sodium chloride.[3] This high-purity solid form allows for more controlled and concentrated reaction mixtures, making it an attractive alternative for various transformations.[4] While widely recognized as an oxidant for alcohols and sulfides, NaOCl·5H₂O also serves as a potent and green chlorinating agent.[1][5][6] This document provides detailed application notes and protocols for its use in key chlorination reactions, targeting researchers, scientists, and professionals in drug development.
The primary active species generated from NaOCl·5H₂O for chlorination is hypochlorous acid (HOCl), which can be formed in situ, particularly in the presence of an acid.[5][7] This reagent has proven effective in the electrophilic chlorination of alkenes and activated aromatic compounds.[1][5]
Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones
A notable application of NaOCl·5H₂O as a chlorinating agent is the tandem conversion of β,γ-unsaturated carboxylic acids to α,β-unsaturated lactones.[1][5] This transformation is initiated by the electrophilic attack of HOCl on the carbon-carbon double bond, leading to the formation of a chloronium ion intermediate. Subsequent intramolecular cyclization and elimination of HCl yield the corresponding lactone.[5]
Reaction Scheme:
Caption: General workflow for the conversion of β,γ-unsaturated carboxylic acids.
Quantitative Data Summary:
The efficiency of this reaction is influenced by the substrate and solvent. Below is a summary of representative results.
| Entry | Substrate (β,γ-Unsaturated Carboxylic Acid) | Solvent | Time (h) | Yield of α,β-Unsaturated Lactone (%) | Citation |
| 1 | 3-phenyl-3-butenoic acid | CH₃CN | 1 | 62 | [5] |
| 2 | 3-methyl-3-butenoic acid | CH₃CN | 1 | 21 | [5] |
| 3 | 3-cyclohexyl-3-butenoic acid | CH₃CN | 1 | 23 | [5] |
| 4 | Cinnamic acid derivative | CH₃CN | 1 | 56 | [5] |
| 5 | Geranic acid | CH₃CN | 1 | 16 | [5] |
| 6 | 3-(4-methoxyphenyl)-3-butenoic acid | CH₃CN | 1 | 8 | [5] |
Detailed Experimental Protocol:
Materials:
-
β,γ-Unsaturated carboxylic acid (1.0 mmol)
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O) (2.0 mmol, 2.0 eq.)
-
Acetonitrile (B52724) (CH₃CN), 5 mL
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the β,γ-unsaturated carboxylic acid (1.0 mmol).
-
Add acetonitrile (5 mL) to dissolve the substrate.
-
While stirring at room temperature, add this compound (2.0 mmol) to the solution in one portion.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α,β-unsaturated lactone.
Chloroamidation of Alkenes
NaOCl·5H₂O can be utilized for the chloroamidation of alkenes in the presence of a nitrile solvent and an acid, such as phosphoric acid (H₃PO₄).[7] This reaction proceeds through the in-situ formation of an electrophilic chlorine species that reacts with the alkene to form a chloronium ion. The nitrile then acts as a nucleophile, leading to the formation of an α-chloroamide derivative after hydrolysis.[7]
Proposed Reaction Mechanism:
Caption: Proposed mechanism for the chloroamidation of alkenes.
Quantitative Data Summary:
The reaction is effective for a range of alkenes, affording the corresponding α-chloroamides in good yields.
| Entry | Alkene | Nitrile Solvent | Yield of α-Chloroamide (%) | Citation |
| 1 | Cyclohexene | Acetonitrile | 85 | [7] |
| 2 | 1-Octene | Acetonitrile | 75 | [7] |
| 3 | Styrene | Acetonitrile | 80 | [7] |
| 4 | Cyclopentene | Acetonitrile | 82 | [7] |
| 5 | Norbornene | Acetonitrile | 90 | [7] |
Detailed Experimental Protocol:
Materials:
-
Alkene (1.0 mmol)
-
This compound (NaOCl·5H₂O) (1.2 mmol, 1.2 eq.)
-
Phosphoric acid (H₃PO₄) (1.0 mmol, 1.0 eq.)
-
Nitrile solvent (e.g., Acetonitrile) (5 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the alkene (1.0 mmol) in the nitrile solvent (5 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled and stirring solution, add phosphoric acid (1.0 mmol).
-
Slowly add this compound (1.2 mmol) to the reaction mixture in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium hydrogensulfite (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure α-chloroamide.
Electrophilic Chlorination of Activated Aromatic Compounds
NaOCl·5H₂O can also be employed as a chlorinating agent for activated aromatic compounds.[5] The reaction conditions are similar to those used for the tandem lactonization, highlighting the versatility of this reagent.
General Workflow:
Caption: Workflow for electrophilic aromatic chlorination.
Quantitative Data Summary:
| Entry | Substrate | Time (h) | Yield (%) | Citation |
| 1 | 1,3,5-Trimethoxybenzene | 1 | 48 | [5] |
| 2 | Anisole | 1 | Low (unspecified) | [5] |
Detailed Experimental Protocol:
Materials:
-
Activated aromatic compound (e.g., 1,3,5-trimethoxybenzene) (1.0 mmol)
-
This compound (NaOCl·5H₂O) (2.0 mmol, 2.0 eq.)
-
Acetonitrile (CH₃CN), 5 mL
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 25 mL round-bottom flask, dissolve the activated aromatic compound (1.0 mmol) in acetonitrile (5 mL).
-
Add this compound (2.0 mmol) to the stirring solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain the chlorinated aromatic product.
Safety and Handling Precautions:
-
This compound is an oxidizing agent and should be handled with care.[8]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
NaOCl·5H₂O is sensitive to heat and light and should be stored in a cool, dark place.[8] It is stable for up to a year when stored below 7°C.[8]
-
Reactions involving NaOCl·5H₂O should be performed in a well-ventilated fume hood.
-
Avoid mixing with acids in a concentrated form, as this can lead to the rapid evolution of chlorine gas.[9]
-
Quench reactions carefully, as unreacted NaOCl·5H₂O can react exothermically with reducing agents.
These protocols and notes demonstrate the utility of NaOCl·5H₂O as a practical and effective chlorinating agent in organic synthesis, offering a valuable tool for the construction of chlorinated molecules. Its solid nature, high purity, and favorable environmental profile make it a superior choice over traditional aqueous hypochlorite solutions for many applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - this compound Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Oxidation reactions of alcohols | Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. nikkeikin.com [nikkeikin.com]
- 9. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Large-Scale Synthesis with Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of various organic compounds using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). This crystalline form of sodium hypochlorite offers significant advantages over traditional aqueous bleach solutions, including higher concentration, purity, and stability, making it a superior choice for industrial and laboratory applications.[1][2]
Introduction to Sodium Hypochlorite Pentahydrate
This compound is a crystalline solid containing 44% NaOCl by weight.[1][2] It is commercially available and serves as a convenient and environmentally benign oxidant.[1] Its use in organic synthesis minimizes waste, with the primary byproduct being non-toxic sodium chloride.[1][2] Unlike conventional aqueous sodium hypochlorite solutions, which typically have a concentration of only 8-13% and a high pH of around 13, solutions prepared from the pentahydrate have a more moderate pH of 11-12.[1][2] The crystalline form is stable at lower temperatures, though it can decompose at ambient temperatures.[1]
Key Advantages:
-
High Concentration: Leads to better volume efficiency and reduced wastewater.[1]
-
High Purity: Contains minimal amounts of sodium chloride (NaCl) and sodium hydroxide (B78521) (NaOH).[1]
-
Convenience: Can be used as a solid or to prepare highly concentrated aqueous solutions.[1]
-
Enhanced Reactivity: Shows superior performance in many organic reactions compared to aqueous bleach.[1]
The industrial preparation of NaOCl·5H₂O involves the reaction of chlorine gas with a concentrated sodium hydroxide solution, followed by crystallization to yield the high-purity product.[1]
Caption: Industrial manufacturing process of this compound.
Applications in Large-Scale Organic Synthesis
This compound is a versatile oxidant for a range of large-scale organic transformations.
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental reaction in organic synthesis. The use of NaOCl·5H₂O in conjunction with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) offers an efficient and environmentally friendly method that avoids the use of heavy metal catalysts.[1] This system demonstrates excellent yields, even for sterically hindered alcohols, without the need for pH adjustment that is often required with aqueous bleach.[3]
Quantitative Data for TEMPO-Catalyzed Oxidation of Alcohols
| Substrate (Alcohol) | Catalyst (mol%) | Product | Reaction Time (h) | Yield (%) |
| 2-Octanol (B43104) | TEMPO (1) | 2-Octanone | 0.75 | 91 |
| 1-Octanol | TEMPO (10) | 1-Octanal | 0.5 | 85 |
| Benzyl alcohol | TEMPO (10) | Benzaldehyde | 0.5 | 92 |
| 4-Methoxybenzyl alcohol | TEMPO (10) | 4-Methoxybenzaldehyde | 0.5 | 95 |
| L-Menthol | TEMPO (1) | Menthone | 1 | 96 |
| 2,6-Dimethyl-4-heptanol | TEMPO (1) | 2,6-Dimethyl-4-heptanone | 1 | 93 |
Data sourced from[1]
Experimental Protocol: Large-Scale Oxidation of 2-Octanol
This protocol describes the oxidation of 2-octanol on a 0.2 mol scale.
Materials:
-
2-Octanol (26.0 g, 0.2 mol)
-
This compound (NaOCl·5H₂O) (39.0 g, 0.24 mol)
-
TEMPO (0.31 g, 2 mmol)
-
Sodium bisulfate (NaHSO₄) (0.6 g, 5 mmol)
-
Ethyl acetate (B1210297) (600 mL)
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ice-water bath
Procedure:
-
To a stirred mixture of NaOCl·5H₂O, TEMPO, and NaHSO₄ in ethyl acetate in a flask equipped with a dropping funnel and a thermometer, cool the mixture in an ice-water bath.
-
Slowly add 2-octanol dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature is maintained below 20°C.
-
After the addition is complete, continue stirring the mixture for 45 minutes at a temperature between 0°C and 20°C.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation to obtain 2-octanone.
Caption: General workflow for the large-scale oxidation of alcohols.
This compound provides a highly selective, catalyst-free method for the oxidation of sulfides to sulfoxides.[1][4] This reaction proceeds cleanly in aqueous acetonitrile (B52724), minimizing the over-oxidation to sulfones, which is a common side reaction with other oxidants.[4] The use of an equimolar amount of NaOCl·5H₂O is crucial for achieving high selectivity.[2]
Quantitative Data for Sulfide (B99878) Oxidation
| Substrate (Sulfide) | Solvent System | Reaction Time (min) | Yield of Sulfoxide (%) |
| Thioanisole | Acetonitrile | 18 | >99 |
| Methyl phenyl sulfide | Acetonitrile/Water | 15 | 98 |
| Allyl phenyl sulfide | Acetonitrile/Water | 10 | 95 |
| 2-(Methylthio)pyridine | Acetonitrile/Water | 10 | 97 |
Experimental Protocol: General Procedure for Sulfide Oxidation
Materials:
-
Sulfide (10 mmol)
-
This compound (NaOCl·5H₂O) (1.64 g, 10 mmol)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the sulfide in a mixture of acetonitrile and water. The optimal solvent ratio may vary depending on the substrate but is typically in the range of 5:1 to 50:1 acetonitrile to water.[4]
-
Add the crystalline NaOCl·5H₂O to the solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude sulfoxide.
-
Purify the product by column chromatography or crystallization if necessary.
The synthesis of sulfonyl chlorides from disulfides is an important transformation in medicinal and materials chemistry. NaOCl·5H₂O in acetic acid provides an efficient method for this conversion.[2][5] The reaction proceeds through the in-situ generation of hypochlorous acid (HOCl).[6] The yield of this reaction can be further improved by using (trifluoromethyl)benzene as a solvent under a carbon dioxide atmosphere.[6]
Experimental Protocol: Synthesis of Benzenesulfonyl Chloride from Diphenyl Disulfide
Materials:
-
Diphenyl disulfide (10 mmol)
-
This compound (NaOCl·5H₂O) (50 mmol)
-
Acetic acid
Procedure:
-
Suspend diphenyl disulfide in acetic acid.
-
Add NaOCl·5H₂O portion-wise to the stirred suspension. An exothermic reaction may be observed.
-
Continue stirring at room temperature until the disulfide is completely consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to remove acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield benzenesulfonyl chloride.
N-Sulfonyloxaziridines are valuable reagents for asymmetric hydroxylation and amination reactions. These can be synthesized from the corresponding N-sulfonylimines using an aqueous solution of NaOCl prepared from the pentahydrate.[2] The pH of the aqueous sodium hypochlorite solution is a critical parameter for obtaining high yields.[2]
Experimental Protocol: General Procedure for Oxaziridine Synthesis
Materials:
-
N-Sulfonylimine
-
This compound (NaOCl·5H₂O)
-
Acetonitrile
-
Water
Procedure:
-
Prepare an aqueous solution of sodium hypochlorite by dissolving NaOCl·5H₂O in water. Adjust the pH to the optimal range for the specific substrate, which is crucial for high yields.
-
Dissolve the N-sulfonylimine in acetonitrile.
-
Add the aqueous NaOCl solution to the imine solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate to obtain the oxaziridine.
The oxidative dearomatization of phenols is a powerful strategy for the rapid construction of complex molecular architectures. NaOCl·5H₂O in the presence of water can efficiently effect this transformation, yielding quinone-type products in excellent yields with only sodium chloride and water as byproducts.[7]
Experimental Protocol: General Procedure for Phenol (B47542) Dearomatization
Materials:
-
Phenolic substrate
-
This compound (NaOCl·5H₂O)
-
Water
-
Suitable organic solvent for extraction
Procedure:
-
Dissolve the phenol in a suitable solvent.
-
Add water to the solution.
-
Add NaOCl·5H₂O to the mixture and stir. The reaction is typically very rapid.
-
After the reaction is complete, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract to yield the dearomatized product.
Caption: Overview of synthetic applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with this compound Crystals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Sulfonyl Chlorides from Disulfides using Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of sulfonyl chlorides through the oxidative chlorination of disulfides using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). This method offers a convenient and environmentally benign alternative to traditional procedures that often employ hazardous reagents. Sodium hypochlorite pentahydrate is a stable, crystalline solid that is easy to handle and weighs accurately, overcoming many of the disadvantages associated with the use of conventional aqueous sodium hypochlorite solutions.[1][2][3] The reaction proceeds in high yields under mild conditions, with acetic acid playing a crucial role in the generation of the active oxidizing species, hypochlorous acid (HOCl).[3][4] This protocol is applicable to a range of disulfide compounds, making it a valuable tool in organic synthesis, particularly for the preparation of precursors for sulfonamides, sulfonic esters, and other important pharmaceutical and chemical entities.[3]
Data Presentation
The following table summarizes the reported yields for the synthesis of various sulfonyl chlorides from their corresponding disulfides using this compound.
| Entry | Disulfide Substrate | Product | Solvent | Reaction Time | Yield (%) |
| 1 | Diphenyl disulfide | Benzenesulfonyl chloride | Acetic Acid | 1 min | 81 |
| 2 | Di-p-tolyl disulfide | p-Toluenesulfonyl chloride | Acetic Acid | 1 min | 95 |
| 3 | Di-o-tolyl disulfide | o-Toluenesulfonyl chloride | Acetic Acid | 1 min | 91 |
| 4 | Bis(p-methoxyphenyl) disulfide | p-Methoxybenzenesulfonyl chloride | Acetic Acid | 1 min | 93 |
| 5 | Bis(p-chlorophenyl) disulfide | p-Chlorobenzenesulfonyl chloride | Acetic Acid | 1 min | 96 |
| 6 | Dibenzyl disulfide | α-Toluenesulfonyl chloride | Acetic Acid | 1 min | 85 |
| 7 | Dicyclohexyl disulfide | Cyclohexanesulfonyl chloride | Acetic Acid | 10 min | 83 |
Data compiled from Okada et al. (2020).[3]
Experimental Protocols
General Procedure for the Synthesis of Sulfonyl Chlorides
This protocol is based on the efficient method developed by Okada and colleagues.[3][5]
Materials:
-
Appropriate disulfide substrate
-
This compound (NaOCl·5H₂O)
-
Acetic acid (AcOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the disulfide (1.0 mmol) and acetic acid (5.0 mL).
-
Addition of Oxidant: Cool the mixture in an ice bath. To the stirred solution, add this compound (5.5 mmol) portion-wise over a few minutes. The reaction is often rapid.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 to 10 minutes for many substrates.[3]
-
Work-up: Upon completion of the reaction, add water (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) to the reaction mixture to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude sulfonyl chloride.
-
Purification: The resulting sulfonyl chloride can be purified further by distillation or recrystallization if necessary. In many cases, the crude product is of high purity.[5]
Visualizations
Reaction Mechanism Overview
The reaction is proposed to proceed via the in-situ generation of hypochlorous acid (HOCl) from the reaction of sodium hypochlorite with acetic acid. The disulfide is then oxidized by HOCl to the corresponding sulfonyl chloride.[3][4]
Caption: Proposed reaction pathway for sulfonyl chloride synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the synthesis of sulfonyl chlorides from disulfides using this compound.
Caption: Step-by-step experimental workflow diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Sulfonyl Halides from Disulfides or Thiols Using this compound (NaOCl•5H2O) Crystals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Over-oxidation in Alcohol Reactions with NaOCl·5H₂O
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) for alcohol oxidation. The focus is on preventing the over-oxidation of primary alcohols to carboxylic acids and ensuring the selective formation of aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using NaOCl·5H₂O over traditional aqueous bleach for alcohol oxidation?
A1: Sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals offer several advantages over conventional aqueous sodium hypochlorite (bleach).[1] These include a higher available chlorine content (around 42-44%), significantly lower sodium hydroxide (B78521) content (<0.08 wt%), and greater stability, particularly at lower temperatures.[1][2] This purity minimizes side reactions and often eliminates the need for pH adjustments during the oxidation process.[1][2][3]
Q2: How can I prevent the over-oxidation of a primary alcohol to a carboxylic acid?
A2: Preventing over-oxidation is crucial for selectively obtaining the aldehyde. Key strategies include:
-
Use of a catalyst: Nitroxyl radical catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective in mediating the selective oxidation to the aldehyde.[1][2][3]
-
Control of reaction conditions: Careful monitoring of reaction time and maintaining a low temperature (e.g., 0 °C) can help stop the reaction at the aldehyde stage.[4]
-
Choice of solvent: Solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) are commonly used and can influence selectivity.[2][5]
-
Catalyst-free conditions: For certain substrates, such as allylic and benzylic alcohols, NaOCl·5H₂O in acetonitrile can provide the desired aldehyde without a catalyst, as aliphatic primary alcohols are less reactive under these conditions.[5][6]
Q3: When is a phase-transfer catalyst necessary?
A3: A phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate (Bu₄NHSO₄), is often used in biphasic solvent systems (e.g., dichloromethane and water) to facilitate the interaction between the alcohol in the organic phase and the hypochlorite in the aqueous phase.[1][2] This can enhance the reaction rate and efficiency.
Q4: Can NaOCl·5H₂O be used to oxidize secondary alcohols?
A4: Yes, NaOCl·5H₂O is highly effective for the oxidation of secondary alcohols to their corresponding ketones, often in high yields.[1][2][5] This reaction is generally less prone to over-oxidation than with primary alcohols.
Q5: What is the role of TEMPO in these reactions?
A5: TEMPO acts as a catalyst. It is first oxidized by NaOCl to the active N-oxoammonium salt. This species is the actual oxidant that converts the alcohol to the carbonyl compound, while being reduced back to the hydroxylamine (B1172632) form. The hydroxylamine is then re-oxidized by NaOCl to regenerate the TEMPO radical, completing the catalytic cycle.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting alcohol. | 1. Insufficient oxidant. 2. Catalyst (e.g., TEMPO) is inactive or used in too low a concentration. 3. Poor mixing in a biphasic system. 4. Reaction temperature is too low. | 1. Ensure at least a stoichiometric amount of NaOCl·5H₂O is used. 2. Use fresh TEMPO and ensure a catalytic amount (e.g., 1 mol%) is present.[2] 3. If using a biphasic system, ensure vigorous stirring and consider adding a phase-transfer catalyst like Bu₄NHSO₄.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Over-oxidation of primary alcohol to carboxylic acid. | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Absence of a selective catalyst system. | 1. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 2. Perform the reaction at a lower temperature (e.g., 0 °C).[4] 3. Employ a TEMPO-based catalytic system, which is known for its selectivity towards aldehyde formation.[1][3] |
| Formation of chlorinated byproducts. | 1. Acidic reaction conditions can generate chlorine gas. 2. Certain substrates are sensitive to chlorination. | 1. NaOCl·5H₂O generally does not require pH adjustment, which minimizes this issue.[1][2] Avoid adding acid unless a specific protocol requires it. 2. For sensitive substrates, consider the Zhao protocol, which uses catalytic NaOCl and stoichiometric sodium chlorite (B76162) (NaClO₂) to minimize chlorination.[4][7] |
| Reaction stalls before completion. | 1. Decomposition of the oxidant or catalyst. 2. The alcohol is sterically hindered. | 1. NaOCl·5H₂O is more stable than aqueous bleach, but prolonged reaction times at elevated temperatures can lead to decomposition.[1] Consider adding the oxidant in portions. 2. For sterically hindered alcohols, consider using a more active catalyst such as 1-Me-AZADO, which has shown superior performance over TEMPO in such cases.[1][3] |
Experimental Protocols
General Procedure for TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from studies demonstrating the selective oxidation of alcohols using NaOCl·5H₂O and a TEMPO catalyst.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol (1.0 mmol) in dichloromethane (5 mL).
-
Addition of Catalysts: Add TEMPO (0.01 mmol, 1 mol%) and tetrabutylammonium hydrogensulfate (Bu₄NHSO₄) (0.05 mmol, 5 mol%) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Add solid NaOCl·5H₂O (1.2 mmol, 1.2 equivalents) to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Catalyst-Free Oxidation of a Secondary Alcohol to a Ketone
This protocol is based on the finding that NaOCl·5H₂O can selectively oxidize secondary alcohols in acetonitrile without a catalyst.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in acetonitrile (10 mL).
-
Addition of Oxidant: Add solid NaOCl·5H₂O (1.5 mmol, 1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 20 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude ketone.
-
Purification: Purify the product by column chromatography as needed.
Quantitative Data Summary
Table 1: Oxidation of Various Alcohols using NaOCl·5H₂O with TEMPO Catalyst
| Entry | Alcohol | Product | Yield (%) | Solvent | Time (h) | Ref. |
| 1 | Benzyl alcohol | Benzaldehyde | 99 | CH₂Cl₂ | 0.5 | [2] |
| 2 | 2-Octanol | 2-Octanone | 97 | CH₂Cl₂ | 3 | [1] |
| 3 | L-Menthol | Menthone | 98 | CH₂Cl₂ | 3 | [1] |
| 4 | 1-Decanol | Decanal | >99 | CH₂Cl₂ | 0.5 | [2] |
Table 2: Catalyst-Free Oxidation of Alcohols with NaOCl·5H₂O in Acetonitrile
| Entry | Alcohol | Product | Yield (%) | Time (h) | Ref. |
| 1 | 2-Undecanol | 2-Undecanone | 85 | 1 | [5] |
| 2 | l-Menthol | Menthone | 91 | 1 | [5] |
| 3 | Benzyl alcohol | Benzaldehyde | 96 | 0.25 | [5] |
| 4 | 1-Phenylethanol | Acetophenone | 93 | 0.25 | [5] |
Visualizations
Caption: Workflow for TEMPO-catalyzed selective oxidation of primary alcohols.
Caption: Catalytic cycle of TEMPO in alcohol oxidation with NaOCl·5H₂O.
References
- 1. This compound (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Hypochlorite [organic-chemistry.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
optimizing pH for selective sulfide oxidation using sodium hypochlorite pentahydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) for the selective oxidation of sulfides to sulfoxides.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using sodium hypochlorite pentahydrate (NaOCl·5H₂O) over traditional aqueous sodium hypochlorite solutions?
A1: this compound crystals offer several advantages over conventional aqueous solutions, including higher stability, ease of handling, and more precise measurement of the oxidant, which helps prevent over-oxidation.[1] The crystalline form contains minimal amounts of sodium hydroxide (B78521) and sodium chloride.[2][3] An aqueous solution prepared from NaOCl·5H₂O has a lower pH (around 11-12) compared to conventional aqueous sodium hypochlorite (pH ~13), which can lead to faster and more selective oxidations.[3]
Q2: What is the optimal pH for the selective oxidation of sulfides to sulfoxides?
A2: The optimal pH for selectively oxidizing sulfides to sulfoxides using this compound is between 10 and 11.[1] Operating within this pH range helps to minimize the formation of sulfone byproducts.[1]
Q3: What is the recommended solvent system for this reaction?
A3: An aqueous acetonitrile (B52724) solution is commonly recommended for the selective oxidation of sulfides to sulfoxides.[1][4] Acetonitrile-water mixtures with ratios ranging from 5:1 to 50:1 have been shown to provide high selectivity and yields.[1]
Q4: Is a catalyst required for this reaction?
A4: The oxidation of sulfides to sulfoxides using this compound can be performed effectively without a catalyst.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of sulfoxide | 1. Incorrect pH: The pH of the reaction mixture may be outside the optimal range of 10-11. | 1. Adjust pH: Carefully monitor and adjust the pH of the reaction mixture to maintain it within the 10-11 range. An aqueous solution prepared from NaOCl·5H₂O typically has a pH of 11-12.[3] |
| 2. Insufficient oxidant: The molar ratio of NaOCl·5H₂O to the sulfide (B99878) may be too low. | 2. Increase oxidant: Use a slight excess of NaOCl·5H₂O (e.g., 1.1 equivalents).[4] | |
| 3. Reaction time is too short: The reaction may not have proceeded to completion. | 3. Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) and allow it to proceed until the starting material is consumed. | |
| Over-oxidation to sulfone | 1. pH is too low: A lower pH can favor the formation of sulfones. | 1. Increase and maintain pH: Ensure the pH is maintained in the optimal 10-11 range. The lower pH of aqueous solutions prepared from NaOCl·5H₂O (pH 11-12) compared to conventional aqueous NaOCl (pH 13) contributes to faster oxidation.[3] |
| 2. Excess oxidant: Using a large excess of this compound can lead to over-oxidation. | 2. Use precise stoichiometry: The crystalline nature of NaOCl·5H₂O allows for precise measurement of the oxidant, which helps prevent over-oxidation.[1] Use approximately 1.1 equivalents of the oxidant.[4] To obtain sulfones, a higher equivalence of aqueous NaOCl (2.4 eq.) is required.[2][5] | |
| 3. Reaction temperature is too high: Higher temperatures can increase the rate of over-oxidation. | 3. Control temperature: For gram-scale synthesis, it is recommended to use a water bath to control the exothermic nature of the reaction.[4] | |
| Formation of other byproducts | 1. Presence of sensitive functional groups: Certain functional groups in the substrate may be susceptible to oxidation. | 1. Protect sensitive groups: If possible, use protecting groups for sensitive functionalities. However, it has been noted that alkene and pyridine (B92270) moieties can be inert under these reaction conditions.[3] |
| 2. Incorrect solvent: The choice of solvent can influence the reaction pathway. | 2. Use recommended solvent: Utilize an aqueous acetonitrile solution as the solvent.[1][4] |
Experimental Protocols
General Protocol for Selective Sulfide to Sulfoxide Oxidation
This protocol is based on a catalyst-free oxidation of sulfides with this compound crystals in an aqueous acetonitrile solution.[1]
-
Dissolve the sulfide substrate in acetonitrile.
-
Add an appropriate amount of water to achieve the desired acetonitrile-water ratio (e.g., 10:1).
-
Add 1.1 equivalents of this compound (NaOCl·5H₂O) crystals to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data
| Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Thioanisole | Methyl Phenyl Sulfoxide | 98 | 1.1 eq. NaOCl·5H₂O, MeCN/H₂O (10:1), rt, 20 min | Synlett 2015, 26, 2547-2552 |
| p-Tolyl methyl sulfide | p-Tolyl Methyl Sulfoxide | 99 | 1.1 eq. NaOCl·5H₂O, MeCN/H₂O (10:1), rt, 20 min | Synlett 2015, 26, 2547-2552 |
| p-Chlorophenyl methyl sulfide | p-Chlorophenyl Methyl Sulfoxide | 93 | 1.1 eq. NaOCl·5H₂O, MeCN/H₂O (10:1), rt, 20 min | Synlett 2015, 26, 2547-2552 |
| Diphenyl sulfide | Diphenyl Sulfoxide | 95 | 1.1 eq. NaOCl·5H₂O, MeCN/H₂O (10:1), rt, 20 min | Synlett 2015, 26, 2547-2552 |
| Dibenzothiophene | Dibenzothiophene Sulfoxide | 94 | 1.1 eq. NaOCl·5H₂O, MeCN/H₂O (10:1), rt, 20 min | Synlett 2015, 26, 2547-2552 |
Visualizations
Caption: Experimental workflow for selective sulfide oxidation.
References
Technical Support Center: Managing Exothermic Reactions with Sodium Hypochlorite Pentahydrate
Welcome to the technical support center for the safe and effective use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing experiments, with a focus on controlling exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is sodium hypochlorite pentahydrate and how does it differ from standard bleach?
A1: this compound is a crystalline solid form of sodium hypochlorite. Unlike standard aqueous bleach (typically 12-15% NaOCl), the pentahydrate form offers a much higher concentration of available chlorine (around 42%) and contains minimal amounts of impurities like sodium chloride (NaCl) and sodium hydroxide (B78521) (NaOH).[1][2][3] This high purity and concentration lead to better volumetric efficiency and a reduction in waste.[1]
Q2: What are the primary safety concerns when working with sodium hypochlorite pentahrate?
A2: The primary concerns are its strong oxidizing nature, potential for exothermic decomposition, and incompatibility with certain materials. It can react violently or form explosive products with acids (releasing toxic chlorine gas), ammonia, organic materials, and certain metals.[1][4] The material is corrosive and can cause severe burns to skin and eyes.[4][5] Proper personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory.[5][6]
Q3: How should I properly store this compound?
A3: It should be stored in a tightly sealed, corrosive-resistant container (e.g., polyethylene) in a cool, dark, and well-ventilated place, ideally below 7°C (45°F).[1] It is stable for up to a year under these conditions.[1] Avoid storage near combustible materials, acids, or metals.[1]
Q4: At what temperature does this compound become unstable?
A4: The pentahydrate crystals have a low melting point of around 25-30°C.[7] Decomposition accelerates significantly in the molten state and upon exposure to heat, light, or carbon dioxide in the air.[1] This decomposition is exothermic and primarily yields sodium chloride and sodium chlorate.[1][8]
Q5: Can I use a standard stainless steel reactor for my experiment?
A5: No. Stainless steel reacts with this compound, which can catalyze decomposition and lead to a sharp exotherm around 100°C.[1] Glassware or titanium vessels are recommended for conducting reactions.[1] Polyethylene and polypropylene (B1209903) containers are suitable for storage and handling at temperatures below 25°C.[1]
Troubleshooting Guide: Exothermic Reactions
This guide addresses specific issues you may encounter related to exothermic events during your experiments.
| Issue / Observation | Potential Cause(s) | Immediate Action(s) | Preventative Measure(s) |
| Unexpected rapid temperature increase (>5°C/min) | 1. Reaction rate is faster than anticipated.2. Inefficient heat removal.3. Contamination with an incompatible material (e.g., metal, acid).4. Localized concentration of the reagent. | 1. Immediately apply external cooling (ice bath).2. Stop the addition of any further reagents.3. If safe, dilute the reaction mixture with a pre-cooled, inert solvent. | 1. Perform a risk assessment and calorimetry study on a small scale.2. Ensure the cooling system is adequate for the reaction scale.3. Use slow, controlled addition of the pentahydrate, either as a solid portion-wise or as a pre-prepared chilled solution.[3]4. Ensure all equipment is clean and free of contaminants.[1] |
| Gas evolution and pressure buildup | 1. Decomposition of hypochlorite, releasing oxygen (2NaOCl → 2NaCl + O₂).2. Reaction with acidic species, releasing chlorine gas (NaOCl + 2HCl → NaCl + H₂O + Cl₂). | 1. Ensure the reaction is conducted in a well-ventilated fume hood.2. Do not run the reaction in a sealed vessel; use a system open to atmospheric pressure or equipped with a pressure relief valve. | 1. Maintain the reaction temperature well below the decomposition point.2. Strictly control the pH; avoid acidic conditions unless the protocol specifically requires it and is designed to handle gas release.[4] |
| Solid reagent is difficult to handle at room temperature | The melting point is low (~25°C).[7] | 1. Pre-cool the reaction vessel and solvent before addition.2. Handle the solid quickly to minimize melting. | 1. Store the reagent at the recommended temperature (<7°C) until just before use.2. Consider preparing a chilled, concentrated aqueous solution of the pentahydrate for easier dosing.[3] |
| Reaction fails to initiate or is very slow | 1. Reaction temperature is too low.2. Insufficient mixing in a heterogeneous system.3. Incorrect pH (for pH-sensitive reactions). | 1. Slowly and carefully warm the reaction mixture to the protocol's specified temperature.2. Increase the stirring rate to ensure good contact between phases. | 1. Optimize the reaction temperature on a small scale.2. Use a phase-transfer catalyst for biphasic reactions if applicable.[2]3. Use appropriate buffers if pH control is necessary.[9] |
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | NaOCl·5H₂O | [5] |
| Molecular Weight | 164.52 g/mol | [5] |
| Appearance | Pale green orthorhombic crystals | [5] |
| Available Chlorine | ~42% | [1] |
| Typical NaOH Content | 0.04 - 0.08% | [3] |
| Typical NaCl Content | 0.1 - 0.5% | [3] |
| Melting Point | ~25 - 30°C | [7][10] |
| Recommended Storage Temp. | < 7°C | [1] |
| Decomposition Products | NaCl, NaClO₃, O₂ | [1][8] |
| Decomposition Kinetics | Zero-order reaction rate for crystals at 10°C | [11] |
Table 2: Material Compatibility
| Material | Compatibility | Notes | Source(s) |
| Glass (Borosilicate) | Excellent | Preferred for laboratory-scale reactions. | [1] |
| Titanium | Excellent | Suitable for larger-scale reactors. | [1] |
| Stainless Steel (SUS304H) | Poor | Reacts and catalyzes decomposition, especially at elevated temperatures (~100°C). | [1] |
| Polyethylene (PE) | Good | Suitable for containers and handling below 25°C. | [1] |
| Polypropylene (PP) | Good | Suitable for containers and handling below 25°C. | [1] |
| Organic Materials | Poor | Risk of violent reaction, especially with the decomposition product sodium chlorate. | [1] |
| Acids | Poor | Incompatible; generates toxic chlorine gas. | [4] |
| Ammonia / Amines | Poor | Incompatible; can form explosive products. | [4] |
Experimental Protocols
Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a secondary alcohol (e.g., 2-octanol) to the corresponding ketone using this compound. This reaction is exothermic and requires careful temperature control.
Materials:
-
Secondary Alcohol (e.g., 2-octanol)
-
This compound (NaOCl·5H₂O)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Tetrabutylammonium hydrogen sulfate (B86663) (Bu₄NHSO₄) - Phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate, pre-cooled to 0-5°C
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% w/v aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel
-
Ice-water bath
Procedure:
-
Setup: Place the reaction flask in an ice-water bath to maintain a low temperature.
-
Initial Charge: To the flask, add the secondary alcohol (10 mmol), TEMPO (0.1 mmol, 1 mol%), Bu₄NHSO₄ (0.5 mmol, 5 mol%), and 30 mL of dichloromethane. Stir the mixture until all solids are dissolved.
-
Reagent Addition: Slowly add solid this compound (12 mmol, 1.2 equiv) portion-wise over 15-20 minutes. Crucially, monitor the internal temperature and maintain it below 20°C. [3] A temperature rise indicates the reaction is proceeding. Adjust the addition rate to control the exotherm.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-2 hours.[3][12]
-
Quenching: Once the starting material is consumed, carefully add 10% aqueous sodium thiosulfate solution to quench any unreacted oxidant. Stir for 10 minutes.
-
Workup: Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ketone product.
-
Purification: Purify the crude product by silica (B1680970) gel chromatography or distillation as required.
Visualizations (Graphviz)
Caption: General experimental workflow for an oxidation reaction.
Caption: Decision tree for managing a thermal runaway event.
Caption: Simplified TEMPO-catalyzed oxidation reaction pathway.
References
- 1. nikkeikin.com [nikkeikin.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iquisa.com.mx [iquisa.com.mx]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. JP6469161B2 - this compound crystal and method for producing the same - Google Patents [patents.google.com]
- 11. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]
- 12. This compound (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
minimizing byproduct formation in TEMPO-catalyzed oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in TEMPO-catalyzed oxidations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during TEMPO-catalyzed oxidation experiments.
1. Issue: Over-oxidation of primary alcohols to carboxylic acids.
-
Question: My primary alcohol is being over-oxidized to the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?
-
Answer: Over-oxidation is a common issue. Here are several strategies to enhance selectivity for the aldehyde:
-
Control Reaction Time: The oxidation to the aldehyde is generally faster than the subsequent oxidation to the carboxylic acid. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Shortening the reaction time can often prevent significant over-oxidation.[1]
-
pH Control: Maintaining the pH in the range of 8-9 is often optimal for the selective oxidation to aldehydes.[2] In some cases, especially with sensitive substrates, adjusting the pH below 7 by bubbling CO2 into the reaction mixture may be necessary.[1] For the formation of carboxylic acids, a higher pH of around 10 is often employed.[3]
-
Slow Addition of Oxidant: Adding the co-oxidant (e.g., bleach) slowly to the reaction mixture helps to avoid a large excess of the oxidant at any given time, which can minimize over-oxidation.[2]
-
Choice of Solvent System: A biphasic system, such as dichloromethane (B109758) (DCM)/water, can sometimes favor the formation of the aldehyde.[1][4] The aldehyde product is extracted into the organic phase, which can limit its further oxidation in the aqueous phase. However, for hydrophilic substrates, a monophasic system like acetone/water or acetonitrile/water may be necessary.[1]
-
Temperature Control: Running the reaction at a lower temperature, typically 0°C, can help control the reaction rate and improve selectivity.[1][4]
-
2. Issue: Formation of chlorinated byproducts.
-
Question: I am observing the formation of chlorinated byproducts in my reaction. What is the cause and how can I prevent it?
-
Answer: Chlorinated byproducts can arise when using sodium hypochlorite (B82951) (bleach) as the co-oxidant, especially with electron-rich aromatic or heteroaromatic substrates.[1][2] Here’s how to mitigate this issue:
-
Use a Modified Protocol: The Zhao modification of the Anelli procedure uses a catalytic amount of sodium hypochlorite and a stoichiometric amount of sodium chlorite (B76162) (NaClO2).[1][5] Sodium chlorite is a weaker chlorinating agent, thus reducing the formation of chlorinated byproducts.[1]
-
Stoichiometric TEMPO: In some cases, using a stoichiometric amount of TEMPO (1.1 equivalents) can help to scavenge any free chlorine generated during the reaction, thereby preventing chlorination of the substrate.[1]
-
Alternative Co-oxidants: Consider using co-oxidants that do not contain chlorine, such as bis(acetoxy)iodobenzene (BAIB) or using an electrochemical oxidation setup.[1]
-
3. Issue: Low or no conversion of the starting alcohol.
-
Question: My TEMPO-catalyzed oxidation is not proceeding, or the conversion is very low. What are the possible reasons and solutions?
-
Answer: Low or no conversion can be due to several factors:
-
Catalyst Inactivity: Ensure that the TEMPO catalyst and any co-catalysts (e.g., KBr) are fresh and active.
-
pH of the Reaction: The pH of the reaction medium is crucial. For many TEMPO oxidations, a mildly basic pH (around 9-10) is required for the catalytic cycle to operate efficiently.[1][3] Ensure proper buffering of the reaction mixture.
-
Co-oxidant Quality: The concentration of commercial bleach can vary.[2] It is advisable to titrate the bleach solution to determine its exact concentration before use.
-
Phase Transfer Catalyst: In biphasic systems (e.g., DCM/water), a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is often necessary to facilitate the reaction between the organic-soluble substrate and the water-soluble oxidant.[1]
-
Substrate Solubility: If the substrate is poorly soluble in the reaction medium, this can hinder the reaction.[1] Consider a different solvent system to improve solubility. For highly lipophilic substrates, a biphasic system is suitable, while for hydrophilic substrates, a monophasic system like water or MeCN/water is better.[1]
-
4. Issue: Substrate with sensitive functional groups is degrading.
-
Question: My substrate contains sensitive functional groups (e.g., esters, N-Boc groups) that are not stable under the reaction conditions. What can I do?
-
Answer: TEMPO oxidation is generally chemoselective, but certain functional groups can be sensitive to the reaction conditions, particularly the pH and the co-oxidant.
-
pH Adjustment: If your substrate is sensitive to basic conditions (e.g., contains an ester that can be hydrolyzed), you may need to perform the oxidation under neutral or slightly acidic conditions.[1][3] Careful control of pH is critical.
-
Protecting Groups: N-Boc groups can be susceptible to chlorination.[3] If this is an issue, consider alternative protecting groups or use a non-chlorinating co-oxidant system.
-
Milder Co-oxidants: Switching to a milder co-oxidant system like bis(acetoxy)iodobenzene (BAIB) can sometimes prevent the degradation of sensitive substrates.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Anelli-Montanari protocol (TEMPO/KBr/NaOCl)?
-
A1:
-
TEMPO: The catalyst that is oxidized to the active N-oxoammonium salt.
-
KBr: Acts as a co-catalyst. Bromide is oxidized to hypobromite, which can also participate in the oxidation of the alcohol.
-
NaOCl (Bleach): The stoichiometric (terminal) oxidant that regenerates the active N-oxoammonium salt from the reduced hydroxylamine (B1172632) form of TEMPO.[1]
-
NaHCO3: A buffer to maintain a mildly basic pH, which is optimal for the reaction.[1]
-
Q2: How can I selectively oxidize a primary alcohol in the presence of a secondary alcohol?
-
A2: TEMPO-catalyzed oxidations are generally highly selective for primary alcohols over secondary alcohols due to the steric hindrance around the active oxoammonium species.[1][6] Under basic conditions, the reaction is faster and more selective for primary alcohols.[1] To further enhance selectivity, you can often use a shorter reaction time and maintain a low temperature.
Q3: Can TEMPO-catalyzed oxidations be performed in "green" solvents?
-
A3: Yes, while many early examples used chlorinated solvents like dichloromethane, more recent research has shown that greener solvents can be used.[7][8] For example, reactions can be run in water, acetonitrile, or biphasic systems with more environmentally friendly organic solvents.[1][8]
Q4: What are the common co-oxidants used in TEMPO-catalyzed oxidations?
-
A4: The most common and inexpensive co-oxidant is sodium hypochlorite (bleach).[1] Other co-oxidants include:
Q5: How do I quench a TEMPO-catalyzed oxidation reaction?
-
A5: The reaction is typically quenched by adding a reducing agent to destroy any excess oxidant. Common quenching agents include:
-
Methanol or ethanol[1]
-
A saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3)[4]
-
A saturated aqueous solution of sodium sulfite (B76179) (Na2SO3)
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Product Distribution
| Substrate | Co-oxidant System | Solvent | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Carboxylic Acid Yield (%) | Reference |
| 1-Octanol | TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 to rt | 2 | 85 | - | [6] |
| 3-Phenylpropanol | TEMPO/NaOCl | DCM | rt | 1 | High (up to 90% conversion) | 7-10% | [4][11] |
| Geraniol | TEMPO/NaOCl | DCM | rt | 3 | ~65% | - | [4] |
| Geraniol | TEMPO/PhI(OAc)₂ | - | - | - | 76% (96% conversion) | - | [4] |
| Hyaluronic acid disaccharide | TEMPO/NaOCl then NaClO₂ | - | - | - | - | 95% | [12] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative. "rt" denotes room temperature.
Experimental Protocols
Anelli-Montanari Protocol for Oxidation to Aldehyde
A mixture of the primary alcohol (1 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in a biphasic system of CH₂Cl₂ and a saturated aqueous NaHCO₃ solution is cooled to 0°C. An aqueous solution of NaOCl (1.1-1.5 equivalents) is then added dropwise while vigorously stirring. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with a quenching agent (e.g., saturated Na₂S₂O₃), water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[1][4]
Zhao Modification for Reduced Chlorination
This protocol is similar to the Anelli-Montanari protocol but uses a catalytic amount of NaOCl (e.g., 0.1 equivalents) and a stoichiometric amount of NaClO₂ (1.5 equivalents) as the primary oxidant.[1][5] This significantly reduces the formation of chlorinated byproducts.
Visualizations
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. youtube.com [youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Hypochlorite Pentahydrate in Biphasic Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in biphasic solvent systems. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise when working with sodium hypochlorite pentahydrate in biphasic solvent systems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yield. | 1. Degradation of NaOCl·5H₂O: The reagent may have decomposed due to improper storage (e.g., exposure to heat, light, or moisture).[1][2][3] 2. Incorrect pH of the aqueous phase: The reactivity of hypochlorite is highly pH-dependent.[3][4] 3. Poor phase transfer: Inefficient mixing or lack of a suitable phase-transfer catalyst (PTC) can limit the reaction rate.[4][5] 4. Reaction with the organic solvent: Some organic solvents can be oxidized by or react with sodium hypochlorite.[1] | 1. Verify Reagent Quality: Before use, determine the concentration of available chlorine in your NaOCl·5H₂O stock (see Experimental Protocols section). Store the reagent in a cool, dark, and dry place, preferably below 7°C.[1] 2. Optimize pH: Adjust the pH of the aqueous phase to the optimal range for your specific reaction, typically between 8 and 10 for many oxidations.[4] Note that the pH of a solution prepared from NaOCl·5H₂O is typically around 11-12.[4][5][6] 3. Improve Phase Transfer: Increase agitation speed or consider adding a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄).[4] 4. Solvent Selection: Choose a solvent that is stable under the reaction conditions. Dichloromethane and ethyl acetate (B1210297) have been shown to be effective in some reactions.[4] Alcohols are generally not suitable as they can be oxidized.[1] |
| Formation of unexpected byproducts. | 1. Side reactions due to temperature: Higher temperatures can accelerate the decomposition of sodium hypochlorite, leading to the formation of sodium chlorate (B79027) and other byproducts.[1][2] 2. Reaction with impurities: Metal ion impurities (e.g., copper, iron, nickel) can catalyze the decomposition of hypochlorite.[3] 3. Over-oxidation of the substrate or product: The reaction may be proceeding beyond the desired endpoint. | 1. Control Reaction Temperature: Maintain the recommended temperature for your protocol. If the reaction is highly exothermic, consider cooling the reaction vessel. 2. Use High-Purity Reagents: Employ high-purity NaOCl·5H₂O and solvents to minimize catalytic decomposition.[1] 3. Optimize Reaction Time and Stoichiometry: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Adjust the stoichiometry of the oxidant to avoid over-oxidation. |
| Phase separation issues (e.g., emulsion formation). | 1. High concentration of salts: The presence of salts from the NaOCl·5H₂O or buffers can lead to emulsification. 2. Intense agitation: While good mixing is necessary, excessive agitation can sometimes promote emulsion formation. | 1. Modify Aqueous Phase: If possible, dilute the aqueous phase or add a saturated brine solution during workup to aid in phase separation. 2. Adjust Agitation: Reduce the stirring speed to a level that still ensures adequate mixing without causing a stable emulsion. |
| Safety concerns (e.g., release of chlorine gas). | 1. Acidic conditions: Mixing sodium hypochlorite with acids will generate toxic chlorine gas.[7][8] 2. Reaction with certain organic compounds: Reactions with some organic materials can be highly exothermic.[9] | 1. Maintain Alkaline pH: Ensure the reaction mixture remains alkaline. Avoid adding acids directly to concentrated hypochlorite solutions.[8] 2. Controlled Addition: For potentially vigorous reactions, add the oxidant portion-wise and monitor the temperature closely. Always work in a well-ventilated fume hood.[10] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: this compound should be stored in a tightly sealed, light-proof container in a cool, dark place.[1][10] For long-term stability (up to one year), storage at temperatures below 7°C is recommended.[1] Avoid contact with metals, as they can catalyze decomposition.[1]
Q2: What is the typical concentration of available chlorine in fresh this compound?
A2: High-purity this compound typically contains about 44% NaOCl by weight, which corresponds to approximately 42% available chlorine.[1]
Q3: Can I use common organic solvents like acetone (B3395972) or ethanol (B145695) in my biphasic system?
A3: It is generally not recommended to use alcohols like ethanol as they can be oxidized by sodium hypochlorite.[1] The choice of organic solvent is crucial and should be inert to the oxidizing conditions. Dichloromethane and ethyl acetate have been successfully used in many oxidation reactions with NaOCl·5H₂O.[4]
Q4: How can I determine the concentration of my this compound solution if I suspect it has degraded?
A4: The most common method for determining the concentration of sodium hypochlorite is through iodometric titration.[7][11][12][13] This involves reacting the hypochlorite with an excess of potassium iodide in an acidic solution and then titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[11][12][13]
Q5: Is a phase-transfer catalyst always necessary for reactions in biphasic systems?
A5: While not always strictly necessary, a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield by facilitating the transfer of the hypochlorite anion from the aqueous phase to the organic phase where the substrate is located.[4][5] The need for a PTC will depend on the specific substrates and reaction conditions.
Q6: What are the primary decomposition products of sodium hypochlorite?
A6: Sodium hypochlorite primarily decomposes into sodium chloride and oxygen, or sodium chloride and sodium chlorate.[3] The decomposition pathway and rate are influenced by factors such as temperature, pH, concentration, and the presence of impurities.[2][3]
Data on Stability of Sodium Hypochlorite
The stability of sodium hypochlorite is influenced by several factors. The following tables summarize key data on its stability.
Table 1: Stability of NaOCl·5H₂O Crystals vs. Aqueous Solution at 7°C
| Substance | Original Concentration | Concentration after 1 Year | % of Original Concentration Retained |
| NaOCl·5H₂O | 44.2% | 43.7% | 98.9% |
| Aqueous NaOCl | 13.6% | 11.3% | 83.1% |
| Data sourced from ACS Publications.[4] |
Table 2: Factors Adversely Affecting Sodium Hypochlorite Stability
| Factor | Effect on Stability |
| Heat | Significantly decreases shelf life. For example, a 10°C rise in temperature can increase the decomposition rate by a factor of approximately 3.5.[2] |
| Low pH | Decreases stability and can lead to the release of toxic chlorine gas.[8] |
| Sunlight (UV light) | Promotes degradation.[2] |
| Metal Contamination | Certain metals, such as copper, nickel, and iron, can catalyze decomposition.[3] |
| High Concentration | Higher concentrations of sodium hypochlorite decompose more rapidly.[2][3] |
Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
This protocol outlines the procedure for determining the concentration of available chlorine in a this compound sample.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Acetic acid or sulfuric acid (to acidify the solution)
-
Distilled or deionized water
-
Buret, flasks, and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in a volumetric flask.
-
Reaction with Iodide: Pipette a precise volume of the prepared hypochlorite solution into an Erlenmeyer flask. Add an excess of potassium iodide solution.
-
Acidification: Carefully acidify the mixture with acetic acid or sulfuric acid. The solution should turn a dark brown color due to the formation of iodine.
-
NaOCl + 2 KI + 2 H⁺ → I₂ + NaCl + 2 K⁺ + H₂O
-
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆
-
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue/black color. Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Calculation: Calculate the concentration of available chlorine based on the volume of sodium thiosulfate solution used.
Visualizations
Caption: Workflow for Iodometric Titration.
Caption: Troubleshooting Low Reaction Yields.
References
- 1. nikkeikin.com [nikkeikin.com]
- 2. hillbrothers.com [hillbrothers.com]
- 3. forceflowscales.com [forceflowscales.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ttslaboratuvar.com [ttslaboratuvar.com]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
- 13. michigan.gov [michigan.gov]
troubleshooting incomplete conversion in NaOCl·5H₂O oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) for oxidation reactions.
Troubleshooting Incomplete Conversions
Question: My oxidation of a secondary alcohol to a ketone using NaOCl·5H₂O is sluggish and results in a low yield. What are the potential causes and how can I improve the conversion?
Answer: Incomplete conversion in the oxidation of secondary alcohols can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Assess Substrate Reactivity: Sterically hindered secondary alcohols can be challenging to oxidize.[1][2] If your substrate is sterically demanding, consider switching to a more potent catalytic system, such as using 2-azaadamantane (B3153908) N-oxyl (AZADO) instead of TEMPO, as it has shown superior catalytic proficiency for hindered alcohols.[2]
-
Verify Reagent Quality: NaOCl·5H₂O is more stable than its aqueous solutions, especially when stored at temperatures below 7°C.[1] However, improper storage or exposure to heat, light, or metallic impurities (copper, iron, nickel) can lead to decomposition.[3][4][5] Ensure you are using a high-quality, properly stored reagent. The stability of sodium hypochlorite solutions is dependent on concentration, temperature, pH, and exposure to light.[3][4]
-
Optimize Reaction Solvent: The choice of solvent significantly impacts reaction rate and conversion. Acetonitrile (B52724) is often a superior solvent for these oxidations compared to dichloromethane (B109758), where the reaction may hardly proceed.[6] If you are not already using acetonitrile, switching to it could dramatically improve your results.
-
Consider Catalyst and Phase-Transfer Catalyst: While NaOCl·5H₂O can oxidize some alcohols without a catalyst, the addition of a nitroxyl (B88944) radical catalyst like TEMPO is common. For optimal performance, especially in biphasic systems, a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄) can be beneficial.[1][2]
-
Adjust Reaction Temperature: While many oxidations with NaOCl·5H₂O proceed at room temperature, gentle heating may be required for less reactive substrates. Conversely, for highly reactive substrates or to improve selectivity, cooling the reaction mixture may be necessary.[6]
Frequently Asked Questions (FAQs)
Q1: Why is my primary alcohol not oxidizing to an aldehyde with NaOCl·5H₂O?
A1: Aliphatic primary alcohols are generally less reactive towards NaOCl·5H₂O under catalyst-free conditions compared to allylic, benzylic, and secondary alcohols.[6][7] To achieve the desired oxidation, the use of a catalyst system, such as TEMPO, is often necessary.[1][2]
Q2: My reaction is producing the carboxylic acid instead of the aldehyde. How can I prevent this over-oxidation?
A2: Over-oxidation to the carboxylic acid can occur, particularly with primary alcohols. The pH of the reaction medium is a critical factor. By adjusting the pH to a range of 9–10, the oxidation of primary alcohols in the presence of TEMPO or AZADOL can selectively yield carboxylic acids in high yields.[1] To favor the aldehyde, ensure the reaction is not running for an extended period after the starting material has been consumed and consider using milder conditions.
Q3: Can I use commercial bleach instead of crystalline NaOCl·5H₂O?
A3: While commercial bleach contains sodium hypochlorite, it is an aqueous solution with a high pH (around 13) and contains significant amounts of sodium hydroxide (B78521) and sodium chloride.[1] Crystalline NaOCl·5H₂O is about 44% NaOCl, contains minimal amounts of these impurities, and provides better control over the reaction conditions.[1] For sensitive substrates and reproducible results, NaOCl·5H₂O is the preferred reagent.
Q4: How does pH affect the outcome of my oxidation?
A4: The pH can dramatically alter the reactivity and the products of the reaction. For instance, with 1,3-dicarbonyl compounds, reaction with NaOCl·5H₂O at a weakly basic pH of 12 yields the corresponding carboxylic acids, while at a pH of 5 (with the addition of acetic acid), chlorination at the active methylene (B1212753) site occurs.[2] The oxidizing power of hypochlorite is also pH-dependent; at lower pH, the more reactive hypochlorous acid (HOCl) is present.[8][9]
Q5: My reaction seems to stall at around 60% conversion when using TEMPO. What could be the issue?
A5: This phenomenon has been observed in the oxidation of some alcohols, like 2-octanol, in the presence of TEMPO and a phase-transfer catalyst.[6] Interestingly, in some cases, removing the additives and performing the reaction with only NaOCl·5H₂O in acetonitrile can lead to a smoother reaction and higher conversion.[6] The reasons for this are not fully understood but highlight the importance of empirical optimization for each specific substrate.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the oxidation of various alcohols using NaOCl·5H₂O.
Table 1: Oxidation of Secondary Alcohols to Ketones
| Substrate | Catalyst System | Solvent | Time (min) | Yield (%) | Reference |
| 2-Undecanol | None | Acetonitrile | 60 | 85 | [6] |
| l-Menthol | None | Acetonitrile | 15 | 93 | [6] |
| Isoborneol | None | Acetonitrile | 180 | 12 | [6] |
| 2-Octanol | None | Acetonitrile | 15 | 94 | [6] |
| 2-Octanol | TEMPO/Bu₄NHSO₄ | Acetonitrile | 60 | <60 | [6] |
Table 2: Oxidation of Benzylic and Allylic Alcohols
| Substrate | Catalyst System | Solvent | Time (min) | Yield (%) | Reference |
| Benzyl Alcohol | None | Acetonitrile | 15 | 99 | [6] |
| 4-Methoxybenzyl alcohol | None | Acetonitrile | 15 | 99 | [6] |
| 1-Phenylethanol | None | Acetonitrile | 15 | 97 | [6] |
| Cinnamyl alcohol | None | Acetonitrile | 15 | 99 | [6] |
| Benzyl Alcohol | TEMPO/Bu₄NHSO₄ | Dichloromethane | - | 99 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Oxidation of a Secondary Alcohol
-
To a stirred solution of the secondary alcohol (1.0 mmol) in acetonitrile (10 mL) at room temperature, add solid NaOCl·5H₂O (1.5 mmol) in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: TEMPO-Catalyzed Oxidation of a Primary Benzylic Alcohol
-
In a round-bottom flask, dissolve the primary benzylic alcohol (1.0 mmol), TEMPO (0.01 mmol), and tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.05 mmol) in dichloromethane (10 mL).
-
Cool the mixture in an ice bath.
-
Add solid NaOCl·5H₂O (1.5 mmol) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0-5°C and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash chromatography.
Visualized Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Hypochlorite [organic-chemistry.org]
- 3. forceflowscales.com [forceflowscales.com]
- 4. hillbrothers.com [hillbrothers.com]
- 5. solenis.com [solenis.com]
- 6. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 9. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics [mdpi.com]
effect of impurities in sodium hypochlorite pentahydrate on reaction outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of impurities in sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in sodium hypochlorite pentahydrate, and how do they compare to standard aqueous solutions?
A1: High-purity this compound crystals represent a significant improvement over conventional aqueous sodium hypochlorite solutions. The primary differences lie in the concentration of the active ingredient and the levels of manufacturing byproducts and decomposition products. Conventional solutions are typically produced by introducing chlorine gas into aqueous sodium hydroxide (B78521), which results in significant amounts of sodium chloride (NaCl) and residual sodium hydroxide (NaOH).[1] In contrast, crystalline NaOCl·5H₂O is a high-purity product with substantially lower levels of these and other impurities.[1][2]
Table 1: Comparison of Typical Impurities in NaOCl·5H₂O vs. Conventional Aqueous Solution
| Component | High-Purity NaOCl·5H₂O | Conventional Aqueous NaOCl | Rationale for Concern |
| Available Chlorine | ~42% (44% as NaClO)[1] | Up to 12-15%[1][3] | Higher concentration in the pentahydrate form allows for greater volumetric efficiency and waste reduction.[1] |
| Sodium Chloride (NaCl) | 0.1 - 0.5%[2] | High (Inherent byproduct)[1] | Can alter the ionic strength of the reaction medium.[3] |
| Sodium Hydroxide (NaOH) | 0.04 - 0.08%[2] | High (Residual reactant)[1] | Significantly impacts pH, affecting reaction rates and selectivity.[2] |
| Sodium Chlorate (B79027) (NaClO₃) | Reduced levels[1] | Present, increases over time[1][3] | A strong oxidizing agent that can cause side reactions or pose safety risks with organic materials.[1] |
| Metal Impurities (Fe, Cr, Ni) | Reduced levels[1] | Present from raw materials[4] | Can catalyze the decomposition of sodium hypochlorite, reducing its stability and potency.[5] |
Q2: How do metallic impurities affect the stability and reactivity of sodium hypochlorite?
A2: Metallic impurities, such as iron, chromium, and especially nickel, can catalytically accelerate the decomposition of sodium hypochlorite.[4][5] This decomposition process converts sodium hypochlorite into inactive sodium chloride and oxygen gas (2NaOCl → 2NaCl + O₂), reducing the effective concentration of the oxidizing agent and potentially leading to pressure buildup in sealed containers.[5] The presence of these metals can shorten the shelf-life of the reagent and lead to inconsistent results in reactions that require precise stoichiometry. For instance, iron and manganese impurities can be oxidized by hypochlorite to form insoluble iron and manganese oxide particles, which could interfere with certain sensitive organic reactions.[6]
Q3: What is the impact of pH, influenced by NaOH impurity, on oxidation reactions?
A3: The pH of the reaction medium is a critical parameter, and it is directly influenced by the concentration of sodium hydroxide (NaOH) impurity.
-
Conventional Solutions (High pH): Standard aqueous bleach has a high pH, often around 13, due to excess NaOH.[2] This high basicity can significantly slow down certain reactions. For example, in the widely used TEMPO-catalyzed oxidation of alcohols, the reaction rate is very slow at pH 13 and requires the addition of a buffer like sodium bicarbonate to lower the pH to an optimal range of 8-9.[2]
-
High-Purity NaOCl·5H₂O (Lower pH): An aqueous solution prepared from high-purity pentahydrate crystals has a lower pH of 11-12.[2][7] This lower pH is often closer to the optimal range for many oxidation reactions, allowing them to proceed smoothly without pH adjustment, which simplifies the experimental setup and improves efficiency.[2][8]
The reactivity of certain substrates is highly pH-dependent. For example, the reaction of 1,3-dicarbonyls with NaOCl·5H₂O yields carboxylic acids under weakly basic conditions (pH 12) but produces dichlorinated products when acetic acid is added to lower the pH to 5.[8]
Q4: What is sodium chlorate, and why is it a concern as an impurity?
A4: Sodium chlorate (NaClO₃) is a common impurity in sodium hypochlorite solutions, arising from a disproportionation reaction that occurs during manufacturing and storage.[3][9] This decomposition is accelerated by heat.[1] It is a potent oxidizing agent and its presence is a significant concern for several reasons:
-
Safety: Sodium chlorate can react violently when in contact with organic materials, sulfur, or metal powders.[1]
-
Side Reactions: As a strong oxidant, it can lead to undesired side reactions, reducing the yield and purity of the target product.
-
Toxicity: In applications related to drug development or medical device sterilization, chlorate is a highly undesirable impurity due to its toxicity.[9]
Q5: What are the best practices for storing and handling high-purity this compound?
A5: Proper storage is crucial to maintain the stability and purity of NaOCl·5H₂O. The solid pentahydrate is significantly more stable than the anhydrous form, which is explosive.[10] However, it will still decompose at room temperature.[2][10]
-
Temperature: Store in a tightly sealed container at low temperatures, ideally below 7°C (45°F). At this temperature, it is stable for up to one year.[1]
-
Light: Keep the container in a dark location, as UV light accelerates decomposition.[11]
-
Atmosphere: Minimize exposure to air, as carbon dioxide can increase the rate of decomposition.[12]
-
Preparation of Solutions: Prepare aqueous solutions fresh for best results. A 20% solution prepared from NaOCl·5H₂O is stable for about 24 hours at 20°C.[1]
Troubleshooting Guides
Issue 1: Inconsistent reaction rates or low yields in TEMPO-catalyzed oxidations.
This issue often points to problems with the reagent's quality, pH, or stability. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for oxidation reactions.
Issue 2: Formation of unexpected chlorinated byproducts.
-
Possible Cause: The reaction pH may be too acidic. Under acidic conditions, sodium hypochlorite can generate chlorine gas or other chlorinating species.[5][8] This can lead to electrophilic chlorination of electron-rich substrates.
-
Solution: Ensure the reaction is performed under neutral or basic conditions unless a chlorination reaction is intended. The use of high-purity NaOCl·5H₂O provides a mildly basic environment (pH 11-12) which is often sufficient to prevent unwanted chlorination.[2] Avoid adding acid unless specified by the protocol.
Issue 3: Rapid decomposition of the reagent upon dissolution.
-
Possible Cause: Contamination of the solvent or glassware with metal ions. Transition metals can catalyze the rapid decomposition of hypochlorite. Another cause could be the use of an inappropriate solvent, such as an alcohol, which will be oxidized by the hypochlorite.[1]
-
Solution: Use high-purity water or other specified, non-reactive solvents for preparing solutions. Ensure all glassware is scrupulously cleaned, potentially with an acid wash followed by rinsing with deionized water, to remove any trace metal residues.
Issue 4: Insoluble particles observed in the reaction mixture.
-
Possible Cause: If using a lower-grade sodium hypochlorite, these particles may be insoluble metal oxides formed from the reaction of hypochlorite with metal impurities like iron or manganese.[6] Alternatively, if the water used for dilution is hard, the high pH of hypochlorite solutions can cause the precipitation of calcium and magnesium carbonates.[5]
-
Solution: Switch to high-purity NaOCl·5H₂O, which has minimal metal impurities.[1] If dilution is required, use deionized or softened water to avoid carbonate scale formation.[5]
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of a Secondary Alcohol using High-Purity NaOCl·5H₂O
This protocol describes the oxidation of a sterically hindered secondary alcohol, such as menthol, to the corresponding ketone. The use of high-purity NaOCl·5H₂O crystals eliminates the need for pH adjustment.[2]
-
Reagents:
-
Secondary Alcohol (e.g., Menthol)
-
This compound (NaOCl·5H₂O), high purity
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Tetrabutylammonium hydrogen sulfate (B86663) (Bu₄NHSO₄)
-
Organic Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
To a stirred solution of the secondary alcohol (10 mmol), TEMPO (0.1 mmol, 1 mol%), and Bu₄NHSO₄ (1 mmol, 10 mol%) in CH₂Cl₂ (20 mL), add solid NaOCl·5H₂O (12 mmol, 1.2 equiv) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ (15 mL).
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired ketone.
-
Caption: Experimental workflow for alcohol oxidation.
Protocol 2: Determination of Available Chlorine by Iodometric Titration
This method determines the concentration of active sodium hypochlorite in a sample.[13]
-
Reagents:
-
Sodium Hypochlorite sample
-
Potassium Iodide (KI)
-
Acid Reagent (e.g., acetic acid or a pre-made acid reagent powder)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch Indicator solution
-
Deionized Water
-
-
Procedure:
-
Accurately weigh a specific amount of the this compound and dissolve it in a known volume of deionized water to create a stock solution.
-
Pipette a precise volume (e.g., 10.00 mL) of the stock solution into a 250 mL Erlenmeyer flask containing approximately 100 mL of deionized water.
-
Add an excess of KI (e.g., 2 g) to the flask and swirl to dissolve.
-
Carefully add 10 mL of acetic acid to the solution. The solution will turn a dark brown color due to the formation of triiodide (I₃⁻). Reaction: OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O
-
Immediately titrate with the standardized Na₂S₂O₃ solution until the brown color fades to a pale yellow. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration dropwise with the Na₂S₂O₃ solution until the blue color disappears completely.
-
Record the total volume of titrant used and calculate the concentration of available chlorine.
-
Diagram: General Impact of Impurities on Reaction Outcomes
Caption: How impurities affect NaOCl reaction outcomes.
References
- 1. nikkeikin.com [nikkeikin.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypochlorite Salts - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 5. wef.org [wef.org]
- 6. Oxidative Treatment of Produced Water with Sodium Hypochlorite | De Nora [denora.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Hypochlorite [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. physionyx.com [physionyx.com]
- 12. Formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate; The formation and decomposition of sodium hypochlorite anhydrous salt and its pentahydrate (Journal Article) | ETDEWEB [osti.gov]
- 13. michigan.gov [michigan.gov]
Technical Support Center: Synthesis of Aldehydes with NaOCl·5H₂O
Welcome to the technical support center for improving yields in the synthesis of aldehydes using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using NaOCl·5H₂O crystals over traditional aqueous bleach for aldehyde synthesis?
A1: NaOCl·5H₂O crystals offer several significant advantages over aqueous sodium hypochlorite solutions:
-
Higher Purity and Stability: The crystalline form contains a higher concentration of NaOCl (around 44-42%) with minimal amounts of sodium hydroxide (B78521) (<0.08 wt%) and sodium chloride, leading to greater stability, especially at low temperatures.[1][2][3]
-
Milder Reaction Conditions: The lower hydroxide content often eliminates the need for pH adjustment during the reaction.[1][4]
-
Improved Yields and Selectivity: The use of NaOCl·5H₂O, particularly in conjunction with catalysts like TEMPO, generally results in higher yields of the desired aldehyde and better selectivity, minimizing over-oxidation to the carboxylic acid.[1][5]
-
Enhanced Safety and Handling: The crystalline form is often easier and safer to handle and store compared to corrosive aqueous bleach solutions.[3]
Q2: Is a catalyst always necessary for the oxidation of primary alcohols to aldehydes with NaOCl·5H₂O?
A2: While catalysts are not strictly always required, their use is highly recommended for efficient and selective oxidation of primary alcohols to aldehydes.
-
With Catalysts (e.g., TEMPO): Catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives (e.g., 1-Me-AZADO) significantly accelerate the reaction rate and improve selectivity for the aldehyde product.[1][4] The catalyst is oxidized by NaOCl to the active N-oxoammonium species, which in turn oxidizes the alcohol.[6]
-
Without Catalysts: In the absence of a catalyst, the oxidation of aliphatic primary alcohols is generally very slow or does not occur.[7] However, benzylic and allylic alcohols can be oxidized to their corresponding aldehydes in good yields without a catalyst in specific solvents like acetonitrile (B52724).[7][8]
Q3: What is the role of a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄)?
A3: In biphasic reaction systems (e.g., dichloromethane (B109758) and water), a phase transfer catalyst like Bu₄NHSO₄ is often used to facilitate the transfer of the hypochlorite anion from the aqueous phase to the organic phase where the alcohol substrate and catalyst (like TEMPO) are dissolved. This enhances the reaction rate by bringing the reactants into closer proximity.[1]
Q4: Can NaOCl·5H₂O be used for large-scale synthesis?
A4: Yes, NaOCl·5H₂O is suitable for both laboratory and industrial-scale applications due to its high volume efficiency and activity.[1] For larger-scale reactions, it can be used as a slurry or as a concentrated solution.[5] Continuous flow protocols have also been developed, which are particularly advantageous for scale-up as they offer better control over reaction parameters and improve safety.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive oxidant. 2. Inefficient catalysis. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Use fresh, properly stored NaOCl·5H₂O. The crystalline form is more stable but should be stored at low temperatures. 2. Ensure the catalyst (e.g., TEMPO) is active. Consider using more efficient catalysts like 1-Me-AZADO for sterically hindered alcohols.[1] 3. While the reaction is often run at room temperature or below to improve selectivity, very low temperatures can significantly slow down the reaction rate. Optimize the temperature for your specific substrate.[10] 4. Dichloromethane and ethyl acetate (B1210297) are commonly effective solvents.[5] For catalyst-free systems with benzylic alcohols, acetonitrile has shown good results.[7] |
| Over-oxidation to Carboxylic Acid | 1. Excess NaOCl·5H₂O. 2. High reaction temperature. 3. Prolonged reaction time. 4. High pH. | 1. Use a stoichiometric amount or a slight excess of NaOCl·5H₂O (e.g., 1.0-1.2 equivalents).[5] 2. Maintain a low reaction temperature, typically between 0°C and room temperature, to minimize over-oxidation.[5] 3. Monitor the reaction closely by TLC or GC and quench it promptly upon completion. 4. NaOCl·5H₂O provides a lower pH environment compared to aqueous bleach, which helps to suppress over-oxidation.[2][3] Avoid highly basic conditions. |
| Formation of Chlorinated Byproducts | 1. Acidic conditions. 2. Reaction with unsaturated substrates. | 1. Acidification of hypochlorite solutions can generate chlorine gas, which can lead to chlorination side reactions.[4] The use of NaOCl·5H₂O without pH adjustment generally minimizes this issue.[1] 2. For substrates with double or triple bonds, careful control of reaction conditions is crucial to avoid addition of hypochlorous acid.[7] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient phase transfer. | 1. In some cases, the catalyst may become deactivated over the course of the reaction. 2. If using a biphasic system, ensure vigorous stirring and the presence of an adequate amount of phase transfer catalyst. |
Quantitative Data Summary
The following tables summarize yields for the oxidation of various alcohols to aldehydes under different conditions using NaOCl·5H₂O.
Table 1: Comparison of NaOCl·5H₂O and Aqueous NaOCl for the Oxidation of 2-Octanol [5]
| Run | Oxidant | Catalyst | Additive | Yield (%) |
| 1 | NaOCl·5H₂O | TEMPO | Bu₄NHSO₄ | 97 |
| 2 | aq. 13% NaOCl | TEMPO | Bu₄NHSO₄ | 20 |
| 3 | NaOCl·5H₂O | 1-Me-AZADO | Bu₄NHSO₄ | >99 |
| 4 | aq. 13% NaOCl | 1-Me-AZADO | Bu₄NHSO₄ | 60 |
| 5 | NaOCl·5H₂O | None | Bu₄NHSO₄ | 13 |
| 6 | NaOCl·5H₂O | TEMPO | None | 15 |
| 7 | aq. 13% NaOCl | TEMPO | None | 2 |
| Conditions: Alcohol (10 mmol), Oxidant (12 mmol), Catalyst (0.1 mmol), Additive (0.5 mmol), CH₂Cl₂ (30 mL), room temperature. |
Table 2: TEMPO-Catalyzed Oxidation of Various Primary Alcohols with NaOCl·5H₂O [5]
| Alcohol | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98 |
| 2-Naphthalenemethanol | 2-Naphthaldehyde | 95 |
| 2-Pyridinemethanol | 2-Pyridinecarboxaldehyde | 85 |
| 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | 89 |
| Conditions: Alcohol (10 mmol), NaOCl·5H₂O (10 mmol), TEMPO (0.1 mmol), Bu₄NHSO₄ (0.5 mmol), CH₂Cl₂ (30 mL), room temperature, 1 h. |
Experimental Protocols
General Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
NaOCl·5H₂O
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
10% w/v aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, add the primary alcohol (1.0 eq), TEMPO (0.01 eq), and Bu₄NHSO₄ (0.05 eq).
-
Dissolve the mixture in dichloromethane.
-
In a separate flask, prepare a solution or slurry of NaOCl·5H₂O (1.0-1.2 eq) in dichloromethane or a biphasic mixture with saturated aqueous NaHCO₃.
-
Cool the alcohol solution in an ice-water bath.
-
Slowly add the NaOCl·5H₂O solution/slurry to the alcohol solution over 15-30 minutes, maintaining the temperature below 20°C.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a 10% w/v aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography or distillation as required.
Visualizations
Experimental Workflow for Aldehyde Synthesis
Caption: A typical experimental workflow for the TEMPO-catalyzed oxidation of alcohols to aldehydes using NaOCl·5H₂O.
Troubleshooting Logic Diagram
References
- 1. Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals as an Extraordinary Oxidant for Primary and Secondary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Crystals (NaOCl·5H2O): A Convenient and Environmentally Benign Oxidant for Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Sodium Hypochlorite [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Controlling Chemoselectivity in Multifunctional Substrate Oxidation
Welcome to the technical support center for controlling chemoselectivity in the oxidation of multifunctional substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing chemoselectivity in the oxidation of a multifunctional substrate?
A1: The chemoselectivity of an oxidation reaction is a delicate balance of several interconnected factors:
-
Nature of the Oxidant: Oxidizing agents possess inherent reactivities towards different functional groups. "Weak" oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often used for the selective oxidation of primary alcohols to aldehydes, while "strong" oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize primary alcohols to carboxylic acids.
-
Catalyst System: The choice of catalyst, including the metal center and its associated ligands, is paramount. For instance, in palladium-catalyzed oxidations, the ligand can influence whether the reaction favors C-H oxidation or Wacker-type oxidation.[1] Similarly, in copper/nitroxyl (B88944) systems, the specific nitroxyl radical and copper source can tune the selectivity for primary versus secondary alcohols.
-
Reaction Conditions: Temperature, pressure, solvent, and pH can dramatically alter the reaction pathway and, consequently, the chemoselectivity. For example, solvent polarity can influence the rate of initiation, propagation, and termination steps in oxidation reactions.[2]
-
Substrate Steric and Electronic Properties: The steric accessibility and electronic nature of the functional groups on the substrate play a crucial role. Sterically hindered groups may react slower or require more forcing conditions, allowing for selective oxidation of more accessible sites.
-
Protecting Groups: The strategic use of protecting groups can mask more reactive functionalities, allowing for the selective oxidation of a less reactive site.[3][4]
Q2: How can I prevent over-oxidation of a primary alcohol to a carboxylic acid?
A2: Over-oxidation is a common challenge. Here are several strategies to mitigate it:
-
Choice of Oxidant: Employ milder oxidizing agents that are known to stop at the aldehyde stage. Examples include PCC, DMP, and Swern oxidation conditions.[5]
-
Catalyst System: TEMPO-based catalysts, particularly in combination with co-oxidants like N-chlorosuccinimide (NCS) or in aerobic oxidation systems, are highly effective for the selective formation of aldehydes.[6]
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
-
Control of Reaction Conditions: Lowering the reaction temperature can often reduce the rate of over-oxidation. Additionally, the choice of solvent can be critical; for instance, some TEMPO-based oxidations show higher selectivity in non-polar solvents.
Q3: What is catalyst deactivation, and how can I prevent it?
A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[7] Common mechanisms include:
-
Poisoning: Impurities in the reaction mixture, such as sulfur or lead compounds, can irreversibly bind to the catalyst's active sites, blocking them from participating in the reaction.[7] Purifying reactants and solvents is crucial to prevent this.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites.[7] This is common in high-temperature reactions involving hydrocarbons.
-
Thermal Degradation (Sintering): High temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.[7]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium.
To prevent deactivation, ensure the purity of all reagents and solvents, operate at the lowest effective temperature, and choose a robust catalyst support. In some cases, catalyst regeneration procedures, such as calcination to burn off coke, can restore activity.[7]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Oxidant/Catalyst | The oxidizing agent may be old, improperly stored, or require activation. For instance, manganese dioxide (MnO₂) often needs activation before use.[8] Ensure your catalyst has not been deactivated by exposure to air or moisture if it is sensitive. |
| Insufficient Reagent | Verify the stoichiometry of your reagents. Ensure that the molar ratio of the oxidant and/or catalyst to the substrate is correct as per the literature protocol. |
| Incorrect Reaction Temperature | Many oxidation reactions have a narrow optimal temperature range. For instance, Swern oxidations require very low temperatures (e.g., -78 °C) to be effective.[8] Verify and calibrate your temperature monitoring equipment. |
| Poor Solubility | The substrate or catalyst may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Consider using a different solvent or a co-solvent to improve solubility. |
| Catalyst Poisoning | Trace impurities in the substrate, solvent, or from glassware can poison the catalyst. Ensure all materials are of high purity and that glassware is scrupulously clean. |
Issue 2: Poor Chemoselectivity (Oxidation of the Wrong Functional Group)
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst/Ligand Choice | The ligand plays a critical role in directing the selectivity of many metal catalysts. For palladium-catalyzed allylic oxidations, for example, the choice of ligand can significantly influence the regioselectivity.[9] Re-evaluate the catalyst system based on literature precedents for similar substrates. |
| Unfavorable Reaction Conditions | The solvent can have a profound impact on selectivity.[2][10] Experiment with a range of solvents with varying polarities. Temperature can also influence which functional group reacts faster. |
| Steric/Electronic Effects Not Considered | The inherent reactivity of the functional groups in your substrate may favor the undesired reaction. Consider using protecting groups to temporarily block the more reactive site.[3][4] |
| Incorrect pH | For reactions in aqueous or protic media, the pH can influence the protonation state of the substrate and catalyst, thereby affecting selectivity. Buffer the reaction mixture to the optimal pH range. |
Issue 3: Formation of Side Products (e.g., C-C bond cleavage, rearrangement)
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures or highly acidic/basic conditions can promote side reactions. Attempt the reaction under milder conditions (lower temperature, neutral pH). |
| Overly Reactive Oxidant | A very strong oxidant may not only oxidize the target functional group but also lead to cleavage of adjacent bonds, particularly in 1,2-diols.[11] Choose a more selective oxidizing agent. |
| Radical Reactions | Some oxidation mechanisms involve radical intermediates that can lead to undesired side products. The addition of radical scavengers (if compatible with the desired reaction) may suppress these pathways. |
| Inappropriate Solvent | The solvent can influence the stability of intermediates. A change in solvent may disfavor the pathway leading to the side product. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Selective Oxidation of Primary Alcohols to Aldehydes.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Selectivity (%) | Reference |
| 5% Pt on Carbon | Air/O₂ | Toluene | 80-85 | 10 | Piperonyl alcohol | 99.6 | ~99 | [12] |
| Pd/H-Beta Zeolite | O₂ | Toluene | 80 | 4 | Piperonyl alcohol | Not Reported | >95 | [12] |
| Activated Carbon & Amine | O₂ | Xylene | 120 | 5 | Piperonyl alcohol | 81.4 | 73.9 | [12] |
| TEMPO/Cu(I) | Air | Acetonitrile (B52724) | Room Temp | 0.5-1 | Benzyl alcohol | ~65 | High | [12] |
| MnO₂ | - | Dichloromethane | Room Temp | 1-24 | Allylic alcohols | High | High | [8] |
Table 2: Chemoselective Oxidation of Diols to α-Hydroxy Ketones.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| [(neocuproine)Pd(OAc)]₂(OTf)₂ | O₂ | DMSO/H₂O | 60 | 24 | (S,S)-1,2,3,4-tetrahydroxybutane | >95 | [13][14] |
| Organotin/Bromide ion (electrochemical) | - | CH₃CN/H₂O | Room Temp | - | Various 1,2-diols | Good to Excellent | [15] |
| TEMPO/NaOCl/NaClO₂ | NaClO₂ | Toluene/H₂O | 0 | 1-12 | Various 1,2-diols | 75-96 | [16] |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol
This protocol is adapted from a procedure for the chemoselective oxidation of primary alcohols to aldehydes using a Cu(I)/TEMPO catalyst system with ambient air as the oxidant.[17]
Materials:
-
Primary alcohol (1.0 mmol)
-
--INVALID-LINK-- (0.05 mmol, 5 mol%)
-
TEMPO (0.1 mmol, 10 mol%)
-
Acetonitrile (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Balloon filled with air (or access to a compressed air line)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add --INVALID-LINK-- and TEMPO.
-
Add acetonitrile and stir the mixture until the solids dissolve.
-
Add the primary alcohol to the reaction mixture.
-
If using a balloon, puncture it with a needle connected to a tube and place the other end of the tube into the flask, just above the liquid surface, to ensure a gentle stream of air. If using a compressed air line, bubble air gently through the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction can be worked up by one of the following methods:
-
Aqueous Extraction: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Filtration through a Silica (B1680970) Plug: Concentrate the reaction mixture and purify by passing it through a short plug of silica gel, eluting with an appropriate solvent system.
-
Silica Column Chromatography: Directly load the reaction mixture onto a silica gel column for purification.
-
Protocol 2: Palladium-Catalyzed Aerobic Oxidation of an Allylic Alcohol
This protocol is based on a method for the selective oxidation of allylic alcohols using a Pd(OAc)₂ catalyst.[18]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
Toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Oxygen balloon
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the allylic alcohol and toluene.
-
Add Pd(OAc)₂ and triethylamine to the solution.
-
Evacuate the flask and backfill with oxygen three times.
-
Leave the flask under a positive pressure of oxygen (from an oxygen balloon).
-
Heat the reaction mixture to 45 °C and stir vigorously.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
Caption: Workflow for TEMPO-catalyzed aerobic oxidation of a primary alcohol.
Caption: Troubleshooting logic for poor chemoselectivity in oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 9. Chemoselective Pd-catalyzed oxidation of polyols: Synthetic scope and mechanistic studies - Lookchem [lookchem.com]
- 10. Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. web.stanford.edu [web.stanford.edu]
- 14. [PDF] Chemoselective Pd-catalyzed oxidation of polyols: synthetic scope and mechanistic studies. | Semantic Scholar [semanticscholar.org]
- 15. Site-Selective Electrochemical Oxidation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Sodium Hypochlorite Pentahydrate vs. Aqueous Bleach for Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. While aqueous sodium hypochlorite (B82951) (bleach) has been a long-standing, inexpensive oxidant, the emergence of crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) presents a compelling alternative. This guide provides an objective comparison of their performance in alcohol oxidation, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your choice of oxidant.
Executive Summary
This compound offers significant advantages over traditional aqueous bleach for alcohol oxidation.[1][2][3] Its crystalline, stable nature allows for higher effective concentrations, leading to improved reaction efficiency and better yields, particularly for sterically hindered alcohols.[1][2] Furthermore, its lower content of sodium hydroxide (B78521) and sodium chloride results in a more favorable reaction pH, often eliminating the need for pH adjustment.[1][2] While aqueous bleach remains a cost-effective option, NaOCl·5H₂O provides greater precision, higher yields in many cases, and broader substrate scope, making it a superior choice for many laboratory and industrial applications.[1][3]
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and aqueous bleach in the oxidation of various primary and secondary alcohols, both with and without the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Table 1: Oxidation of 2-Octanol [1]
| Oxidant | Catalyst | Time (h) | Yield (%) |
| NaOCl·5H₂O (crystals) | None | 1 | 65 |
| 13% aq. NaOCl | None | 1 | 10 |
| NaOCl·5H₂O (crystals) | TEMPO | 0.5 | 98 |
| 13% aq. NaOCl | TEMPO | 0.5 | 62 |
Table 2: TEMPO-Catalyzed Oxidation of Various Primary Alcohols [1]
| Substrate (Alcohol) | Oxidant | Time (h) | Yield of Aldehyde (%) |
| 1-Octanol | NaOCl·5H₂O | 1 | 95 |
| Benzyl alcohol | NaOCl·5H₂O | 0.5 | 98 |
| Cinnamyl alcohol | NaOCl·5H₂O | 1 | 92 |
| 2-Thiophenemethanol | NaOCl·5H₂O | 1 | 93 |
Table 3: Oxidation of Sterically Hindered Secondary Alcohols [1]
| Substrate (Alcohol) | Oxidant | Catalyst | Time (h) | Yield of Ketone (%) | | --- | --- | --- | --- | | Menthol | NaOCl·5H₂O | TEMPO | 2 | 96 | | Isoborneol | NaOCl·5H₂O | 1-Me-AZADO | 3 | 94 |
Experimental Protocols
General Procedure for TEMPO-Catalyzed Oxidation of Alcohols with NaOCl·5H₂O
This protocol is adapted from established literature procedures.[1][4]
-
To a stirred solution of the alcohol (10 mmol) in dichloromethane (B109758) (CH₂Cl₂, 50 mL) is added TEMPO (0.1 mmol, 1 mol%) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄NHSO₄, 0.5 mmol, 5 mol%).
-
This compound (11 mmol, 1.1 equivalents) is then added in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.
General Procedure for Alcohol Oxidation with Aqueous Bleach
This is a typical procedure for oxidation using aqueous bleach.[5][6]
-
The alcohol (10 mmol) is dissolved in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
A phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), and a catalytic amount of TEMPO are often added.
-
An aqueous solution of sodium bicarbonate is added to buffer the reaction mixture to a pH of approximately 8-9.[1]
-
Aqueous sodium hypochlorite (typically 10-13% available chlorine) is added dropwise while monitoring the temperature, ensuring it does not exceed a certain limit (e.g., 35°C).
-
The reaction is stirred vigorously until the starting material is consumed, as indicated by TLC or GC.
-
The reaction is quenched with aqueous sodium thiosulfate.
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to yield the product.
Mechanistic Pathways and Workflows
The following diagrams illustrate the key chemical pathways and experimental workflows involved in alcohol oxidation using both this compound and aqueous bleach.
Caption: The catalytic cycle of TEMPO-mediated alcohol oxidation.
Caption: A comparison of the experimental workflows for the two oxidizing agents.
Conclusion
This compound has proven to be a highly effective and convenient oxidant for the conversion of alcohols to aldehydes and ketones.[1][2][3] Its solid form allows for easier handling and more precise stoichiometry compared to aqueous bleach solutions. The absence of excess base in the pentahydrate form often obviates the need for pH adjustments, simplifying the reaction setup.[1][4] For challenging substrates, such as sterically hindered alcohols, NaOCl·5H₂O consistently delivers superior yields.[1] While aqueous bleach remains a viable and economical choice for some applications, the enhanced performance, broader applicability, and simplified protocols associated with this compound make it a valuable tool for modern organic synthesis, particularly in the context of pharmaceutical and fine chemical manufacturing.
References
A Comparative Guide to NaOCl·5H₂O and Calcium Hypochlorite in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic synthesis, the choice of an oxidizing agent is pivotal, influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of two prominent hypochlorite-based oxidants: sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) and calcium hypochlorite (Ca(OCl)₂). By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical Properties
| Property | Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Calcium Hypochlorite (Ca(OCl)₂) |
| Appearance | White crystalline solid[1] | White to grayish-white granular solid or tablets[2] |
| Available Chlorine | ~44%[1][3] | 65-70%[2] |
| Stability | More stable than aqueous NaOCl solutions, especially at low temperatures.[3] | Relatively stable solid, easy to store.[4][5] |
| Solubility | Soluble in water. | Moderately soluble in water.[2] |
| pH of Aqueous Solution | ~11-12 (from crystals)[1][3] | ~10-12[2] |
| Byproducts | Primarily sodium chloride (NaCl) and water.[3] | Calcium chloride (CaCl₂), calcium hydroxide (B78521) (Ca(OH)₂), and water. |
Performance in Key Organic Transformations
The efficacy of NaOCl·5H₂O and Ca(OCl)₂ has been evaluated across a spectrum of essential organic reactions. Below, we present a comparative analysis supported by experimental data.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Both NaOCl·5H₂O and Ca(OCl)₂ have proven to be effective reagents for this transformation, often in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Experimental Data: Oxidation of Secondary Alcohols to Ketones
| Substrate | Oxidant | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| l-Menthol | Ca(OCl)₂ | - | Acetonitrile (B52724):Acetic Acid (3:2) / Water | 1 | 98 | [5] |
| Borneol | Ca(OCl)₂ | - | Acetonitrile:Acetic Acid (3:2) / Water | 1 | 98 | [5] |
| Cyclohexanol | Ca(OCl)₂ | - | Acetonitrile:Acetic Acid (3:2) / Water | 1 | 91 | [5] |
| 2-Octanol | NaOCl·5H₂O | TEMPO/Bu₄NHSO₄ | Dichloromethane (B109758) | - | 97 | [5] |
| Benzyl (B1604629) alcohol | Ca(OCl)₂ | Bu₄NHSO₄ | Dichloromethane | - | 59-78 | [4] |
| 2-Butanol | Ca(OCl)₂ | Bu₄NHSO₄ | Dichloromethane | - | 63-87 | [4] |
| Cyclohexanol | Ca(OCl)₂ | Bu₄NHSO₄ | Dichloromethane | - | 78-91 | [4] |
Experimental Data: TEMPO-Catalyzed Oxidation of Alcohols with Ca(OCl)₂
| Substrate | Product | Time (h) | Yield (%) |
| p-Methoxybenzyl alcohol | p-Methoxybenzaldehyde | 1 | 92 |
| Benzyl alcohol | Benzaldehyde | 1 | 97 |
| Cinnamyl alcohol | Cinnamaldehyde | 1.5 | 85 |
| Cyclohexanol | Cyclohexanone | 2 | 85 |
Conditions: Alcohol (1 mmol), TEMPO (0.01 mmol), Ca(OCl)₂ (1 mmol), Acetonitrile.[6]
Experimental Protocol: Oxidation of l-Menthol to l-Menthone with Ca(OCl)₂ [5]
-
Dissolve l-Menthol (3g, 19 mmol) in a mixture of acetonitrile (15 ml) and acetic acid (10 ml).
-
In a separate flask, dissolve calcium hypochlorite (1.84g, 12.7 mmol) in water (40 ml) and cool to 0°C with stirring.
-
Add the menthol (B31143) solution dropwise to the cooled calcium hypochlorite solution over 10 minutes.
-
Continue stirring at 0°C for 1 hour.
-
Add water (40 ml) to the reaction mixture.
-
Extract the product with dichloromethane (4 x 30 ml).
-
Wash the combined organic layers with 10% sodium bicarbonate solution, followed by an aqueous wash.
-
Dry the organic layer with magnesium sulfate (B86663) and evaporate the solvent to obtain the crude product, which can be further purified by distillation.
Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol with NaOCl·5H₂O [3]
-
To a solution of benzyl alcohol (10 mmol) in dichloromethane, add TEMPO (0.01 mmol) and tetrabutylammonium (B224687) hydrogen sulfate (Bu₄NHSO₄) (0.05 mmol).
-
Add solid NaOCl·5H₂O (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude benzaldehyde, which can be purified by column chromatography.
Caption: General workflow for the oxidation of alcohols.
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides or sulfones is another critical transformation in organic synthesis. Both reagents have demonstrated utility in this area, with notable differences in reaction time and efficiency.
Experimental Data: Oxidation of Biaryl Thioether to Sulfoxide
| Oxidant | Solvent | Time | Yield (%) | Reference |
| NaOCl·5H₂O | - | 0.15 h | 66 | [7] |
| Ca(OCl)₂ | - | 4 h | 97 | [7] |
NaOCl·5H₂O can also be used for the selective synthesis of sulfoxides from various sulfides in high yields when used in aqueous acetonitrile.[3] Furthermore, sulfones can be efficiently obtained by using a larger excess of aqueous NaOCl prepared from the pentahydrate crystals in toluene.[3]
Experimental Protocol: Selective Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide with NaOCl·5H₂O [3]
-
Dissolve thioanisole (10 mmol) in a mixture of acetonitrile (50 ml) and water (10 ml).
-
Add solid NaOCl·5H₂O (1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfoxide.
Caption: Selective oxidation of sulfides with NaOCl·5H₂O.
Epoxidation of Alkenes
Experimental Protocol: General Procedure for Epoxidation of an Alkene with NaOCl
-
Dissolve the alkene in a suitable solvent system, such as a mixture of an organic solvent (e.g., dichloromethane) and water.
-
Add a phase-transfer catalyst if necessary.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach) to the stirred mixture.
-
Maintain the temperature, often at or below room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent to yield the crude epoxide, which can be purified by chromatography or distillation.
Caption: Pathway for alkene epoxidation using NaOCl.
Chlorination of Arenes
Calcium hypochlorite has been shown to be an effective reagent for the ring chlorination of activated benzenoid compounds.[10] The reactions are typically carried out under mild conditions and can provide good to excellent yields of the chlorinated products.
Experimental Data: Ring Chlorination of Benzenoid Compounds with Ca(OCl)₂ at 0°C
| Substrate | Product | Time (h) | Yield (%) |
| Naphthalene (B1677914) | 1-Chloronaphthalene | 1 | 87 |
| Toluene | o/p-Chlorotoluene | 1 | 75 |
| Anisole | o/p-Chloroanisole | 1 | 95 |
| Phenol | o/p-Chlorophenol | 1 | 92 |
Conditions: Substrate (1 mol equiv), Ca(OCl)₂ (1 mol equiv), Aqueous Acetone (B3395972)/Acetic Acid.[10]
Experimental Protocol: Chlorination of Naphthalene with Ca(OCl)₂ [10]
-
To a flask, add calcium hypochlorite (0.039 mol), water (100 mL), and acetic acid (10 mL).
-
Cool the mixture to 0°C and stir until the calcium hypochlorite dissolves.
-
Prepare a solution of naphthalene (0.039 mol) in acetone (100 mL).
-
Add the naphthalene solution to the cooled hypochlorite solution over 3 minutes.
-
Stir the resulting solution at 0°C for 1 hour.
-
Dilute the reaction mixture with water (100 mL).
-
Extract the product with ether (2 x 150 mL).
-
Wash the combined ether extracts with saturated sodium bicarbonate solution (2 x 100 mL).
-
Dry the ether layer and evaporate the solvent to obtain 1-chloronaphthalene.
Summary and Concluding Remarks
Both NaOCl·5H₂O and Ca(OCl)₂ are valuable and versatile oxidizing agents in organic synthesis, each presenting a unique set of advantages.
NaOCl·5H₂O stands out for its high reactivity, often leading to significantly shorter reaction times.[7] Its crystalline nature and lower basicity compared to aqueous bleach offer better handling and reaction control.[1][3] The formation of benign sodium chloride as a byproduct is also an attractive feature from an environmental perspective.
Calcium hypochlorite , on the other hand, is a stable, easy-to-handle solid with a higher available chlorine content.[2][4] It has demonstrated excellent yields in various oxidation and chlorination reactions.[5][7][10] Its lower cost and ready availability from commercial suppliers make it an economically viable option for large-scale applications.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired reaction rate, selectivity, cost considerations, and the nature of the substrate. This guide provides the foundational data and protocols to aid researchers in making a strategic selection to optimize their synthetic outcomes.
References
- 1. study.com [study.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. The Oxidation of Alcohols and Ethers Using Calcium Hypochlorite - [www.rhodium.ws] [erowid.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The oxidation of alcohols and ethers using calcium hypochlorite [Ca(OCl)2] | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Epoxidation: Sodium Hypochlorite Pentahydrate vs. m-CPBA
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, crucial for the introduction of the versatile epoxide functional group. The choice of oxidizing agent is paramount for achieving desired yields, selectivities, and substrate compatibility. This guide provides a detailed comparison of two common epoxidizing agents: sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) and meta-chloroperoxybenzoic acid (m-CPBA), supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Reactivity Profile | Generally effective for electron-poor olefins.[1] | Highly effective for electron-rich and unfunctionalized olefins.[2] |
| Reaction Conditions | Often requires a catalyst (e.g., phase-transfer catalyst, metal complex) or additives (e.g., bromide ion). Reaction rates can be pH-dependent.[3] | Typically proceeds under mild, often buffered, conditions. |
| Byproducts | Sodium chloride (NaCl) and water. | meta-chlorobenzoic acid. |
| Handling & Safety | Relatively stable solid, but proper handling is necessary. | Can be explosive, especially in high purity; commercially available with stabilizers.[4] |
| Cost-Effectiveness | Generally considered a cost-effective and environmentally benign oxidant. | Can be more expensive than sodium hypochlorite. |
Performance Comparison: Experimental Data
The following table summarizes the performance of sodium hypochlorite and m-CPBA in the epoxidation of various alkene substrates. It is important to note that the data is collated from different sources, and direct comparison should be made with consideration of the varied reaction conditions.
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity (%) |
| Styrene | NaOCl (bleach) | KBr (0.2 equiv) | Acetonitrile (B52724)/Water | 40 | 1-2 h | 70 | 70 |
| α-Methylstyrene | NaOCl (bleach) | KBr (1.5 equiv) | Acetonitrile/Water | 40 | <1 h | 92 | >99 |
| trans-Stilbene | NaOCl (bleach) | KBr (1.5 equiv) | Acetonitrile/Water | 40 | <1 h | 94 | >99 |
| Cyclohexene | NaOCl (bleach) | KBr (1.5 equiv) | Acetonitrile/Water | 40 | 4 h | 65 | >99 |
| 1-Octene | NaOCl (bleach) | KBr (1.5 equiv) | Acetonitrile/Water | 40 | 18 h | 60 | >99 |
| Styrene | m-CPBA | None | Dichloromethane (B109758) | RT | - | High | High |
| Cyclohexene | m-CPBA | None | Dichloromethane | RT | - | ~75 | - |
| Electron-rich steroid alkene | NaOCl | Pyridine | Ethanol | - | - | Selective epoxidation | - |
Experimental Protocols
Epoxidation using this compound (General Procedure)
This protocol is a general guideline for the epoxidation of olefins using sodium hypochlorite, often in the form of commercial bleach, in the presence of a bromide salt catalyst.
Materials:
-
Alkene
-
Sodium hypochlorite solution (commercial bleach) or this compound
-
Potassium bromide (KBr)
-
Acetonitrile
-
Phosphate (B84403) buffer (pH 10.4)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) and potassium bromide (0.2-1.5 eq) in a mixture of acetonitrile and phosphate buffer (pH 10.4).
-
Stir the mixture vigorously at the desired temperature (e.g., 40 °C).
-
Slowly add the sodium hypochlorite solution (1.1-1.5 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain the epoxide.
Epoxidation using m-CPBA (General Procedure)
This protocol describes a general method for the epoxidation of alkenes using m-CPBA. For acid-sensitive substrates, a buffer such as sodium bicarbonate is often added.
Materials:
-
Alkene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkene (1.0 eq) in dichloromethane in a round-bottom flask.
-
If the substrate or product is acid-sensitive, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the epoxide.
Experimental Workflow
References
NaOCl·5H₂O: A Greener Alternative for Oxidation Reactions in Organic Synthesis
Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a stable crystalline solid, is emerging as a compelling green oxidizing agent in organic synthesis. Its environmentally benign nature, coupled with its efficiency in various oxidation reactions, presents a significant advantage over traditional, often hazardous, oxidizing agents. This guide provides a comprehensive comparison of NaOCl·5H₂O with other common oxidants, supported by experimental data and detailed protocols, to validate its position as a sustainable choice for researchers, scientists, and drug development professionals.
The Green Advantage of NaOCl·5H₂O
The primary appeal of NaOCl·5H₂O lies in its favorable environmental profile. Unlike many conventional oxidizing agents, its use results in the formation of sodium chloride (table salt) as the main byproduct, significantly reducing hazardous waste generation.[1][2] This "solid bleach" boasts a higher effective chlorine concentration than household bleach, allowing for more concentrated reaction mixtures.[3] Furthermore, aqueous solutions prepared from NaOCl·5H₂O have a lower pH (around 11-12) compared to conventional aqueous sodium hypochlorite (pH ~13), which can be advantageous in certain reactions.[2][4][5]
Performance Comparison: NaOCl·5H₂O vs. Traditional Oxidizing Agents
The efficacy of NaOCl·5H₂O as an oxidizing agent is most notable in the oxidation of alcohols to their corresponding carbonyl compounds. It offers a selective and efficient alternative to reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP), which are often associated with toxic heavy metal waste and difficult workup procedures.[2][6][7][8]
Oxidation of Alcohols
NaOCl·5H₂O has demonstrated high efficiency in the oxidation of primary and secondary alcohols.[2][9] Notably, it can selectively oxidize allylic, benzylic, and secondary alcohols, while aliphatic primary alcohols are less reactive under similar conditions without a catalyst.[1][3] This selectivity provides a valuable tool for targeted synthesis.
Table 1: Comparison of Oxidizing Agents for the Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Reaction Conditions | Yield (%) | Byproducts | Green Chemistry Considerations |
| NaOCl·5H₂O | Acetonitrile (B52724), 20°C, catalyst-free | High (e.g., 2-octanone (B155638): high yield)[3] | NaCl, H₂O | Benign byproducts, mild conditions.[1][10] |
| PCC | Dichloromethane (B109758) | Good to high | Pyridinium hydrochloride, chromium tars | Carcinogenic chromium waste.[6] |
| PDC | Dichloromethane or DMF | Good to high | Chromium salts | Toxic chromium waste.[8] |
| DMP | Dichloromethane | High | 2-Iodoxybenzoic acid | Can be explosive under certain conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | High | Dimethyl sulfide (B99878) (stench), triethylammonium (B8662869) chloride | Foul-smelling byproduct, cryogenic conditions required.[11] |
Table 2: Catalyst-Free Oxidation of Various Alcohols with NaOCl·5H₂O in Acetonitrile [3]
| Substrate | Product | Time (h) | Conversion (%) |
| 2-Octanol (B43104) | 2-Octanone | 1 | 95 |
| 1-Phenylethanol | Acetophenone | 0.25 | >99 |
| Cinnamyl alcohol | Cinnamaldehyde | 0.25 | >99 |
| 1-Octanol | 1-Octanal | 24 | 5 |
Experimental Protocols
General Procedure for Catalyst-Free Oxidation of Secondary Alcohols with NaOCl·5H₂O
A detailed experimental protocol for the oxidation of 2-octanol is provided as a representative example.[3]
Materials:
-
NaOCl·5H₂O (0.75 mmol)
-
2-Octanol (0.50 mmol)
-
Acetonitrile (5.0 mL)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a suspension of NaOCl·5H₂O crystals (123 mg, 0.75 mmol) in acetonitrile (5.0 mL), add 2-octanol (65 mg, 0.50 mmol).
-
Stir the resulting mixture at 20°C.
-
Monitor the reaction progress by taking aliquots at intervals and analyzing them by Gas Chromatography (GC) after passing through a short silica gel column (eluting with ethyl acetate:hexane = 9:1).
-
After 1 hour, quench the reaction by adding sodium sulfite (94 mg, 0.75 mmol).
-
Dilute the mixture with dichloromethane (10 mL).
-
The yield of 2-octanone and the recovery of 2-octanol can be determined by GC analysis.
Visualizing Reaction Pathways and Workflows
To further illustrate the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the oxidation of a secondary alcohol using NaOCl·5H₂O.
Caption: Conceptual diagram of the green oxidation process using NaOCl·5H₂O.
Beyond Alcohol Oxidation
The utility of NaOCl·5H₂O extends beyond the oxidation of alcohols. It has been successfully employed in a variety of other transformations, further solidifying its role as a versatile and environmentally responsible reagent. These applications include:
-
Oxidation of Sulfides: NaOCl·5H₂O can selectively oxidize sulfides to either sulfoxides or sulfones under catalyst-free conditions.[1][2]
-
Oxidative Dearomatization: Phenols can undergo oxidative dearomatization in the presence of NaOCl·5H₂O and water.[1][2]
-
Synthesis of N-Sulfonyloxaziridines: This reagent facilitates the synthesis of Davis' oxaziridines from the corresponding N-sulfonylimines.[1][2]
-
Preparation of (Diacetoxyiodo)arenes: A rapid and safe method for the synthesis of these useful organo-λ³-iodanes from iodoarenes has been developed using NaOCl·5H₂O.[9]
Conclusion
The validation of NaOCl·5H₂O as a green oxidizing agent is strongly supported by its operational simplicity, high efficiency, and, most importantly, its minimal environmental impact. The generation of harmless byproducts distinguishes it from many conventional oxidizing agents that pose significant disposal and safety challenges. For researchers and professionals in drug development and organic synthesis, NaOCl·5H₂O represents a significant step towards more sustainable and safer chemical practices without compromising on performance. Its broad applicability across various oxidative transformations further enhances its value as a key reagent in the modern chemist's toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. silicycle.com [silicycle.com]
- 9. Sodium Hypochlorite [organic-chemistry.org]
- 10. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Sodium Hypochlorite Pentahydrate
This guide provides a detailed comparison of common analytical methods for determining the purity of sodium hypochlorite (B82951) pentahydrate. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for quality control and analysis. The guide covers the principles, advantages, and limitations of each technique and provides detailed experimental protocols and supporting data.
Comparison of Analytical Methods
The purity of sodium hypochlorite is typically determined by measuring the concentration of the active hypochlorite ion. The most established methods for this analysis are iodometric titration, UV-Vis spectrophotometry, and ion chromatography. Each method offers distinct advantages and is suited for different analytical requirements, from bulk purity assessment to trace impurity profiling.
| Feature | Iodometric Titration | UV-Vis Spectrophotometry | Ion Chromatography (IC) |
| Principle | A redox titration where hypochlorite reacts with iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[1][2] | A colorimetric method where the hypochlorite reacts to produce a change in the absorbance of a chromogenic agent, such as Rhodamine B, which is measured by a spectrophotometer.[3][4] | An ion-exchange separation technique that separates hypochlorite from other anions, such as chlorite (B76162) and chlorate (B79027), followed by detection using conductivity or an electrochemical detector.[5] |
| Primary Measurement | Volume of titrant required to reach the endpoint.[1][6] | Absorbance of light at a specific wavelength (e.g., 553 nm for the Rhodamine B method).[4] | Peak area or height corresponding to the analyte's concentration.[5] |
| Primary Application | Standard assay for determining the purity and concentration of bulk sodium hypochlorite solutions.[7] | Determination of low concentrations or trace amounts of hypochlorite in various samples, including water and milk.[4] | Specific detection of hypochlorite and simultaneous quantification of impurities like chlorate and chlorite.[8][9] |
| Advantages | - High accuracy and precision- Low cost and common equipment- Established as a standard method.[2] | - High sensitivity- Rapid analysis time- Suitable for a wide range of sample matrices.[3][4] | - High specificity and selectivity- Capable of simultaneous analysis of multiple ions- Can distinguish between different oxychlorine species.[5][8] |
| Disadvantages | - Less sensitive than other methods- Potential for interference from other oxidizing agents- Endpoint determination can be subjective.[10] | - Indirect measurement that relies on a chemical reaction- Requires a calibration curve- Potential for color interference from the sample matrix.[11] | - Higher equipment and operational cost- Requires specialized columns and eluents- Method development can be more complex.[5] |
| Typical Detection Range | Percent (%) level concentrations.[7] | 0.1 – 4.0 µg/mL.[3][4] | Sub-mg/L to mg/L level.[8] |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are based on established and validated procedures.
Iodometric Titration
This is the most common method for determining the concentration of sodium hypochlorite in bleach and other commercial products.[7] The procedure involves the reaction of hypochlorite with an excess of potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate.[1][2]
Experimental Workflow for Iodometric Titration
Caption: Workflow of the Iodometric Titration Method.
Protocol:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sodium hypochlorite pentahydrate sample and dissolve it in deionized water to a known volume in a volumetric flask. Further dilute as necessary to bring the concentration into an appropriate range.
-
Reaction: Transfer an accurately measured aliquot (e.g., 25 mL) of the diluted sample into a 250 mL Erlenmeyer flask. Add approximately 10 mL of a 20% potassium iodide (KI) solution and 10 mL of a 50% acetic acid solution.[12] Swirl the flask to mix; the solution should turn a dark brown color due to the liberation of iodine.[1]
-
Titration (Part 1): Immediately begin titrating the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution. Continue adding the titrant while swirling the flask until the brown color of the iodine fades to a pale yellow.[1][2]
-
Indicator Addition: Add about 1-2 mL of starch indicator solution. The solution will turn a deep blue or black color.[1]
-
Titration (Part 2): Continue the titration with sodium thiosulfate, adding it dropwise until the blue color completely disappears. This is the endpoint.[1]
-
Calculation: Record the total volume of sodium thiosulfate solution used. The concentration of sodium hypochlorite in the original sample can be calculated using the stoichiometry of the reactions.
UV-Vis Spectrophotometry using Rhodamine B
This method is highly sensitive and suitable for determining low concentrations of hypochlorite.[3] It is based on the reaction of hypochlorite with potassium iodide in an acidic medium to liberate iodine. The liberated iodine bleaches the pink color of Rhodamine B, and the decrease in absorbance at 553 nm is proportional to the hypochlorite concentration.[4]
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of sodium hypochlorite with concentrations ranging from 0.1 to 4.0 µg/mL.[3]
-
Sample and Standard Treatment: In a series of 10 mL volumetric flasks, place aliquots of the sample solutions and the standard solutions. To each flask, add 1 mL of 2 M hydrochloric acid and 1 mL of 2% potassium iodide.[3][4]
-
Color Development: Mix the contents and allow the reaction to proceed for a few minutes. Then, add 2 mL of 1 M sodium acetate (B1210297) and 1 mL of 0.05% Rhodamine B solution. Dilute to the 10 mL mark with deionized water and mix well.[3]
-
Measurement: Measure the absorbance of each solution at 553 nm against a reagent blank using a UV-Vis spectrophotometer.[4]
-
Calibration and Calculation: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve. The method has been shown to obey Beer's law in the range of 0.1 – 4.0 µg/mL of hypochlorite.[3][4]
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying ionic species. It is particularly useful for analyzing the purity of sodium hypochlorite because it can distinguish the hypochlorite ion from common impurities like chlorite (ClO₂⁻) and chlorate (ClO₃⁻), which can form during storage or decomposition.[8][13]
Logical Relationship for IC Analysis
Caption: Logical flow for the analysis of oxychlorine anions by IC.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in deionized water and filter it through a 0.45 µm filter to remove any particulates. Dilute the sample appropriately with the mobile phase to fall within the calibration range of the instrument.
-
Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., TSK-gel DEAE-5PW), a suppressor, and an electrochemical or conductivity detector.[5]
-
Chromatographic Conditions: Set the operating conditions. A typical eluent might be a mixture of sodium carbonate and sodium hydroxide. The flow rate is generally around 1 mL/min.
-
Analysis: Inject a known volume of the prepared sample and standards into the ion chromatograph.
-
Quantification: Identify the peaks for hypochlorite, chlorite, and chlorate based on their retention times compared to known standards.[5] Quantify the concentration of each species by comparing the peak area from the sample chromatogram to a calibration curve generated from the standards.
References
- 1. michigan.gov [michigan.gov]
- 2. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. ttslaboratuvar.com [ttslaboratuvar.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Difference between the Actual and Labeled Concentrations of Several Domestic Brands of Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hiranuma.com [hiranuma.com]
- 13. nikkeikin.com [nikkeikin.com]
A Comparative Guide to the Kinetic Studies of Oxidation Reactions: Sodium Hypochlorite Pentahydrate vs. Alternative Oxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the oxidation of alcohols to carbonyl compounds is a cornerstone transformation. The choice of an oxidizing agent is critical, influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of the kinetic aspects of oxidation reactions using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) against other common oxidizing agents, namely aqueous sodium hypochlorite, potassium permanganate (B83412) (KMnO₄), pyridinium (B92312) chlorochromate (PCC), and the Swern oxidation. This objective comparison is supported by available experimental data to aid researchers in selecting the most suitable oxidant for their specific needs.
Performance Comparison of Oxidizing Agents
Sodium hypochlorite pentahydrate has emerged as a convenient and environmentally benign alternative to traditional aqueous bleach solutions.[1][2] It offers a higher concentration of the active oxidizing species and is more stable, allowing for more controlled and efficient reactions.[1]
Table 1: Kinetic Data for the Oxidation of Benzyl (B1604629) Alcohol
| Oxidizing Agent | Substrate | Solvent | Catalyst | Reaction Order (Substrate) | Reaction Order (Oxidant) | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) |
| Sodium Hypochlorite | Benzyl Alcohol | Acetic acid-water | None | 1[3][4][5] | 1[3][4][5] | Not Reported | Not Reported | 30 |
| Potassium Permanganate | Benzyl Alcohol | Acidic | None | - | - | Reaction constant ρ = -1.76 ± 0.05[6] | Not Reported | 30 |
| Pyridinium Chlorochromate | Primary Alcohols | - | Acid | 1[7] | 1[7] | Reaction constant ρ* = -1.93 (uncatalysed), -1.75 (acid-catalysed)[7] | Not Reported | 30 |
| Swern Oxidation | Benzyl Alcohol | - | - | Rate-determining deprotonation of alkoxysulfonium intermediate[8] | - | Not Reported | Not Reported | -78 |
Table 2: Qualitative Comparison of Oxidizing Agents for Alcohol Oxidation
| Feature | This compound (NaOCl·5H₂O) | Aqueous Sodium Hypochlorite (NaOCl) | Potassium Permanganate (KMnO₄) | Pyridinium Chlorochromate (PCC) | Swern Oxidation |
| Reactivity | Moderate to high, can be catalyst-free[2][9] | Moderate, often requires a catalyst | High, can be difficult to control | Mild and selective[10] | Mild and selective[11] |
| Selectivity | Good for primary and secondary alcohols[1][2] | Can over-oxidize to carboxylic acids | Prone to over-oxidation and side reactions | Excellent for aldehydes from primary alcohols[10] | Excellent for aldehydes and ketones |
| Reaction Conditions | Often mild, room temperature[9] | Often requires pH control | Typically acidic or basic, can be harsh | Anhydrous conditions, dichloromethane (B109758) solvent | Cryogenic temperatures (-78 °C) required[8] |
| Byproducts | Sodium chloride | Sodium chloride | Manganese dioxide (sludge) | Chromium salts (toxic) | Dimethyl sulfide (B99878) (malodorous), CO, CO₂ |
| Handling & Safety | Solid, stable, and relatively safe crystalline solid[1] | Aqueous solution, can be unstable | Strong oxidant, potential for explosion | Toxic and requires careful handling | Uses toxic and corrosive reagents (oxalyl chloride) |
| Environmental Impact | Benign byproducts | Benign byproducts | Heavy metal waste | Heavy metal waste | Volatile and odorous byproducts |
Experimental Protocols
To conduct kinetic studies of these oxidation reactions, a well-defined experimental protocol is essential. The following is a generalized methodology that can be adapted for each specific oxidant and analytical technique.
General Protocol for Kinetic Analysis of Alcohol Oxidation
1. Materials and Reagent Preparation:
-
Procure the alcohol substrate (e.g., benzyl alcohol) of high purity.
-
Prepare a stock solution of the alcohol in a suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer).
-
Prepare a fresh solution of the oxidizing agent (NaOCl·5H₂O, KMnO₄, PCC, or reagents for Swern oxidation) of a known concentration. For NaOCl·5H₂O, this may involve dissolving the crystals in the reaction solvent. For Swer oxidation, the activating agent (e.g., oxalyl chloride) and DMSO are prepared separately.
-
If a catalyst is required, prepare a stock solution of the catalyst.
2. Reaction Setup:
-
The reaction is typically carried out in a thermostated reaction vessel to maintain a constant temperature.
-
For reactions sensitive to air or moisture (e.g., PCC and Swern oxidation), the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
3. Kinetic Run:
-
Equilibrate the solution of the alcohol and any catalyst to the desired reaction temperature.
-
Initiate the reaction by adding a known volume of the pre-thermostated oxidant solution.
-
Start a timer immediately upon the addition of the oxidant.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots immediately to stop the oxidation process. This can be achieved by adding a suitable quenching agent (e.g., sodium sulfite (B76179) for hypochlorite and permanganate) or by rapid dilution and cooling.
4. Analysis:
-
The concentration of the reactant (alcohol) or the product (aldehyde/ketone) in the quenched aliquots is determined using a suitable analytical technique.
-
Gas Chromatography (GC): A robust method for separating and quantifying volatile compounds. A capillary column suitable for the separation of the alcohol and its corresponding carbonyl compound should be used. An internal standard is recommended for accurate quantification.
-
UV-Vis Spectrophotometry: This technique is applicable if either the reactant or the product has a distinct chromophore that absorbs in the UV-Vis region. The change in absorbance at a specific wavelength is monitored over time. For example, the disappearance of the permanganate ion or the appearance of the benzaldehyde (B42025) product can be monitored.[4][5]
-
Iodometric Titration: This classical method can be used to determine the concentration of the remaining hypochlorite oxidant at different time points.[4]
5. Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
From these plots, determine the initial reaction rate.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others in large excess (pseudo-first-order conditions).
-
The rate constant (k) can be calculated from the rate law.
-
To determine the activation energy (Ea), conduct the kinetic runs at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in these kinetic studies, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a conceptual signaling pathway for the catalyzed oxidation.
Caption: Experimental workflow for a kinetic study of alcohol oxidation.
Caption: Conceptual pathway for TEMPO-catalyzed alcohol oxidation.
Conclusion
This compound presents a compelling case as a practical and greener alternative for alcohol oxidation. Its solid form, higher stability, and often catalyst-free reactivity offer significant advantages over traditional aqueous hypochlorite and other more hazardous oxidizing agents. While a complete quantitative kinetic comparison remains an area for further research, the available data suggest that NaOCl·5H₂O can achieve high yields under mild conditions. For researchers in drug development and other fields requiring efficient and selective oxidation, a thorough evaluation of the kinetics and reaction parameters, as outlined in the provided protocol, will be crucial for process optimization and scale-up. The choice of oxidant will ultimately depend on a balance of factors including substrate compatibility, desired selectivity, reaction conditions, and safety and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Industrial Disinfectants and Oxidizing Agents
The selection of an appropriate disinfectant and oxidizing agent is a critical decision in numerous industrial processes, impacting not only the efficacy of the application but also operational costs, safety, and environmental footprint. Sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), a stable, crystalline form of sodium hypochlorite, has emerged as a compelling alternative to traditional aqueous solutions and other commonly used chemicals. This guide provides an objective comparison of NaOCl·5H₂O with its main industrial counterparts—aqueous sodium hypochlorite, calcium hypochlorite, chlorine gas, and peracetic acid—supported by available data and experimental insights.
Executive Summary
Sodium hypochlorite pentahydrate offers several distinct advantages over its liquid counterpart and other alternatives, primarily centered around its higher concentration, enhanced stability, and reduced impurities. These attributes can translate into lower transportation and storage costs, more consistent performance, and a better safety profile. However, a comprehensive cost-benefit analysis must also consider the initial purchase price and the specific requirements of the industrial application.
Cost Comparison of Industrial Disinfectants
The economic viability of an industrial chemical is a primary consideration. The following table provides an estimated cost comparison of NaOCl·5H₂O and its alternatives. It is important to note that prices can fluctuate based on market conditions, order volume, and geographical location.
| Chemical Agent | Form | Active Ingredient Concentration | Estimated Industrial Price (per metric ton) | Key Cost Considerations |
| This compound (NaOCl·5H₂O) | Crystalline Solid | ~44% available chlorine | Varies significantly based on supplier and purity. Laboratory scale pricing is not indicative of industrial cost. | Higher initial purchase price per ton, but potential savings on transport and storage due to higher concentration. Longer shelf-life reduces waste. |
| Aqueous Sodium Hypochlorite (NaOCl) | Liquid | 10-15% available chlorine | $290 - $430[1][2] | Lower initial cost, but higher transportation and storage costs due to larger volumes of water. Prone to degradation, leading to potential for waste. |
| Calcium Hypochlorite (Ca(ClO)₂) ** | Granules/Tablets | 65-70% available chlorine | Varies | Higher concentration than aqueous NaOCl, but can introduce calcium into the process, which may be undesirable in some applications. |
| Chlorine Gas (Cl₂) ** | Gas | 100% available chlorine | Generally more cost-effective than hypochlorites[3] | Requires specialized handling and safety equipment due to its high toxicity, which adds to the overall cost of implementation and operation. |
| Peracetic Acid (PAA) | Liquid | 5-22% | Significantly higher than chlorine-based disinfectants[4] | Often chosen for its favorable environmental profile and lack of chlorinated byproduct formation. Higher chemical cost may be offset by other benefits in specific applications. |
Performance Comparison: Efficacy and Stability
The performance of a disinfectant or oxidizing agent is paramount. The following tables summarize the comparative performance based on available experimental data.
Table 2: Disinfection Efficacy
| Chemical Agent | Target Microorganism | Dosage | Contact Time | Log Reduction | Reference |
| Sodium Hypochlorite | E. coli in wastewater | 0.5 - 3.0 ppm | 15 - 60 min | Varies with dose and time | [5] |
| Peracetic Acid | E. coli | Not specified | Not specified | Similar to NaOCl | [4] |
| Chlorine Gas | Suspended Bacteria | Not specified | Not specified | More effective than on-site generated hypochlorite at lower pH | [6] |
Table 3: Stability and Byproduct Formation
| Chemical Agent | Stability | Key Byproducts | Environmental/Safety Considerations |
| NaOCl·5H₂O | High in crystalline form, stable for extended periods when stored properly. | Sodium chloride (NaCl) is the primary byproduct.[7] Potential for disinfection byproducts (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs) in the presence of organic matter.[8] | Reduced handling risks compared to chlorine gas. Lower pH of solutions made from NaOCl·5H₂O compared to commercial aqueous NaOCl can influence DBP formation.[6] |
| Aqueous NaOCl | Less stable, degrades over time, especially with exposure to heat and light. | Similar to NaOCl·5H₂O, forms DBPs in the presence of organic matter.[8] | Potential for off-gassing of chlorine. Corrosive. |
| Calcium Hypochlorite | More stable than aqueous NaOCl in solid form. | Similar to other chlorine-based disinfectants, forms DBPs. | Can increase water hardness due to the addition of calcium ions. |
| Chlorine Gas | Highly reactive and unstable. | Forms DBPs, with formation influenced by water pH.[6] | Highly toxic and requires stringent safety protocols.[3] |
| Peracetic Acid | Less stable than NaOCl·5H₂O. | Decomposes to acetic acid, water, and oxygen. Does not form chlorinated DBPs. | Considered more environmentally friendly due to its decomposition products. Can be more corrosive than hypochlorite at certain concentrations. |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections outline methodologies for key performance evaluations.
Antimicrobial Efficacy Testing in Wastewater
This protocol is adapted from studies on wastewater disinfection.[5]
-
Sample Preparation: Collect secondary treated wastewater effluent. Characterize the initial microbial load (e.g., E. coli, total coliforms) using standard plating methods.
-
Disinfectant Dosing: Prepare stock solutions of NaOCl·5H₂O and the comparative disinfectants. Add the disinfectants to the wastewater samples at various concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, 3.0 ppm).
-
Contact Time: Agitate the samples at a constant speed (e.g., 100 rpm) for specified contact times (e.g., 15, 30, and 60 minutes).
-
Neutralization: After the designated contact time, neutralize the disinfectant using an appropriate agent (e.g., sodium thiosulfate (B1220275) for chlorine-based disinfectants).
-
Microbial Enumeration: Determine the final microbial concentration in the treated samples using standard plating techniques.
-
Data Analysis: Calculate the log reduction for each disinfectant at each concentration and contact time to determine its efficacy.
Bleaching Performance Evaluation in Textiles
This protocol is based on standard textile industry practices.
-
Fabric Preparation: Use a standardized scoured cotton fabric.
-
Bleaching Solution Preparation: Prepare bleaching baths with NaOCl·5H₂O and a comparative bleaching agent (e.g., hydrogen peroxide) at various concentrations. Maintain a constant liquor-to-fabric ratio (e.g., 10:1).
-
Bleaching Process: Immerse the fabric samples in the bleaching solutions. Control the temperature (e.g., 60°C) and duration (e.g., 60 minutes) of the process.
-
Rinsing and Drying: After bleaching, thoroughly rinse the fabric samples with deionized water to remove any residual chemicals and then air dry.
-
Whiteness Index Measurement: Measure the whiteness index of the bleached fabrics using a spectrophotometer according to a standard method (e.g., CIE whiteness).
-
Data Analysis: Compare the whiteness indices of the fabrics treated with different bleaching agents and concentrations to evaluate their performance.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts and workflows related to the use of NaOCl·5H₂O in industrial processes.
Caption: Disinfection mechanism of sodium hypochlorite.
Caption: Workflow for cost-benefit analysis of industrial chemicals.
Conclusion
The choice of an industrial disinfectant and oxidizing agent is a multifaceted decision that requires a thorough evaluation of cost, performance, safety, and environmental impact. This compound presents a strong case as a high-performance alternative to traditional aqueous sodium hypochlorite and other chemicals, offering benefits in terms of concentration, stability, and purity. While the initial procurement cost may be higher, potential long-term savings in logistics, storage, and waste reduction can make it an economically advantageous choice for many industrial applications. For researchers and professionals in drug development, the consistent purity of NaOCl·5H₂O can also be a significant advantage in ensuring the reproducibility of experimental results. A careful analysis of the specific process requirements and a comprehensive cost-benefit assessment, as outlined in this guide, will enable the selection of the most suitable chemical for a given industrial process.
References
- 1. Sodium Hypochlorite Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination of secondary treated wastewater with sodium hypochlorite (NaOCl): An effective single alternate to other disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine [eeer.org]
- 7. web.fpinnovations.ca [web.fpinnovations.ca]
- 8. Formation of disinfection by-products during sodium hypochlorite cleaning of fouled membranes from membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Solid vs. Liquid Hypochlorite Reagents
For researchers, scientists, and drug development professionals, the choice between solid and liquid hypochlorite (B82951) reagents extends beyond mere application efficacy, venturing into the critical realm of laboratory safety. This guide provides an objective comparison of the safety profiles of solid (calcium hypochlorite) and liquid (sodium hypochlorite) hypochlorite, supported by experimental data and detailed methodologies, to inform safer laboratory practices.
Executive Summary
Solid hypochlorite, typically calcium hypochlorite, offers a more stable and concentrated form of available chlorine, reducing the risks associated with degradation and off-gassing during storage. However, it presents a significant fire and explosion hazard if not handled and stored correctly. Liquid hypochlorite, commonly sodium hypochlorite, is more convenient to dispense but is less stable, prone to degradation, and can release hazardous chlorine gas, particularly when mixed with acids or exposed to heat and light. A thorough understanding of these distinct safety profiles is paramount for mitigating risks in a research environment.
Comparative Safety Data
The following table summarizes the key safety and stability parameters for solid and liquid hypochlorite reagents.
| Parameter | Solid Hypochlorite (Calcium Hypochlorite) | Liquid Hypochlorite (Sodium Hypochlorite) |
| Physical State | White granular solid or tablets | Clear, greenish-yellow liquid |
| Available Chlorine | 65-70% | 5-15% |
| Stability | Highly stable with a long shelf life (up to 1-2 years) in dry conditions.[1][2] Decomposes violently at temperatures above 150°C. | Less stable, with a shorter shelf life (typically 30-60 days).[1] Decomposition is accelerated by heat, sunlight, and metallic impurities.[1][3] |
| Primary Hazards | Strong oxidizer; fire and explosion risk upon contact with organic or combustible materials.[4][5][6] Corrosive to skin and eyes.[7][4][6][8] Toxic if ingested or inhaled.[7] | Corrosive to skin and eyes.[9][10][11] Inhalation of vapors can cause respiratory irritation.[9] Reacts with acids and ammonia (B1221849) to produce toxic chlorine gas.[9][11] |
| Storage | Store in a cool, dry, well-ventilated area away from combustible materials.[5] | Store in a cool, dark, well-ventilated area in a corrosion-resistant container.[10][11] |
| Handling | Avoid dust inhalation; use appropriate PPE.[4][5] Do not mix with water in an enclosed container.[7] | Use in a well-ventilated area; wear appropriate PPE.[10][12] Always add hypochlorite to water, never the other way around. |
In-Depth Safety Profile Comparison
Stability and Decomposition
Solid hypochlorite (calcium hypochlorite) is inherently more stable than its liquid counterpart (sodium hypochlorite).[2][13][14] The solid form has a significantly longer shelf life, making it a more reliable source of available chlorine over time.[1][15]
Liquid sodium hypochlorite solutions are notoriously unstable and begin to degrade from the moment they are manufactured.[1] This decomposition is accelerated by several factors including:
-
Temperature: Higher temperatures significantly increase the rate of decomposition.[3]
-
Sunlight: UV light catalyzes the breakdown of sodium hypochlorite.[1][3]
-
Concentration: Higher concentrations of sodium hypochlorite degrade more rapidly.
-
Impurities: The presence of metal ions like copper, nickel, and iron can accelerate decomposition.
A study comparing the decomposition rate constants of sodium hypochlorite and calcium hypochlorite in aqueous solutions found that while the activation energies were similar, the rate constants for calcium hypochlorite were an order of magnitude higher than those for sodium hypochlorite at the same temperature, indicating a faster decomposition once in solution.[16][17] However, in its solid, stored form, calcium hypochlorite remains significantly more stable.
Off-Gassing and Inhalation Hazards
A primary safety concern with liquid sodium hypochlorite is the release of chlorine gas.[18] This can occur during storage due to decomposition, and more acutely when the solution comes into contact with acids, a common scenario in laboratory settings. The mixing of bleach with acidic cleaning agents is a frequent cause of household and laboratory accidents, leading to the generation of toxic chlorine gas.[19] Inhalation of chlorine gas can cause severe respiratory irritation, and at high concentrations, can be fatal.[18]
Solid calcium hypochlorite, when kept dry, does not release chlorine gas. The risk of gas evolution primarily occurs when the solid is mixed with water, especially with hot water, or with acids.[7] The controlled addition of the solid to a large volume of water can minimize the rapid release of gas.
Fire and Explosion Hazards
The most significant hazard associated with solid calcium hypochlorite is its strong oxidizing nature.[4][6] It can initiate or intensify fires and can cause explosions if it comes into contact with organic materials, such as paper, cloth, or oils, or other combustible materials.[4][5] It is crucial to store calcium hypochlorite away from any flammable or combustible substances.
Liquid sodium hypochlorite is not flammable itself, but as an oxidizer, it can enhance the combustion of other materials. The primary explosion risk with liquid hypochlorite is the buildup of pressure from oxygen gas, a byproduct of decomposition, in a sealed container.
Experimental Protocols
To quantitatively assess the safety profiles of solid and liquid hypochlorite reagents, the following experimental methodologies are proposed, based on established guidelines from organizations such as the OECD and ASTM.
Thermal Stability Assessment (Adapted from OECD Guideline 113)
Objective: To determine and compare the thermal stability of solid and liquid hypochlorite reagents.
Methodology:
-
Apparatus: Differential Scanning Calorimeter (DSC) or a similar thermal analysis instrument.
-
Sample Preparation:
-
Solid Hypochlorite: A small, precisely weighed sample (5-10 mg) of calcium hypochlorite is placed in a standard aluminum DSC pan.
-
Liquid Hypochlorite: A small, precisely weighed sample (5-10 µL) of sodium hypochlorite solution is hermetically sealed in an aluminum DSC pan.
-
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C).
-
The heat flow to or from the sample is measured relative to an inert reference.
-
-
Data Analysis: The onset temperature of decomposition and the enthalpy of decomposition (heat released) are determined from the resulting thermogram. A lower onset temperature and a higher exothermic energy indicate lower thermal stability.
Chlorine Gas Off-Gassing Measurement
Objective: To quantify and compare the release of chlorine gas from solid and liquid hypochlorite upon dissolution and upon contact with acid.
Methodology:
-
Apparatus: A sealed reaction vessel equipped with a gas outlet, a chlorine gas sensor, and a method for controlled reagent addition.
-
Procedure for Dissolution:
-
A known volume of deionized water is placed in the reaction vessel.
-
A precise amount of solid calcium hypochlorite or liquid sodium hypochlorite is added to the water with stirring.
-
The concentration of chlorine gas in the headspace of the vessel is monitored over time.
-
-
Procedure for Acidification:
-
A dilute solution of the hypochlorite reagent is prepared in the reaction vessel.
-
A stoichiometric amount of a weak acid (e.g., acetic acid) is added to the solution.
-
The concentration of chlorine gas in the headspace is monitored.
-
-
Data Analysis: The rate and total amount of chlorine gas evolved are calculated and compared between the solid and liquid forms under both conditions.
Visualizing Safety Considerations
The logical relationship between the physical form of the hypochlorite reagent and its primary safety concerns can be visualized as follows:
References
- 1. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 2. sigma-hse.com [sigma-hse.com]
- 3. ASTM Testing Standards | Fisher Scientific [fishersci.ca]
- 4. brainly.in [brainly.in]
- 5. Chemical Compatibility ASTM D543 [intertek.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. ASTM Tests Standards - Prime Process Safety Center [primeprocesssafety.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. fauske.com [fauske.com]
- 15. Oxidizing Solids – UN Test O.1 - Prime Process Safety Center [primeprocesssafety.com]
- 16. store.astm.org [store.astm.org]
- 17. tecolab-global.com [tecolab-global.com]
- 18. chlorine.org [chlorine.org]
- 19. chem.libretexts.org [chem.libretexts.org]
performance of NaOCl·5H₂O in comparison to Oxone for sulfide oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of sulfides to sulfoxides and sulfones is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of two prominent oxidizing agents for this purpose: sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) and Oxone (potassium peroxymonosulfate). The following sections present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Performance Attributes
| Feature | NaOCl·5H₂O | Oxone |
| Form | Crystalline solid | White, granular solid (triple salt: 2KHSO₅·KHSO₄·K₂SO₄) |
| Selectivity Control | Primarily by solvent and stoichiometry | Primarily by solvent |
| Typical Solvents | Acetonitrile (B52724)/water (for sulfoxides), Toluene (B28343) (for sulfones) | Ethanol (B145695) (for sulfoxides), Water (for sulfones) |
| Reaction Conditions | Generally mild, often at room temperature | Generally mild, can be performed at room temperature |
| Handling | Crystalline form allows for easy and precise dosage | Stable, non-toxic, and easy to handle |
| Byproducts | Sodium chloride | Potassium sulfate (B86663) and potassium bisulfate |
Performance in Sulfide (B99878) to Sulfoxide (B87167) Oxidation
The selective oxidation of sulfides to sulfoxides requires careful control to prevent over-oxidation to the corresponding sulfone. Both NaOCl·5H₂O and Oxone offer effective, catalyst-free methods for this transformation, with the choice of solvent playing a crucial role in achieving high selectivity.
NaOCl·5H₂O for Sulfoxide Synthesis
Sodium hypochlorite pentahydrate has been demonstrated as an efficient and selective oxidant for the conversion of sulfides to sulfoxides. The use of an aqueous acetonitrile solution is key to achieving high yields and selectivity.[1][2] The crystalline nature of NaOCl·5H₂O is a notable advantage, as it allows for precise measurement of the oxidizing agent, which is critical in preventing over-oxidation.[1]
Oxone for Sulfoxide Synthesis
Oxone is also a highly effective reagent for the selective oxidation of sulfides to sulfoxides. In this case, ethanol is the solvent of choice to favor the formation of the sulfoxide over the sulfone.[3] The reaction conditions are generally mild, and the process is considered environmentally friendly.
Comparative Data: Sulfide to Sulfoxide Oxidation
| Substrate | Oxidant | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Thioanisole | NaOCl·5H₂O (1.1 eq) | CH₃CN/H₂O (10:1) | 1 h | RT | 98 | [1] |
| Thioanisole | Oxone (1.0 eq) | Ethanol | 12 h | Reflux | >95 | [4][5] |
| 4-Methylthioanisole | NaOCl·5H₂O (1.1 eq) | CH₃CN/H₂O (10:1) | 1 h | RT | 97 | [1] |
| 4-Chlorothioanisole | NaOCl·5H₂O (1.1 eq) | CH₃CN/H₂O (10:1) | 1.5 h | RT | 95 | [1] |
| Dibenzyl sulfide | NaOCl·5H₂O (1.1 eq) | CH₃CN/H₂O (10:1) | 1 h | RT | 99 | [1] |
| Dibenzyl sulfide | Oxone (0.6 eq) | CH₃CN/H₂O (1:2) | 10 min | RT | 94 | [5] |
Performance in Sulfide to Sulfone Oxidation
For the synthesis of sulfones, a more potent oxidizing system is required. Both NaOCl·5H₂O and Oxone can achieve this transformation efficiently, again with solvent choice being a key determinant of the reaction outcome.
NaOCl·5H₂O for Sulfone Synthesis
To drive the oxidation to the sulfone, the reaction conditions with NaOCl·5H₂O are modified. Typically, a non-polar solvent such as toluene is used, along with a higher stoichiometry of the oxidant (around 2.4 equivalents).[2]
Oxone for Sulfone Synthesis
With Oxone, the oxidation of sulfides to sulfones is readily achieved by using water as the solvent.[3] This approach is often praised for its simplicity and green credentials.
Comparative Data: Sulfide to Sulfone Oxidation
| Substrate | Oxidant | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Diphenyl sulfide | NaOCl·5H₂O (2.4 eq) | Toluene | - | - | High | [2] |
| Diphenyl sulfide | Oxone (2.0 eq) | Water | 12 h | Reflux | >95 | [3] |
| Thioanisole | Oxone (1.5 eq) | CH₃CN/H₂O (1:2) | 15 min | RT | 96 | [5] |
| Dibenzyl sulfide | Oxone (1.5 eq) | CH₃CN/H₂O (1:2) | 15 min | RT | 95 | [5] |
Experimental Protocols
General Procedure for Sulfide to Sulfoxide Oxidation with NaOCl·5H₂O[1]
To a solution of the sulfide (1.0 mmol) in acetonitrile (10 mL) and water (1 mL), this compound (1.1 mmol) is added. The mixture is stirred at room temperature for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.
General Procedure for Sulfide to Sulfone Oxidation with Oxone[5]
To a solution of the sulfide (1.0 mmol) in a mixture of acetonitrile (2 mL) and water (4 mL), a solution of Oxone (1.5 mmol) in water (6 mL) is added dropwise. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfone, which can be further purified if necessary.
Experimental Workflow Visualization
Caption: Generalized workflow for the selective oxidation of sulfides.
Conclusion
Both NaOCl·5H₂O and Oxone are excellent choices for the oxidation of sulfides. The selection between the two will likely depend on the specific substrate, desired product (sulfoxide or sulfone), and the preferred solvent system.
-
NaOCl·5H₂O offers the advantage of being a crystalline solid, which allows for precise stoichiometric control, a critical factor for selective sulfoxide synthesis.
-
Oxone is a versatile and environmentally benign reagent with straightforward, solvent-controlled selectivity between sulfoxide and sulfone formation.
For drug development and process chemistry, the mild conditions, high yields, and catalyst-free nature of both methods are highly advantageous. Researchers are encouraged to consider the specific details provided in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with this compound Crystals [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jchemrev.com [jchemrev.com]
- 5. yccskarad.com [yccskarad.com]
A Comparative Guide to the Shelf Life and Long-Term Stability of Sodium Hypochlorite Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the shelf life and long-term stability of sodium hypochlorite (B82951) pentahydrate against its common alternatives, supported by experimental data. Detailed methodologies for key stability-indicating assays are included to facilitate informed decisions in research and development settings.
Executive Summary
Sodium hypochlorite pentahydrate, a solid form of sodium hypochlorite, offers significant advantages in terms of stability, purity, and concentration compared to traditional aqueous sodium hypochlorite solutions. This guide presents a detailed analysis of its stability profile alongside that of aqueous sodium hypochlorite and calcium hypochlorite, two commonly used alternatives. The information herein is intended to assist researchers in selecting the most appropriate chlorine-based reagent for their specific application, ensuring both efficacy and reliability of their experimental outcomes.
Comparative Stability Analysis
The stability of chlorine-based disinfectants is paramount to their efficacy. The following tables summarize the stability data for this compound and its alternatives under various conditions.
Table 1: Shelf Life Under Recommended Storage Conditions
| Product | Chemical Formula | Form | Available Chlorine | Recommended Storage | Shelf Life | Key Findings |
| This compound | NaClO·5H₂O | Crystalline Solid | ~44% | < 7°C, dark, sealed container | Up to 1 year | Demonstrates high stability with minimal loss of available chlorine when stored under recommended conditions.[1] |
| Aqueous Sodium Hypochlorite | NaOCl | Liquid Solution | 5-15% | Cool, dark place (<20°C) | 2-3 months | Stability is concentration-dependent; higher concentrations and temperatures accelerate degradation.[2][3] |
| Calcium Hypochlorite | Ca(OCl)₂ | Granules/Tablets | 65-70% | Dry, cool, well-ventilated area | 1-3 years | Generally more stable than aqueous sodium hypochlorite, especially in solid form.[4][5] |
Table 2: Impact of Temperature on Stability
| Product | Temperature | Observation |
| This compound | 7°C | 98.9% of original concentration retained after 360 days.[1] |
| 20°C | High available chlorine is maintained for about 1 week, after which decomposition accelerates. | |
| Aqueous Sodium Hypochlorite | 7°C | 83.1% of original concentration retained after 1 year.[1] |
| 25°C to 35°C | Shelf life decreases by a factor of approximately three.[6] | |
| Calcium Hypochlorite | Elevated Temperatures | More stable than sodium hypochlorite solutions but will still decompose at a faster rate than at room temperature. |
Experimental Protocols
Accurate assessment of stability requires robust and validated analytical methods. The following are detailed protocols for determining the concentration of available chlorine and for conducting accelerated stability studies.
Determination of Available Chlorine by Iodometric Titration
This method is a standard procedure for quantifying the active chlorine content in hypochlorite-based products.
Principle: Sodium hypochlorite reacts with excess potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is a sharp color change from deep blue/black to colorless.
Reagents and Equipment:
-
Potassium iodide (KI), 10% solution
-
Glacial acetic acid or 2M Hydrochloric acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (0.5%)
-
Buret, 50 mL
-
Erlenmeyer flask, 250 mL
-
Pipettes and graduated cylinders
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound or an exact volume of the hypochlorite solution. For concentrated solutions, a dilution step is necessary.
-
Reaction: In an Erlenmeyer flask, add approximately 20 mL of 10% potassium iodide solution and 20 mL of 2M hydrochloric acid (or 1-2 mL of glacial acetic acid).
-
Sample Addition: Carefully add the prepared sample to the acidified KI solution in the flask. Swirl gently to mix. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration (Initial): Begin titrating with the standardized sodium thiosulfate solution. Continue adding the titrant until the solution turns a pale yellow.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue or black color.
-
Titration (Final): Continue the titration dropwise with constant swirling until the blue/black color disappears completely, indicating the endpoint.
-
Calculation: Record the volume of sodium thiosulfate used and calculate the percentage of available chlorine using the appropriate formula.
Accelerated Stability Testing
Accelerated stability studies are designed to predict the shelf life of a product by subjecting it to elevated temperatures.
Principle: The rate of chemical degradation increases with temperature. By storing the product at elevated temperatures and analyzing its potency at specific time points, the long-term stability at normal storage conditions can be extrapolated using the Arrhenius equation.[7][8]
Procedure (Based on TGA Guidelines):
-
Sample Packaging: Place the disinfectant in its final retail packaging to account for any interactions between the product and the container.[9]
-
Storage Conditions: Place the packaged samples in a stability chamber with controlled temperature and humidity. Typical accelerated conditions might be 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Intervals: Test the samples at predetermined time points. The TGA suggests intervals such as 0, 3, 6, and 12 months for accelerated studies.[10]
-
Analysis: At each time point, analyze the samples for key stability-indicating parameters:
-
Physical Characteristics: Appearance, color, odor, pH.[9]
-
Chemical Stability: Concentration of the active ingredient (available chlorine). The active concentration should not fall below 90% of the initial claim.[9]
-
Antimicrobial Efficacy: The disinfectant must still pass the required microbiological tests at the end of its shelf life.
-
-
Data Evaluation: Use the data to predict the shelf life under normal storage conditions. Real-time stability studies conducted at the recommended storage temperature should be run in parallel to confirm the predictions from the accelerated study.[9]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stability testing and the chemical decomposition pathways of sodium hypochlorite.
References
- 1. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 2. solenis.com [solenis.com]
- 3. Stability of Free Available Chlorine Levels in Dilute Sodium Hypochlorite Solutions over a 6-Week Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Hypochlorite vs. Sodium Hypochlorite: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 5. Sodium Hypochlorite vs Calcium Hypochlorite: Which Is Better Industrial Disinfectant? [elchemy.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. tecolab-global.com [tecolab-global.com]
- 10. tga.gov.au [tga.gov.au]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Hypochlorite Pentahydrate
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as sodium hypochlorite (B82951) pentahydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of sodium hypochlorite pentahydrate, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Sodium hypochlorite is corrosive and can cause severe skin burns and eye damage.[1] Always wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes.
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or concentrated solutions.[1]
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves chemical neutralization to convert it into a less hazardous solution that can be disposed of in accordance with local regulations. The following protocol outlines the use of sodium thiosulfate (B1220275) as a neutralizing agent.
Experimental Protocol: Neutralization of this compound with Sodium Thiosulfate
-
Dilution:
-
Carefully prepare an aqueous solution of the this compound. If starting with the solid pentahydrate, slowly dissolve it in cold water.
-
If you have a concentrated solution, it is crucial to dilute it to a lower concentration (e.g., a 1:10 dilution of a stock solution) to control the exothermic nature of the neutralization reaction.[2] Perform this dilution by slowly adding the sodium hypochlorite solution to a larger volume of cold water.
-
-
Preparation of Neutralizing Solution:
-
Neutralization Procedure:
-
In a suitable container, and preferably within a fume hood, slowly add the sodium thiosulfate solution to the diluted sodium hypochlorite solution with constant stirring.[3]
-
The reaction is complete when the oxidizing properties of the hypochlorite are eliminated. This can be tested with potassium iodide-starch paper; the absence of a blue-black color indicates complete neutralization.[2]
-
-
pH Adjustment and Final Disposal:
-
After neutralization, check the pH of the resulting solution using a pH meter or pH paper.
-
The acceptable pH range for sewer disposal can vary by municipality, but a general range is between 5.5 and 10.5.[4] If necessary, adjust the pH with a suitable buffer. For instance, sodium carbonate can be used to raise the pH to at least 6.5.[3]
-
Once the solution is neutralized and the pH is within the acceptable range, it can typically be flushed down the sanitary sewer with copious amounts of water.[3][5] Always consult your local wastewater treatment authority for specific disposal limits.
-
Quantitative Data for Disposal
| Parameter | Recommended Value/Range | Notes |
| Initial Dilution | 1:10 (v/v) for standard bleach solutions | Dilution helps to control the exothermic reaction during neutralization.[6] |
| Neutralizing Agent | Sodium Thiosulfate (Na₂S₂O₃) | Other suitable agents include sodium bisulfite (NaHSO₃) and sodium metabisulfite (B1197395) (Na₂S₂O₅).[4] |
| Neutralizing Solution Prep. | 40g Na₂S₂O₃ or 65g Na₂S₂O₃·5H₂O in 100mL H₂O | This solution can be prepared as a stock and is stable at room temperature.[3] |
| Neutralization Ratio | 100mL of neutralizing solution for 1L of 15% bleach | The amount of neutralizer should be adjusted based on the concentration of the hypochlorite solution.[3] |
| Final pH for Disposal | 5.5 - 10.5 | This is a general guideline; always confirm with local regulations.[4] A pH of at least 6.5 is also recommended.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Sodium hypochlorite pentahydrate
Essential Safety Protocols for Handling Sodium Hypochlorite (B82951) Pentahydrate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with sodium hypochlorite pentahydrate. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
This compound is a strong oxidizer and corrosive material that can cause severe skin burns and eye damage.[1] It is highly toxic to aquatic life and may be corrosive to metals.[2] Safe handling requires stringent adherence to personal protective equipment (PPE) protocols and emergency preparedness.
Required Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure.[3] The required equipment includes:
-
Eye and Face Protection :
-
Hand Protection :
-
Body Protection :
-
Foot Protection :
-
Chemical-resistant rubber boots are necessary to protect against spills.[7]
-
-
Respiratory Protection :
Quantitative Safety Data
The following table summarizes critical quantitative data for the safe handling of sodium hypochlorite and response to exposure.
| Parameter | Value | Source(s) |
| Emergency Eye Flush Duration | At least 15-20 minutes | [3][6] |
| Emergency Skin Flush Duration | At least 15-20 minutes | [3][6] |
| OSHA Chlorine Gas Exposure Limit | < 0.5 ppm | [4] |
| Small Spill Neutralization | Neutralize spills <1 L with sodium thiosulfate (B1220275) or bisulfite | [4] |
| Effluent Discharge Limit | Treat wastewater to <0.1 ppm chlorine before discharge | [4] |
Operational Plans and Methodologies
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
Methodology:
-
Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible.[9] Confirm the work area is well-ventilated.[5]
-
PPE Inspection and Donning: Inspect all PPE for damage. Don PPE in the following order: boots, full-body suit or apron, gloves, and finally, goggles and face shield.
-
Handling the Chemical:
-
Post-Handling:
-
Decontaminate the work area and any used equipment.
-
Properly doff and dispose of all contaminated PPE as hazardous waste.[6]
-
-
Personal Hygiene: Wash hands and face thoroughly after handling the chemical.[1]
Caption: Workflow for handling this compound.
Emergency Protocols
Immediate and correct response to an exposure or spill is critical to minimizing harm.
Methodology:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Spills:
-
Evacuate all non-essential personnel from the area.[5]
-
For small spills (<1 L), neutralize with sodium thiosulfate or bisulfite, then absorb with an inert material like sand or vermiculite.[4]
-
For large spills, evacuate the area and contact the hazardous materials response team.[4][7]
-
Collect all cleanup materials in a suitable, closed container for disposal as hazardous waste.[5]
-
Caption: Decision-making flowchart for emergency situations.
Disposal Plan for Contaminated Materials
All waste, including leftover chemicals, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[6]
Methodology:
-
Segregation: Keep different types of waste separate. Do not mix sodium hypochlorite waste with other chemical waste, especially acids or ammonia.[3][4]
-
Neutralization: Before disposal, excess sodium hypochlorite solutions or spill residues should be neutralized with a reducing agent like sodium thiosulfate or sodium bisulfite.[4]
-
Containment: Place all contaminated materials (gloves, aprons, absorbent pads) into a designated, clearly labeled, and sealed hazardous waste container.[5] The container must be corrosion-resistant.[1][5]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, regional, and national regulations.[1][2][5] Contaminated packaging can be triple-rinsed and then recycled or disposed of in a sanitary landfill.[5]
Caption: Step-by-step process for hazardous waste disposal.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tikweld.com [tikweld.com]
- 4. Handling and Storage Guidelines for Industrial Uses of Sodium Hypochlorite - Elchemy [elchemy.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. oesac.org [oesac.org]
- 8. nj.gov [nj.gov]
- 9. carbonfree.cc [carbonfree.cc]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
